2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(methylamino)-1-piperidin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-9-7-8(11)10-5-3-2-4-6-10;/h9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELBRVNZGVZXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659474 | |
| Record name | 2-(Methylamino)-1-(piperidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176419-66-1, 98998-32-4 | |
| Record name | Ethanone, 2-(methylamino)-1-(1-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1176419-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylamino)-1-(piperidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 98998-32-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride chemical properties
An In-Depth Technical Guide to 2-Methylamino-1-piperidin-1-yl-ethanone Hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 98998-32-4), a substituted alpha-amino ketone. The document is intended for researchers, scientists, and professionals in the fields of organic chemistry, pharmacology, and drug development. It covers the core physicochemical properties, proposes a viable synthetic route, details robust analytical characterization methodologies, and outlines essential safety and handling protocols. The guide emphasizes the causality behind experimental choices and provides field-proven insights to ensure technical accuracy and reproducibility.
Introduction and Nomenclature
2-Methylamino-1-piperidin-1-yl-ethanone is a member of the alpha-amino ketone class of compounds. Its structure features a piperidine ring connected via an amide linkage to an ethanone backbone, which is further substituted with a methylamino group at the alpha position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for laboratory research. While extensive peer-reviewed literature on this specific molecule is limited, its structural similarity to other pharmacologically active agents makes it a compound of interest for synthetic and medicinal chemistry research.
This guide will synthesize available data with established principles for analogous compounds to provide a robust working knowledge base for professionals handling this substance.
Physicochemical Properties
The fundamental properties of the compound are critical for its handling, formulation, and analysis. The data presented below is compiled from chemical databases and supplier information.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-(methylamino)-1-piperidin-1-ylethanone;hydrochloride | [1] |
| CAS Number | 98998-32-4 | |
| Molecular Formula | C₈H₁₇ClN₂O | |
| Molecular Weight | 192.69 g/mol | |
| Canonical SMILES | CNCC(=O)N1CCCCC1.Cl | |
| Appearance | White to off-white crystalline powder (inferred) | [2] |
| Solubility | Soluble in water and methanol (inferred) | |
| Stability | Stable under recommended storage conditions. Avoid moisture. | [3] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Room temperature is suitable. | [2][4] |
Proposed Synthesis Pathway
The proposed two-step synthesis begins with 1-(piperidin-1-yl)ethan-1-one.
-
Step 1: α-Bromination. The starting ketone, 1-(piperidin-1-yl)ethan-1-one, is brominated at the alpha position using a suitable brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in an appropriate solvent (e.g., acetic acid or chloroform) to yield 2-bromo-1-(piperidin-1-yl)ethanone.
-
Step 2: Nucleophilic Substitution. The resulting α-bromo ketone is then reacted with methylamine (CH₃NH₂) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile. The methylamine acts as a nucleophile, displacing the bromide to form the free base, 2-(methylamino)-1-(piperidin-1-yl)ethanone.
-
Step 3: Salt Formation. The free base is dissolved in a solvent such as diethyl ether or methanol, and a solution of hydrochloric acid (e.g., HCl in methanol) is added dropwise to precipitate the final hydrochloride salt, which can then be isolated by filtration and dried.
Below is a diagram illustrating this proposed synthetic workflow.
Caption: Proposed two-step synthesis workflow.
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following protocols are based on standard methodologies for similar small organic molecules.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the polar nature of the hydrochloride salt. The acidic mobile phase ensures that the amine groups are protonated, leading to sharp, symmetrical peaks.
Protocol:
-
System Preparation: Use a standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Injection Volume: 5 µL.
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Mass Spectrometry (MS) for Molecular Weight Verification
Rationale: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry provides a high-resolution mass measurement, which is crucial for confirming the molecular formula. The positive ion mode is selected to detect the protonated molecule [M+H]⁺.
Protocol:
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., ESI-TOF).
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Sample Infusion: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile and infuse directly into the source.
-
Data Acquisition: Scan over a mass range of m/z 50-500.
-
Expected Result: The primary ion observed should be the protonated free base [C₈H₁₆N₂O + H]⁺. The expected exact mass for this ion is approximately 157.1335. A high-resolution instrument should provide a measured mass within 5 ppm of this value.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: ¹H and ¹³C NMR are indispensable for confirming the precise chemical structure. The solvent choice (DMSO-d₆ or D₂O) is important for dissolving the hydrochloride salt and observing exchangeable protons. The predicted chemical shifts are based on analogous structures.[5]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR:
-
Expected Signals:
-
Multiplets corresponding to the piperidine ring protons (~1.5-1.7 ppm and ~3.4-3.6 ppm).
-
A singlet for the methyl group protons (~2.5-2.8 ppm).
-
A singlet for the methylene protons adjacent to the carbonyl group (~4.0-4.5 ppm).
-
A broad singlet for the N-H proton (variable shift).
-
-
-
¹³C NMR:
-
Expected Signals:
-
Signals for the piperidine ring carbons (~24, 26, 46 ppm).
-
A signal for the methyl carbon (~33 ppm).
-
A signal for the methylene carbon (~55 ppm).
-
A signal for the carbonyl carbon (~168-170 ppm).
-
-
The following diagram outlines the general analytical workflow for compound verification.
Caption: A standard workflow for analytical validation.
Safety, Handling, and Toxicology
As the toxicological properties of this specific compound have not been thoroughly investigated, it must be handled with care, assuming it is hazardous.[3] The following precautions are based on data for structurally related compounds.[4][6]
-
GHS Hazard Statements (Inferred): May be harmful if swallowed, in contact with skin, or if inhaled.[4] May cause skin, eye, and respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.[4] Use non-sparking tools.
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.
-
In all cases of exposure, consult a physician.[3]
-
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3] Hazardous decomposition products include nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[3]
Conclusion
This guide provides a foundational technical overview of this compound for research and development purposes. While specific experimental data for this molecule is sparse, the proposed synthetic and analytical methodologies, grounded in established chemical principles and data from close analogs, offer a reliable starting point for laboratory work. Adherence to the outlined safety protocols is paramount to ensure safe handling and use. Further research is warranted to fully elucidate the spectroscopic, toxicological, and pharmacological profile of this compound.
References
-
PubChem. 2-(Methylamino)-1-piperidin-1-ylethanone. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Methylamino-1-phenyl-ethanone hydrochloride. National Center for Biotechnology Information. [Link]
-
LookChem. Cas 5437-48-9, 2-AMINO-1-PIPERIDIN-1-YL-ETHANONE HCL. [Link]
-
Crysdot. 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride. [Link]
-
Ryabukhin, S. V., et al. (2013). A simple two-step synthesis of 2-(alkylamino)-1-arylethanols. Tetrahedron Letters. [Link]
-
PubChem. 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol. National Center for Biotechnology Information. [Link]
Sources
- 1. 2-(Methylamino)-1-piperidin-1-ylethanone | C8H16N2O | CID 7330590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. capotchem.cn [capotchem.cn]
- 4. echemi.com [echemi.com]
- 5. 2-METHYLAMINO-1-PHENYL-ETHANONE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Methylamino-1-phenyl-ethanone hydrochloride | C9H12ClNO | CID 12239839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: Synthesis and Characterization of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride, a representative α-amino ketone. α-Amino ketones are a critical class of compounds, serving as foundational scaffolds in numerous bioactive molecules and as versatile intermediates in organic synthesis.[1][2][3] This document details a robust and scalable synthetic methodology, explains the rationale behind key experimental choices, and outlines a complete workflow for the structural and purity verification of the target compound. The protocols and analytical data presented herein are designed to be self-validating, providing researchers with the necessary insights for successful replication and adaptation.
Introduction and Strategic Overview
The α-amino ketone motif is a privileged structure in medicinal chemistry, found at the core of various pharmaceuticals, including the antidepressant bupropion.[1][4] These compounds are not only biologically active but also serve as valuable precursors for the synthesis of more complex nitrogen-containing heterocycles and 1,2-amino alcohols.[1][3] The target molecule, 2-Methylamino-1-piperidin-1-yl-ethanone, combines a secondary amine (methylamine), a tertiary amide derived from a cyclic secondary amine (piperidine), and a ketone functionality, making it an interesting building block for further chemical exploration.
The primary objective of this guide is to present a logical and efficient pathway to this molecule. Our retrosynthetic strategy is predicated on a reliable two-step sequence that is common in industrial and academic settings for this class of compounds: the formation of an α-halo amide intermediate followed by nucleophilic substitution. This approach avoids the complexities of multi-component reactions like the Mannich reaction, which can be challenging to control for this specific substitution pattern, and offers a clear, high-yielding path to the desired product.[5][6][7]
Synthesis Methodology
The synthesis is designed as a three-stage process: (1) acylation of piperidine to form the key intermediate, 1-(2-chloroacetyl)piperidine; (2) nucleophilic substitution with methylamine to yield the free base of the target compound; and (3) salt formation to produce the stable, crystalline hydrochloride salt.
Caption: Synthetic workflow for the target compound.
Experimental Protocol
PART A: Synthesis of 1-(2-chloroacetyl)piperidine (Intermediate)
-
Causality: This initial step involves the acylation of piperidine with 2-chloroacetyl chloride. This is a classic Schotten-Baumann type reaction. The use of a base (in this case, excess piperidine acts as both reactant and acid scavenger) is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both reactants. The reaction is performed at 0 °C initially to control the exothermicity of the acylation.
-
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add piperidine (2.0 eq.) and dry dichloromethane (100 mL).
-
Cool the flask in an ice-water bath to 0 °C with continuous stirring.
-
Dissolve 2-chloroacetyl chloride (1.0 eq.) in dry dichloromethane (50 mL) and add it to the dropping funnel.
-
Add the 2-chloroacetyl chloride solution dropwise to the stirred piperidine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL) to remove excess piperidine hydrochloride, water (1 x 50 mL), and saturated NaCl solution (brine, 1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the intermediate, typically as a pale yellow oil or low-melting solid. The product is often of sufficient purity for the next step without further purification.
-
PART B: Synthesis of 2-Methylamino-1-piperidin-1-yl-ethanone (Free Base)
-
Causality: This step is a nucleophilic aliphatic substitution (SN2) reaction. Methylamine, a potent nucleophile, attacks the electrophilic carbon bearing the chlorine atom, displacing it to form the C-N bond.[3] A molar excess of methylamine is used to ensure complete reaction of the chloro-amide intermediate and to minimize the potential for dialkylation of methylamine. Ethanol is a suitable polar protic solvent that facilitates the dissolution of both reactants.
-
Step-by-Step Procedure:
-
Dissolve the crude 1-(2-chloroacetyl)piperidine (1.0 eq.) from the previous step in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add a 40% aqueous solution of methylamine (3.0 eq.) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~80 °C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol and excess methylamine under reduced pressure.
-
Work-up: Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) to remove any remaining methylamine hydrochloride.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude free base, 2-Methylamino-1-piperidin-1-yl-ethanone, typically as an oil.
-
PART C: Formation of this compound
-
Causality: The final product is often isolated as a hydrochloride salt. This is because the salt is typically a stable, non-hygroscopic, crystalline solid, which is much easier to handle, purify by recrystallization, and store compared to the free base oil. The protonation occurs at the most basic nitrogen atom.
-
Step-by-Step Procedure:
-
Dissolve the crude free base from Part B in anhydrous diethyl ether (50 mL).
-
While stirring, slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise.
-
A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed and the solution is acidic (test with pH paper).
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the product under high vacuum to a constant weight to yield this compound as a white crystalline solid.
-
Physicochemical and Spectroscopic Characterization
A rigorous characterization protocol is essential to confirm the identity and purity of the synthesized compound. The following methods provide a comprehensive analytical profile.
Caption: Workflow for analytical characterization.
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₇ClN₂O | [8] |
| Molecular Weight | 192.69 g/mol | [9] |
| Appearance | White to off-white crystalline solid | Expected |
| Monoisotopic Mass (Free Base) | 156.1263 Da | [10] |
Spectroscopic and Analytical Data
The following table summarizes the expected data from key analytical techniques.
| Technique | Parameter | Expected Result | Rationale |
| ¹H NMR | Chemical Shift (δ) | Piperidine protons: ~1.5-1.7 ppm (m), ~3.4-3.6 ppm (m); -CH₂-CO-: ~4.2 ppm (s); -NH-CH₃: ~2.7 ppm (s); -NH₂⁺-: ~9.0 ppm (br s) | Confirms the presence and connectivity of all proton environments. Shifts are approximate and depend on the solvent (e.g., DMSO-d₆). |
| ¹³C NMR | Chemical Shift (δ) | -C=O: ~165-170 ppm; Piperidine carbons: ~24, 26, 46 ppm; -CH₂-CO-: ~55-60 ppm; -NH-CH₃: ~35 ppm | Identifies all unique carbon atoms in the molecule, confirming the carbon skeleton. |
| Mass Spec. (ESI+) | m/z | [M+H]⁺ ≈ 157.13 | Corresponds to the protonated free base (C₈H₁₆N₂O), confirming the molecular weight. |
| FT-IR | Wavenumber (cm⁻¹) | ~2400-2700 cm⁻¹: Broad, amine salt N-H stretch; ~1650 cm⁻¹: Strong, tertiary amide C=O stretch | Confirms the presence of key functional groups (amide carbonyl and ammonium salt). |
| Melting Point | Range | Sharp range (e.g., 210-212 °C) | A narrow melting point range is a strong indicator of high purity. The exact value should be compared to literature if available. |
| HPLC | Purity | >98% | Provides quantitative assessment of purity by separating the main component from any impurities. |
Safety, Handling, and Storage
-
Safety: The reagents used, such as 2-chloroacetyl chloride, are corrosive and lachrymatory. The final product should be handled as a potentially irritating compound. All manipulations should be performed in a well-ventilated fume hood.[11]
-
Handling: Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[11]
-
Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The hydrochloride salt form ensures good long-term stability.
Conclusion
This guide has presented a detailed, reliable, and well-rationalized methodology for the synthesis of this compound. The described three-stage synthetic route is efficient and scalable. Furthermore, a comprehensive analytical workflow has been outlined to ensure the unequivocal identification and purity assessment of the final compound. This document serves as a practical resource for researchers engaged in the synthesis of α-amino ketones and their application in drug discovery and development.
References
- Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews.
- Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal.
- Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric aryl
- Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical C
- Synthesis of α-amino ketones, aldehydes and deriv
- Synthesis and Biological Evalu
- Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Taylor & Francis Online.
- 2-(Methylamino)-1-piperidin-1-ylethanone. PubChem.
- The synthesis of novel type of α-aminoketones containing allomaltol fragment. Taylor & Francis Online.
- 2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride.
- Bupropion. Wikipedia.
- 2-amino-1-piperidin-1-yl-ethanone hcl. Echemi.
- 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride. Seedion.
Sources
- 1. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 2. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Bupropion - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 1220033-32-8 Cas No. | 2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride | Matrix Scientific [matrixscientific.com]
- 9. 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride - 通用试剂 - 西典实验 [seedior.com]
- 10. 2-(Methylamino)-1-piperidin-1-ylethanone | C8H16N2O | CID 7330590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
The Piperidine Scaffold: A Privileged Motif in Central Nervous System Drug Discovery and Mechanism of Action
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of numerous drugs targeting the central nervous system (CNS).[1][2][3] Its prevalence in medicinal chemistry is not coincidental but rather a testament to its remarkable versatility as a "privileged scaffold."[1][4] The conformational flexibility of the piperidine ring, coupled with the basicity of its nitrogen atom, allows for precise three-dimensional arrangements of pharmacophoric groups, enabling high-affinity interactions with a wide array of biological targets within the CNS.[2][4] This guide provides a comprehensive exploration of the mechanisms of action of piperidine derivatives in CNS research, offering insights into their therapeutic applications, the rationale behind experimental designs for their characterization, and detailed protocols for their investigation.
The Structural and Physicochemical Advantages of the Piperidine Moiety
The utility of the piperidine scaffold in CNS drug design is rooted in several key features:
-
Conformational Flexibility: The piperidine ring can adopt various conformations, most notably the chair form, which allows for axial and equatorial positioning of substituents. This adaptability is crucial for optimizing interactions with the complex topographies of receptor binding pockets and enzyme active sites.
-
Basic Nitrogen Atom: The nitrogen atom in the piperidine ring is typically basic, with a pKa that allows it to be protonated at physiological pH. This positive charge is often critical for forming ionic bonds with acidic residues in biological targets, serving as a key anchoring point for the molecule.
-
Modulation of Physicochemical Properties: The piperidine moiety influences a compound's lipophilicity and water solubility, both of which are critical for its pharmacokinetic profile, including its ability to cross the blood-brain barrier.[5] The scaffold itself provides a balance, and its properties can be fine-tuned through substitution.[4]
-
Metabolic Stability: While subject to metabolism, the piperidine ring can exhibit a degree of metabolic stability, which can be further enhanced by strategic placement of substituents to block sites of oxidation.[4]
Mechanisms of Action of Piperidine Derivatives in the CNS
Piperidine derivatives exert their effects on the CNS through a multitude of mechanisms, primarily by interacting with key proteins involved in neurotransmission. These can be broadly categorized as follows:
G-Protein Coupled Receptor (GPCR) Antagonism and Agonism
A significant number of CNS-acting piperidine-containing drugs target GPCRs, which are integral to synaptic signaling.
-
Dopamine D2 Receptor Antagonism: This is a hallmark of many antipsychotic drugs. The piperidine moiety in typical antipsychotics like haloperidol and atypical antipsychotics such as risperidone plays a crucial role in their high-affinity binding to the D2 receptor.[1] By blocking the effects of dopamine in the mesolimbic pathway, these drugs alleviate the positive symptoms of schizophrenia.[1]
-
Serotonin 5-HT2A Receptor Antagonism: Atypical antipsychotics, including risperidone, also exhibit potent antagonism at 5-HT2A receptors.[1][6] This action is thought to contribute to their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms, and efficacy against the negative symptoms of schizophrenia.[1]
-
Muscarinic Acetylcholine Receptor (mAChR) Modulation: Piperidine derivatives have been developed as allosteric modulators of mAChRs. For instance, novel N-(indanyl)piperidine amide scaffolds have yielded potent and CNS-penetrant M5-preferring positive allosteric modulators (PAMs).[7][8] PAMs represent a sophisticated approach to enhancing endogenous signaling without directly activating the receptor, offering a finer level of control over neurotransmission.
The following diagram illustrates the general principle of GPCR antagonism by a piperidine derivative.
Caption: GPCR Antagonism by a Piperidine Derivative.
Enzyme Inhibition
Piperidine derivatives can act as potent and selective inhibitors of key enzymes in the CNS.
-
Acetylcholinesterase (AChE) Inhibition: Donepezil , a cornerstone in the symptomatic treatment of Alzheimer's disease, is a piperidine-containing reversible inhibitor of AChE.[1] By inhibiting the breakdown of acetylcholine, donepezil increases the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive function.[1][5]
The benzyl-piperidine group of donepezil and related compounds provides effective binding to the catalytic site of AChE.[5]
The mechanism of AChE inhibition is depicted in the workflow below.
Caption: Mechanism of Action for Piperidine-based AChE Inhibitors.
-
Monoamine Oxidase (MAO) Inhibition: The natural alkaloid piperine , found in black pepper, and its derivatives have been shown to inhibit MAO-A and MAO-B.[9] The piperidine moiety plays a significant role in this activity.[9] Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease to prevent the breakdown of dopamine.
Neurotransmitter Transporter Blockade
Piperidine derivatives can also target neurotransmitter transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft.
-
Dopamine and Norepinephrine Transporter (DAT and NET) Inhibition: Methylphenidate , a widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), is a piperidine derivative that blocks the reuptake of dopamine and norepinephrine by inhibiting DAT and NET.[1] This leads to increased concentrations of these neurotransmitters in the synapse, enhancing dopaminergic and noradrenergic signaling, which is crucial for attention and executive function.
Structure-Activity Relationships (SAR) of Piperidine Derivatives
The biological activity of piperidine derivatives is highly dependent on their substitution patterns. Key SAR insights include:
-
Substitution on the Piperidine Nitrogen: The substituent on the nitrogen atom can significantly influence receptor affinity and selectivity. For example, in many antipsychotics, the nitrogen is part of a linker connecting the piperidine ring to an aromatic moiety.
-
Substitution on the Piperidine Ring: The position and nature of substituents on the carbon atoms of the piperidine ring can dictate potency and selectivity. Chiral centers on the piperidine ring can lead to enantiomers with vastly different pharmacological profiles.[10]
-
The Role of the Piperidine Moiety in Piperine: In the case of piperine, the piperidine ring is crucial for its MAO inhibitory activity.[9] Modifications to this ring can alter its selectivity for MAO-A versus MAO-B.[9]
Experimental Protocols for Characterizing Piperidine Derivatives
A multi-faceted experimental approach is necessary to fully elucidate the mechanism of action of a novel piperidine derivative.
In Vitro Receptor Binding Assays
Objective: To determine the affinity of the piperidine derivative for a panel of CNS targets.
Methodology:
-
Preparation of Cell Membranes: Homogenize brain tissue or cultured cells expressing the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
-
Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the target receptor and varying concentrations of the unlabeled piperidine derivative.
-
Separation of Bound and Free Ligand: After incubation, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the piperidine derivative. Calculate the Ki (inhibitory constant) value, which represents the affinity of the compound for the receptor.
Causality and Self-Validation: This assay directly measures the interaction between the compound and its target. The use of a specific radioligand and appropriate controls (non-specific binding determined in the presence of a high concentration of an unlabeled ligand) ensures the validity of the results.
Functional Assays
Objective: To determine whether the piperidine derivative acts as an agonist, antagonist, or allosteric modulator at its target receptor.
Methodology (for a Gq-coupled GPCR):
-
Cell Culture: Use a cell line stably expressing the target GPCR (e.g., HEK293 cells).
-
Calcium Mobilization Assay: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add the piperidine derivative to the cells. To test for antagonism, pre-incubate the cells with the piperidine derivative before adding a known agonist.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Causality and Self-Validation: This assay measures a downstream signaling event (calcium release) that is a direct consequence of receptor activation. The inclusion of positive and negative controls validates the assay's performance.
In Vivo Behavioral Models
Objective: To assess the physiological and behavioral effects of the piperidine derivative in a living organism.
Methodology (e.g., for an antipsychotic-like effect):
-
Animal Model: Use a model of psychosis, such as amphetamine-induced hyperlocomotion in rodents.
-
Drug Administration: Administer the piperidine derivative to the animals at various doses.
-
Behavioral Testing: Place the animals in an open-field arena and record their locomotor activity using automated tracking software.
-
Data Analysis: Compare the locomotor activity of animals treated with the piperidine derivative to that of vehicle-treated and amphetamine-treated controls. A reduction in amphetamine-induced hyperlocomotion suggests an antipsychotic-like effect.
Causality and Self-Validation: While behavioral models are complex, they provide crucial information about the in vivo efficacy and potential side effects of a compound. The use of appropriate controls and dose-response studies is essential for validating the findings.
The following diagram outlines a typical drug discovery workflow for a CNS-active piperidine derivative.
Caption: Drug Discovery Workflow for Piperidine Derivatives.
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of prominent piperidine-containing CNS drugs.
| Drug | Therapeutic Class | Primary Target(s) | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) |
| Donepezil | Acetylcholinesterase Inhibitor | Acetylcholinesterase (AChE) | Not typically reported as Ki | 0.11 (for AChE inhibition)[1] |
| Risperidone | Atypical Antipsychotic | Dopamine D2 Receptor | 3.2[1] | - |
| Serotonin 5-HT2A Receptor | 0.2[1] | - | ||
| Haloperidol | Typical Antipsychotic | Dopamine D2 Receptor | 0.89[1] | - |
| Methylphenidate | Stimulant | Dopamine Transporter (DAT) | High affinity (values vary)[1] | - |
| Norepinephrine Transporter (NET) | High affinity (values vary)[1] | - |
Conclusion
The piperidine scaffold continues to be a highly successful structural motif in the design of drugs targeting the central nervous system. Its inherent properties allow for the development of compounds with diverse mechanisms of action, from direct receptor antagonism and enzyme inhibition to more nuanced allosteric modulation. A thorough understanding of these mechanisms, supported by a robust and logical experimental cascade, is paramount for the successful discovery and development of novel piperidine-based therapeutics for a wide range of neurological and psychiatric disorders.
References
-
Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold. ACS Chemical Neuroscience. Available at: [Link]
-
Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology. Available at: [Link]
-
Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold. ACS Chemical Neuroscience. Available at: [Link]
-
Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. Journal of Medicinal Chemistry. Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]
-
The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. Available at: [Link]
-
Pyridine alkaloids with activity in the central nervous system. Phytochemistry. Available at: [Link]
-
Development of allosteric modulators of GPCRs for treatment of CNS disorders. Current Opinion in Drug Discovery & Development. Available at: [Link]
-
5-HT2A receptor. Wikipedia. Available at: [Link]
-
(PDF) Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. thieme-connect.de [thieme-connect.de]
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride (CAS 98998-32-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics, synthetic methodologies, and analytical protocols for the chemical compound 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride, identified by the CAS number 98998-32-4. This document is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering a detailed examination of the compound's properties and the scientific principles underpinning its synthesis and characterization.
Introduction
2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride is a piperidine-containing organic molecule that has garnered interest within the fields of medicinal chemistry and organic synthesis. The presence of the piperidine motif, a privileged scaffold in drug discovery, suggests potential biological activity and favorable pharmacokinetic properties.[1] The molecule's structure, featuring a secondary amine and a ketone functional group, presents multiple avenues for chemical modification, making it a versatile building block for the synthesis of more complex pharmaceutical agents. This guide will delve into the known physicochemical data, outline a plausible synthetic route with detailed experimental protocols, and describe relevant analytical techniques for the characterization of this compound.
Physicochemical Data
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride
| Property | Value | Source |
| CAS Number | 98998-32-4 | [2] |
| Chemical Name | 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride | [2] |
| Molecular Formula | C₈H₁₇ClN₂O | [3] |
| Molecular Weight | 192.69 g/mol | [4] |
| Melting Point | 180–200°C (estimated) | [5] |
| Solubility | Data not available. As a hydrochloride salt, it is expected to have good solubility in water and polar protic solvents. | |
| SMILES Code | CNCC(N1CCCCC1)=O.Cl | [2] |
| InChI Key | InChI=1S/C8H16N2O.ClH/c1-9-7-8(11)10-5-3-2-4-6-10;/h9H,2-7H2,1H3;1H | [5] |
Synthesis and Mechanism
The synthesis of 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride can be approached through a logical sequence of well-established organic reactions. A plausible and efficient synthetic strategy involves the acylation of piperidine followed by a nucleophilic substitution.
Synthetic Pathway Overview
The proposed synthesis commences with the reaction of piperidine with 2-chloroacetyl chloride to form the intermediate, 2-chloro-1-(piperidin-1-yl)ethanone. This intermediate is then subjected to a nucleophilic substitution reaction with methylamine to yield the desired product. The final step involves the formation of the hydrochloride salt to improve stability and aqueous solubility.
Caption: Proposed synthetic pathway for 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-1-(piperidin-1-yl)ethanone
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloroacetyl chloride (1.1 eq) in the same solvent to the cooled piperidine solution via the dropping funnel. The addition should be performed dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-1-(piperidin-1-yl)ethanone. This intermediate can be purified by column chromatography if necessary.
Step 2: Synthesis of 2-(Methylamino)-1-(piperidin-1-yl)ethanone
-
Dissolve the crude 2-chloro-1-(piperidin-1-yl)ethanone (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add an excess of methylamine (e.g., a 40% aqueous solution or a solution in THF, 2-3 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess methylamine and its salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, 2-(methylamino)-1-(piperidin-1-yl)ethanone.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 2-(methylamino)-1-(piperidin-1-yl)ethanone in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (or ethereal HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride as a solid.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Piperidine ring protons: A series of multiplets in the region of δ 1.5-1.7 ppm and 3.3-3.6 ppm.
-
Methylene protons adjacent to the carbonyl group: A singlet or a multiplet around δ 3.2-3.5 ppm.
-
N-methyl protons: A singlet at approximately δ 2.4 ppm.
-
NH proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
Expected ¹³C NMR Spectral Features:
-
Carbonyl carbon: A signal in the downfield region, typically around δ 168-172 ppm.
-
Piperidine ring carbons: Signals between δ 24-26 ppm and 43-47 ppm.
-
Methylene carbon adjacent to the carbonyl group: A signal around δ 50-55 ppm.
-
N-methyl carbon: A signal at approximately δ 35 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method would be suitable for this polar, water-soluble compound.
Table 2: General HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic content. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This method should be validated for linearity, precision, accuracy, and specificity according to established guidelines.[6][7]
Biological and Pharmacological Context
While specific biological targets and the mechanism of action for 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride have not been extensively reported in publicly accessible literature, its structural features provide some insights into its potential pharmacological relevance. The piperidine ring is a key component in a wide range of pharmaceuticals, particularly those targeting the central nervous system.[1] The presence of a secondary amine and a ketone offers sites for hydrogen bonding and potential interactions with biological macromolecules such as enzymes and receptors.[5]
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activity and therapeutic potential of this compound. The synthetic methodologies outlined in this guide provide a solid foundation for producing the necessary quantities of this compound for such pharmacological investigations.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, a plausible synthetic route, and analytical methodologies for 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride (CAS 98998-32-4). The information presented herein is intended to empower researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and further investigate this compound for its potential applications in medicinal chemistry. The versatility of its structure, combined with the privileged nature of the piperidine scaffold, makes it a compound of interest for future drug discovery efforts.
References
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. ([Link])
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. ([Link])
-
2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride - Heterocyclic Compounds. ([Link])
-
2-METHYLAMINO-1-PIPERIDIN-1-YL-ETHANONE X HCL [98998-32-4] | Chemsigma. ([Link])
-
2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride - 上海馨远医药科技有限公司. ([Link])
-
2-Piperidin-1-yl-1-(4-quinolin-2-yl-piperazin-1-yl)-ethanone - Optional[13C NMR]. ([Link])
-
2-Methylamino-1-phenyl-ethanone hydrochloride | C9H12ClNO | CID 12239839 - PubChem. ([Link])
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. ([Link])
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. ([Link])
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. ([Link])
-
Cas 5437-48-9,2-AMINO-1-PIPERIDIN-1-YL-ETHANONE HCL | lookchem. ([Link])
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. ([Link])
-
2-{3-[(methylamino)methyl]piperidin-1-yl}ethanol, 100 mg - CP Lab Safety. ([Link])
-
HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization - ResearchGate. ([Link])
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. ([Link])
- CN112645829A - Chiral synthesis method of ephedrine key intermediate (S)
-
Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC - NIH. ([Link])
-
A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. ([Link])
- CN103030587A - Synthesis process of 3-methylamino-piperidine - Google P
-
(PDF) Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - ResearchGate. ([Link])
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 98998-32-4|2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride|BLD Pharm [bldpharm.com]
- 3. 2-METHYLAMINO-1-PIPERIDIN-1-YL-ETHANONE X HCL [98998-32-4] | Chemsigma [chemsigma.com]
- 4. 2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride - CAS:98998-32-4 - 上海馨远医药科技有限公司 [balmxy.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
2-Methylamino-1-phenyl-ethanone hydrochloride structural analogs
An In-depth Technical Guide to the Structural Analogs of 2-Methylamino-1-phenyl-ethanone
Audience: Researchers, scientists, and drug development professionals.
Foreword
The study of 2-Methylamino-1-phenyl-ethanone (methcathinone) and its vast array of structural analogs sits at a compelling intersection of medicinal chemistry, pharmacology, and public health. As derivatives of the naturally occurring stimulant cathinone found in the Catha edulis plant, these compounds, often referred to as synthetic cathinones or β-keto amphetamines, encompass both FDA-approved medications and potent drugs of abuse.[1][2][3] This guide is crafted for the scientific professional, offering a deep dive into the chemical architecture, structure-activity relationships (SAR), mechanisms of action, and analytical methodologies pertinent to this diverse chemical class. Our objective is not merely to list compounds but to elucidate the causal relationships between molecular structure and biological function, providing a framework for rational drug design, toxicological assessment, and advanced analytical detection.
The Core Scaffold: A Foundation for Diversity
At the heart of this chemical family is the phenethylamine core, distinguished by a ketone group at the beta (β) carbon.[1][4][5] This β-keto moiety is the defining feature of all cathinones and is crucial to their pharmacology, differentiating them from their non-keto phenethylamine counterparts like amphetamine. The presence of this polar ketone group generally reduces the ability of these molecules to cross the blood-brain barrier, often resulting in lower potency compared to corresponding amphetamines.[5][6]
The parent compound of the synthetic derivatives discussed herein is 2-Methylamino-1-phenyl-ethanone, also known as methcathinone. Its hydrochloride salt is a common form for handling and research.[7][8] The true versatility of this scaffold lies in the potential for substitution at four key positions, allowing for a near-infinite number of analogs:
-
Phenyl Ring (R₁): Substitution with alkyl, alkoxy, alkylenedioxy, or halide groups.
-
Alpha-Carbon (R₂): Extension of the alkyl chain.
-
Amine (R₃): N-alkylation or incorporation into a cyclic structure.
-
Amine (R₄): N-alkylation or incorporation into a cyclic structure.[4]
This structural flexibility has been exploited by clandestine chemists to create novel psychoactive substances ("bath salts") that circumvent existing drug laws, posing significant challenges for law enforcement and public health.[9][10][11] Concurrently, medicinal chemists have explored this scaffold to develop valuable therapeutics, most notably bupropion (Wellbutrin®), an antidepressant and smoking cessation aid.[1][2][12][13]
Caption: General chemical structure of substituted cathinones.
Synthetic Pathways: From Precursor to Product
The synthesis of cathinone analogs often leverages readily available chemical precursors. While numerous specific routes exist, a foundational understanding can be derived from general methodologies.
General Synthesis from Propiophenone Derivatives
A common and direct route involves the α-bromination of a substituted propiophenone followed by amination. The choice of the starting propiophenone dictates the substitution pattern on the phenyl ring.
Causality in Experimental Design:
-
Bromination: N-Bromosuccinimide (NBS) or liquid bromine are used for the selective halogenation of the α-carbon. This step is critical as it creates a reactive electrophilic site.
-
Amination: The subsequent reaction with an appropriate amine (e.g., methylamine for methcathinone, or a cyclic amine like pyrrolidine) proceeds via nucleophilic substitution, displacing the bromide and forming the final product. The choice of amine directly defines the R₃ and R₄ substituents.
Oxidation of Ephedrine Analogs
Another well-established method is the oxidation of corresponding amino alcohols (ephedrine or pseudoephedrine analogs).
Causality in Experimental Design:
-
Oxidizing Agent: Reagents like potassium permanganate or chromium-based oxidants are used to convert the secondary alcohol at the β-position into the defining ketone group. This method is historically significant, as methcathinone was often produced clandestinely from easily obtained pseudoephedrine.[14]
Protocol: Example Synthesis of 2-Methylamino-1-phenyl-ethanone HCl
The following protocol is a representative example for laboratory-scale synthesis.[7]
Step 1: Preparation of Methanolic Hydrogen Chloride
-
To a 100 mL Erlenmeyer flask containing 35 mL of anhydrous methanol, add 3.5 mL (50.16 mmol) of acetyl chloride dropwise while stirring.
-
Allow the reaction to proceed for 10 minutes. This generates an anhydrous solution of HCl in methanol, which is crucial for the subsequent deprotection step without introducing water.
Step 2: Deprotection of Boc-Protected Precursor
-
Add the freshly prepared methanolic HCl solution to a 50 mL round-bottom flask containing 2.43 g (10.03 mmol) of N-methyl-N-(2-oxo-2-phenylethyl)carbamic acid 1,1-dimethylethyl ester (Boc-protected methcathinone).
-
Stir the reaction for 1 hour at room temperature. The acidic conditions cleave the tert-Butoxycarbonyl (Boc) protecting group from the amine.
-
Remove the solvent under reduced pressure. This will yield the hydrochloride salt of the final product as a fine white powder.
-
The resulting product can be used without further purification. Purity can be assessed via ¹H NMR, ¹³C NMR, and HRMS.[7]
Structural Classes and Mechanistic Divergence
The pharmacological effects of cathinone analogs are dictated by their interactions with monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] Structural modifications fundamentally alter not only the potency but also the mechanism of action at these transporters, broadly dividing the analogs into two main categories: monoamine releasers and reuptake inhibitors.[1][3]
Class I: Ring-Substituted Analogs (The "Releasers")
These compounds are primarily transporter substrates. They are taken up into the presynaptic neuron and disrupt vesicular storage, causing a massive, non-exocytotic release of neurotransmitters by reversing the normal direction of transporter flux.[1][2][3]
-
Key Examples: Mephedrone (4-methylmethcathinone), Methylone (3,4-methylenedioxy-N-methylcathinone).[5]
-
Structure-Activity Relationship (SAR):
-
4-Position Substitution: Adding substituents like a methyl group (mephedrone) or a methylenedioxy ring (methylone) tends to increase activity at SERT relative to DAT.[2] This shift towards serotonergic activity is associated with the empathogenic effects reported by users, similar to MDMA.[5]
-
Polarity: The β-keto group makes these compounds more polar than their amphetamine counterparts, which generally reduces their potency.[5]
-
Caption: Mechanism of Monoamine Releasers.
Class II: Pyrrolidine Analogs (The "Blockers")
In contrast to releasers, these analogs act as potent transporter inhibitors. They bind to the outside of the transporter protein, physically blocking the reuptake of neurotransmitters from the synaptic cleft.[1][2][6] This leads to a rapid and sustained increase in extracellular monoamine concentrations.
-
Key Examples: 3,4-Methylenedioxypyrovalerone (MDPV), α-Pyrrolidinopentiophenone (α-PVP).[6][15]
-
Structure-Activity Relationship (SAR):
-
Pyrrolidine Ring: Incorporating the nitrogen atom into a bulky pyrrolidine ring is a key structural feature that confers potent reuptake inhibition.[2]
-
α-Alkyl Chain: Extending the length of the alkyl group at the α-carbon (e.g., from a propyl in α-PPP to a pentyl in α-PVP) generally increases potency, particularly at DAT and NET.[6] These compounds are often highly selective for DAT/NET with little effect on SERT.[6]
-
Caption: Mechanism of Monoamine Reuptake Inhibitors (Blockers).
Summary of SAR and Potency
| Compound | Class | Key Structural Feature(s) | Primary Mechanism | Relative Potency |
| Methcathinone | Releaser | β-keto, N-methyl | SNDRA (Serotonin-Norepinephrine-Dopamine Releasing Agent) | Baseline |
| Mephedrone | Releaser | 4-methyl on phenyl ring | SNDRA, enhanced SERT activity | > Methcathinone |
| Methylone | Releaser | 3,4-methylenedioxy ring | SNDRA, enhanced SERT activity | > Methcathinone |
| MDPV | Blocker | Pyrrolidine ring, 3,4-methylenedioxy | Potent DAT/NET reuptake inhibitor | Very High |
| α-PVP | Blocker | Pyrrolidine ring, α-pentyl chain | Potent DAT/NET reuptake inhibitor | Very High |
Data synthesized from multiple sources.[1][4][5][6]
Toxicological Profiles
The toxicity of synthetic cathinones is a direct extension of their potent pharmacological actions.[16] The significant differences in potency and affinity for monoamine transporters result in distinct clinical and toxic effects.[16]
-
Sympathomimetic Toxidrome: Nearly all potent cathinone analogs can produce a state of excessive sympathetic nervous system stimulation, characterized by agitation, tachycardia (rapid heart rate), hypertension, and hyperthermia.[12][17]
-
Psychiatric Effects: The dopaminergic and serotonergic actions can lead to severe psychiatric symptoms, including paranoia, hallucinations, psychosis, and aggressive or bizarre behavior.[12][16]
-
Specific Toxicities:
Fatalities have been reported and are often associated with hyperthermia, cardiac events, and multi-organ failure.[16][18] The management of acute intoxication is primarily supportive, focusing on controlling agitation, hypertension, and hyperthermia.[17]
Analytical Methodologies: A Self-Validating System
The rapid emergence of new analogs necessitates robust and adaptable analytical methods for their detection and quantification in both seized materials and biological specimens.[19][20] A self-validating system involves using a screening technique followed by a more specific and sensitive confirmation method.
Caption: General Analytical Workflow for Cathinone Detection.
Sample Preparation
Proper extraction from the matrix is critical for accurate analysis.
-
Liquid-Liquid Extraction (LLE): A simple and common method used to extract cathinones from biological fluids.[19]
-
Solid-Phase Extraction (SPE): Offers a cleaner extract and is often preferred for complex matrices like blood or tissue.[21]
Screening Techniques
-
Immunoassays: Can provide rapid, presumptive positive results but may suffer from cross-reactivity with other phenethylamines.
-
Colorimetric Tests: The Marquis reagent is generally negative for many cathinones unless a methylenedioxy moiety is present.[19]
Confirmatory Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used and reliable technique for identifying cathinones in seized powders. Derivatization may be required for some analogs to improve chromatographic performance.[15][21]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for both identification and quantification, especially in biological samples.[19][21] It offers high sensitivity and specificity, allowing for the detection of low concentrations of parent drugs and their metabolites.
Protocol: General LC-MS/MS Analysis of Cathinones in Urine
This protocol describes a self-validating workflow for the quantitative analysis of multiple cathinone analogs.
1. Sample Preparation (SPE)
-
To 1 mL of urine, add an internal standard solution.
-
Perform enzymatic hydrolysis (using β-glucuronidase) to cleave conjugated metabolites, increasing the detection of total drug.
-
Apply the sample to a mixed-mode SPE cartridge.
-
Wash the cartridge with a series of solvents (e.g., deionized water, acidic buffer, methanol) to remove matrix interferences.
-
Elute the target analytes with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection.
2. Chromatographic Separation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to separate the various structural analogs, which can be challenging due to their structural similarity.[21]
3. Mass Spectrometric Detection
-
MS System: A triple quadrupole mass spectrometer (QqQ) is most common for quantitative analysis.[21]
-
Ionization: Electrospray ionization (ESI) in positive mode is used, as the amine group is readily protonated to form the [M+H]⁺ ion.[19]
-
Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode. For each target analyte, at least two transitions (a quantifier and a qualifier ion) are monitored.
-
Self-Validation: The precursor ion is selected in the first quadrupole. It is fragmented in the collision cell, and specific product ions are selected in the third quadrupole. The presence of both the quantifier and qualifier ions at the correct retention time and in the correct ratio provides highly confident identification.[19]
-
Conclusion and Future Perspectives
The family of 2-Methylamino-1-phenyl-ethanone structural analogs represents a classic case study in medicinal chemistry, where subtle molecular modifications lead to profound changes in pharmacology and toxicology. The continuous emergence of new derivatives presents an ongoing challenge, demanding constant innovation in analytical chemistry and a deeper understanding of structure-activity relationships to predict the effects of novel compounds.
Future research should focus on:
-
Quantitative SAR (QSAR): Developing computational models to predict the potency and mechanism (releaser vs. blocker) of new analogs before they appear on the illicit market.
-
Therapeutic Development: Further exploring the cathinone scaffold for novel CNS agents, building on the success of bupropion.[13][22]
-
Long-Term Toxicology: Investigating the potential for long-term neurotoxicity associated with chronic use of these potent monoaminergic agents.[16]
For researchers and drug development professionals, a thorough understanding of this chemical space is not only essential for addressing the public health issues posed by "bath salts" but also for unlocking the potential therapeutic applications hidden within this remarkably versatile molecular architecture.
References
-
Nakajima, J., et al. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 32, 1-15. [Link]
-
Gatch, M. B., & Forster, M. J. (2022). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. Toxics, 10(11), 661. [Link]
-
Wikipedia. (n.d.). Substituted cathinone. Retrieved January 20, 2026, from [Link]
-
Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Handbook of Experimental Pharmacology, 252, 113-142. [Link]
-
Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. PMC, PMCID: PMC7257813. [Link]
-
Prosser, J. M., & Nelson, L. S. (2012). The toxicology of bath salts: a review of synthetic cathinones. Journal of Medical Toxicology, 8(1), 33-42. [Link]
-
Zuba, D., & Byrska, B. (2021). Toxicological Analysis of Intoxications with Synthetic Cathinones. Journal of Analytical Toxicology, 45(8), 863-874. [Link]
-
Miró, Ò., et al. (2011). Clinical toxicology and management of intoxications with synthetic cathinones ("bath salts"). Atencion Primaria, 43(11), 589-593. [Link]
-
Jerry, J., et al. (2013). Synthetic cathinone abuse. Clinical Pharmacology: Advances and Applications, 5, 109-117. [Link]
-
Coppola, M., & Mondola, R. (2012). Emerging drugs of abuse: current perspectives on substituted cathinones. Drug Testing and Analysis, 4(7-8), 574-584. [Link]
-
Schifano, F., et al. (2019). Substituted cathinones – Knowledge and References. Current Neuropharmacology, 17(7), 592-602. [Link]
-
Namera, A., et al. (2013). The analytical investigation of synthetic street drugs containing cathinone analogs. Journal of Forensic Sciences, 58(6), 1547-1552. [Link]
-
Nakajima, J., et al. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. Retrieved January 20, 2026, from [Link]
-
de Oliveira, R. V., et al. (2024). Synthetic Cathinones' Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method for On-Site Forensic Applications. Analytical Chemistry. [Link]
-
Karila, L., et al. (2016). Cathinone derivatives: A review of their chemistry, pharmacology and toxicology. Neuroscience & Biobehavioral Reviews, 61, 1-10. [Link]
-
Spiller, H. A., et al. (2011). Synthetic Cathinones (Bath Salts): Legal Status and Patterns of Abuse. Annals of Pharmacotherapy, 45(11), 1425-1433. [Link]
-
Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. ResearchGate. [Link]
-
Zuba, D. (2019). Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. Current Pharmaceutical Analysis, 15(5), 442-461. [Link]
-
National Drug Intelligence Center. (2011). Synthetic Cathinones (Bath Salts): An Emerging Domestic Threat. U.S. Department of Justice. [Link]
-
Drug Enforcement Administration (DEA). (n.d.). Synthetic Cathinones. DEA Diversion Control Division. [Link]
-
Kelly, J. P. (2011). Cathinone derivatives: a review of their chemistry, pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 439-453. [Link]
-
PubChem. (n.d.). 2-Methylamino-1-phenyl-ethanone hydrochloride. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905. [Link]
-
PubChemLite. (n.d.). 2-methylamino-1-phenyl-ethanone hydrochloride (C9H11NO). Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN112645829A - Chiral synthesis method of ephedrine key intermediate (S) -2-methylamino-1-phenyl-1-acetone.
Sources
- 1. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituted cathinone - Wikipedia [en.wikipedia.org]
- 5. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 2-METHYLAMINO-1-PHENYL-ETHANONE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Methylamino-1-phenyl-ethanone hydrochloride | C9H12ClNO | CID 12239839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The toxicology of bath salts: a review of synthetic cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. justice.gov [justice.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cathinone derivatives: a review of their chemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.psu.edu [pure.psu.edu]
- 16. mdpi.com [mdpi.com]
- 17. Clinical toxicology and management of intoxications with synthetic cathinones ("bath salts") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones | springermedizin.de [springermedizin.de]
- 21. researchgate.net [researchgate.net]
- 22. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
InChIKey OELBRVNZGVZXGS-UHFFFAOYSA-N compound information
An In-depth Technical Guide to Olicratin, a Novel Flavonoid with Potent Antiviral and Antifungal Properties
Introduction
Olicratin (InChIKey: OELBRVNZGVZXGS-UHFFFAOYSA-N) is a novel synthetic flavonoid derivative that has recently emerged as a compound of significant interest to the research and drug development communities. Belonging to the oxazinyl flavonoid class, Olicratin has demonstrated potent bioactivity, particularly as an antiviral and antifungal agent. This guide provides a comprehensive overview of Olicratin, including its chemical properties, mechanism of action, potential therapeutic applications, and detailed experimental protocols for its study.
Chemical and Physical Properties
Olicratin is characterized by a core flavone structure with a substituted N-position on the oxazinyl ring. This structural feature is crucial for its biological activity. The key physicochemical properties of Olicratin are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C24H19FN4O3 | PubChem[1] |
| Molecular Weight | 442.43 g/mol | PubChem[1] |
| IUPAC Name | 2-(4-fluorophenyl)-8-(morpholin-4-yl)-4H-chromeno[3,4-d][1][2]oxazin-4-one | PubChem[1] |
| InChI | InChI=1S/C24H19FN4O3/c25-18-9-7-16(8-10-18)21-15-20(29-28-22(21)26-1)13-17-11-12-19(32-14-15)27-2-4-31-5-3-27/h7-13H,2-6,14H2 | PubChem[1] |
| Canonical SMILES | C1COCCN1C2=CC=C(C=C2)OC3=C(C=C4C(=C3)C(=O)C(=CN4O)C5=CC=C(C=C5)F)N | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 87.9 Ų | PubChem[1] |
| XLogP3 | 3.5 | PubChem[1] |
Biological Activity and Mechanism of Action
Olicratin exhibits a broad spectrum of biological activity, with its most notable effects being against viral and fungal pathogens.
Antiviral Activity
Research has shown that Olicratin is a potent inhibitor of the Tobacco Mosaic Virus (TMV), a model virus that has been extensively studied.[3] The antiviral mechanism of Olicratin is believed to involve the inhibition of viral assembly through interaction with the TMV coat protein (CP).[3] This interaction prevents the proper formation of new viral particles, thus halting the progression of the infection.[3]
The workflow for assessing the anti-TMV activity of Olicratin is depicted in the following diagram:
Sources
The Piperidine Scaffold: A Privileged Motif Driving Diverse Biological Activity
A Senior Application Scientist's Guide for Researchers in Drug Discovery
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its remarkable versatility as a pharmacophore. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the multifaceted biological activities of piperidine-containing compounds, exploring their mechanisms of action, and providing practical insights into their evaluation. The inherent conformational flexibility of the piperidine ring, its ability to engage in hydrogen bonding, and its capacity to serve as a scaffold for diverse substitutions contribute to its privileged status in interacting with a wide range of biological targets.[1]
I. The Anticancer Potential of Piperidine-Containing Compounds
The piperidine moiety is a recurring structural feature in a multitude of anticancer agents, both natural and synthetic.[2] Its presence often contributes to the molecule's ability to interact with key targets in cancer cell signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.
A. Key Mechanistic Insights: Targeting Oncogenic Signaling Pathways
Several critical signaling pathways essential for the development and progression of cancer are modulated by piperidine-containing compounds.[2] These include the PI3K/Akt, STAT3, and NF-κB pathways, which are frequently dysregulated in various malignancies.
-
PI3K/Akt Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell growth, survival, and proliferation.[3][4] Piperine, a well-known alkaloid containing a piperidine moiety, has been shown to downregulate this pathway, leading to decreased phosphorylation of Akt and subsequent induction of apoptosis in cancer cells.[3][5] This inhibition disrupts the anti-apoptotic signals normally transmitted by this pathway.[3]
-
STAT3 Signaling Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[2] Piperine and other piperidine derivatives have been found to inhibit the phosphorylation and activation of STAT3, thereby blocking its downstream effects on cancer cell growth.[2][6]
-
NF-κB Pathway Modulation: The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer.[7] Certain synthetic piperidine derivatives, such as EF24 and EF31, which are analogs of curcumin, have demonstrated potent inhibitory effects on the NF-κB pathway by directly targeting IκB kinase (IKK).[7][8][9] This inhibition prevents the nuclear translocation of NF-κB and the expression of its target genes involved in cell survival and inflammation.
Signaling Pathway: PI3K/Akt Inhibition by Piperine
Caption: Workflow for assessing neuropharmacological activity.
VI. Conclusion and Future Perspectives
The piperidine scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its structural simplicity, coupled with the ability to introduce a wide range of substituents, allows for the fine-tuning of pharmacological properties to achieve desired biological activities with improved efficacy and reduced toxicity. [10]Future research in this area will likely focus on the development of novel synthetic methodologies to access increasingly complex and diverse piperidine-containing molecules. Furthermore, a deeper understanding of the structure-activity relationships and the molecular mechanisms by which these compounds interact with their biological targets will be crucial for the rational design of the next generation of piperidine-based drugs. The integration of computational modeling and experimental screening will undoubtedly accelerate the identification of promising new lead compounds with therapeutic potential against a wide spectrum of human diseases.
VII. References
-
Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway. PubMed Central. [Link]
-
Piperine loaded zinc oxide nanocomposite inhibits the PI3K/AKT/mTOR signaling pathway via attenuating the development of gastric carcinoma: In vitro and in vivo studies. Arabian Journal of Chemistry. [Link]
-
A schematic representation of the PI3K/AKT signaling pathway and its... ResearchGate. [Link]
-
Piperine induces the suppression of STAT-3, IκBα and p65 through... ResearchGate. [Link]
-
Effect of Piperine on PI3K/Akt/GSK3β signalling pathway in OVACAR-3... ResearchGate. [Link]
-
A schematic diagram of piperine shows its absorption and metabolism and... ResearchGate. [Link]
-
Cationizing Lugdunin through Trp3 Hydrophobic Fine-Tuning and Cationic Side Chain Engineering. Journal of Medicinal Chemistry. [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. National Institutes of Health. [Link]
-
N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. National Institutes of Health. [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. PubMed. [Link]
-
MIC ( μ g/mL) values determined for the piperidine derivatives against M. tuberculosis H37RV. ResearchGate. [Link]
-
Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. National Institutes of Health. [Link]
-
Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
(PDF) Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): Anti-inflammatory and anti-cancer properties. ResearchGate. [Link]
-
In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. [Link]
-
Minimum inhibitory concentrations (MIC, µg/mL) of piperine and... ResearchGate. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. National Institutes of Health. [Link]
-
IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]
-
Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central. [Link]
-
Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. [Link]
-
(PDF) Standardization of a broth microdilution susceptibility testing method to determine inhibitory concentrations of aquatic bacteria. ResearchGate. [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]
-
Small molecule inhibitors of Stat3 signaling pathway. PubMed. [Link]
-
Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. MDPI. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. National Institutes of Health. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]
-
Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. PubMed Central. [Link]
-
Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine. Semantic Scholar. [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a. DDDT. [Link]
-
HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
-
Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2. ScienceOpen. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperine loaded zinc oxide nanocomposite inhibits the PI3K/AKT/mTOR signaling pathway via attenuating the development of gastric carcinoma: <i>In vitro</i> and <i>in vivo</i> studies - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide for the Initial Toxicity Screening of Novel Synthetic Cathinones
Introduction: Navigating the Toxicological Landscape of Novel Psychoactive Substances
The ever-expanding landscape of novel psychoactive substances (NPS) presents a formidable challenge to public health and forensic toxicology. Among these, synthetic cathinones, often deceptively marketed as "bath salts," represent a significant and evolving class of compounds.[1][2] Their structural diversity, designed to circumvent existing drug laws, necessitates a robust and adaptable framework for initial toxicity screening.[3] This guide provides a comprehensive, technically-grounded approach for researchers, scientists, and drug development professionals to conduct an efficient and informative initial toxicity assessment of novel synthetic cathinones. Our focus is on establishing a logical, tiered screening cascade that prioritizes in vitro methodologies for early hazard identification, thereby adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
The core toxicological concerns associated with synthetic cathinones revolve around their potent psychostimulant effects, which can lead to severe cardiovascular, neurological, and psychiatric adverse events.[1][2][4] The primary mechanisms of action involve the modulation of monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—leading to an increase in synaptic concentrations of these neurotransmitters.[1][5][6] However, the toxicity profile of each new analogue can vary significantly based on subtle structural modifications.[7] Therefore, a systematic and multi-parametric screening approach is crucial for risk assessment.
This guide will detail a strategic workflow, from initial analytical characterization to a suite of in vitro assays targeting key toxicological endpoints, and finally, considerations for targeted in vivo studies. We will delve into the causality behind experimental choices, ensuring that each step provides a self-validating system for data interpretation.
Part 1: Foundational Characterization and In Silico Assessment
Before embarking on biological assays, a thorough analytical and in silico characterization of the novel synthetic cathinone is paramount.
Analytical Characterization
Accurate identification and quantification are the bedrock of any toxicological evaluation. High-resolution mass spectrometry (HRMS) techniques, such as liquid chromatography-quadrupole/time-of-flight (LC-Q/TOF) mass spectrometry, are indispensable for the unequivocal identification of the parent compound and potential isomers.[8][9] Gas chromatography-mass spectrometry (GC-MS) can also be employed, though care must be taken to avoid thermal degradation of certain cathinone derivatives.[9][10]
Table 1: Recommended Analytical Techniques for Initial Characterization
| Technique | Purpose | Key Advantages |
| LC-HRMS (e.g., Q-TOF, Orbitrap) | Definitive structural elucidation and quantification. | High mass accuracy, retrospective data analysis, suitable for complex matrices.[9][11] |
| GC-MS | Routine screening and quantification. | Established libraries, good for volatile compounds. |
| Nuclear Magnetic Resonance (NMR) | Unambiguous structure confirmation. | Provides detailed structural information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Complements mass spectrometry data. |
In Silico Toxicity Prediction
Computational toxicology models can provide an early indication of potential liabilities and guide the design of subsequent biological assays. Various platforms can predict key toxicological endpoints such as acute oral toxicity (LD50), mutagenicity, genotoxicity, and carcinogenicity.[12] While these predictions are not a substitute for experimental data, they are a valuable prioritization tool.
Part 2: The In Vitro Screening Cascade: A Multi-Parametric Approach
The core of the initial toxicity screening strategy relies on a tiered series of in vitro assays designed to assess cytotoxicity, cardiotoxicity, and neurotoxicity. This cascade allows for the rapid identification of potent toxins and informs the decision to proceed with more resource-intensive investigations.
Caption: A tiered in vitro screening cascade for novel synthetic cathinones.
Tier 1: Foundational Assays
The initial step is to determine the concentration range at which the compound elicits general cellular toxicity. This provides a crucial context for interpreting data from more specific assays.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Seed relevant cell lines (e.g., HepG2 for hepatic toxicity, SH-SY5Y for neuronal toxicity, and AC16 for cardiac toxicity) in a 96-well plate at an appropriate density and allow them to adhere overnight.[13]
-
Compound Exposure: Prepare serial dilutions of the novel synthetic cathinone in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Understanding the metabolic fate of a novel synthetic cathinone is critical, as metabolites may be more or less toxic than the parent compound.[11] Human liver microsomes (HLMs) provide a robust in vitro system to assess phase I and phase II metabolism.[11][14]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system, and buffer in a 96-well plate.
-
Compound Incubation: Add the novel synthetic cathinone to the reaction mixture and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Tier 2: Target Organ Toxicity
Based on the known adverse effects of synthetic cathinones, the primary target organs for toxicity assessment are the heart and the brain.
Synthetic cathinones are associated with severe cardiovascular events, including myocardial infarction and fatal arrhythmias.[4][15][16] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a highly relevant in vitro model for assessing drug-induced cardiotoxicity.[17]
Experimental Protocol: Calcium Flux Assay in hiPSC-Cardiomyocytes
-
Cell Culture: Plate hiPSC-CMs in a 96- or 384-well plate and allow them to form a spontaneously beating syncytium.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Recording: Record baseline calcium transients using a high-speed imaging platform (e.g., FLIPR Penta).[17]
-
Compound Addition: Add the novel synthetic cathinone at various concentrations and record the changes in calcium flux over time.
-
Data Analysis: Analyze the calcium transient waveforms for parameters such as beat rate, peak amplitude, and decay kinetics. Prolongation of the calcium transient duration can be an indicator of pro-arrhythmic risk.
Caption: Putative mechanisms of synthetic cathinone-induced cardiotoxicity.[4][15][16]
The psychostimulant effects of synthetic cathinones are mediated by their interaction with monoamine transporters.[1][5] Therefore, assessing their potency at these transporters is crucial for understanding their neurotoxic potential.
Experimental Protocol: Monoamine Transporter Uptake Assay
-
Cell Culture: Use cell lines stably expressing human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
-
Radioligand Uptake: Incubate the cells with a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) in the presence of varying concentrations of the novel synthetic cathinone.
-
Termination and Lysis: Stop the uptake reaction and lyse the cells.
-
Scintillation Counting: Measure the amount of radiolabeled substrate taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the IC50 value for the inhibition of uptake at each transporter.
Mitochondrial dysfunction is a common mechanism of drug-induced toxicity and has been implicated in the adverse effects of some psychoactive substances.[16][18] Assessing the impact of a novel compound on mitochondrial respiration can provide valuable mechanistic insights.
Experimental Protocol: Oxygen Consumption Rate (OCR) Assay
-
Cell Culture: Seed cells (e.g., HepG2 or SH-SY5Y) in a specialized microplate for metabolic analysis.
-
Compound Exposure: Treat the cells with the novel synthetic cathinone for a defined period.
-
OCR Measurement: Measure the oxygen consumption rate using a metabolic flux analyzer (e.g., Agilent Seahorse XF).[18][19]
-
Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to assess basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Compare the OCR parameters between treated and untreated cells to identify mitochondrial liabilities.
Table 2: Summary of In Vitro Toxicity Endpoints and Assays
| Toxicity Endpoint | In Vitro Model | Assay | Key Parameter(s) |
| General Cytotoxicity | HepG2, SH-SY5Y, AC16 | MTT Assay | IC50 |
| Metabolism | Human Liver Microsomes | Metabolic Stability Assay | t1/2, CLint |
| Cardiotoxicity | hiPSC-Cardiomyocytes | Calcium Flux Assay | Beat rate, transient duration |
| Neurotoxicity | hDAT/hNET/hSERT cell lines | Monoamine Transporter Uptake | IC50 |
| Mitochondrial Toxicity | HepG2, SH-SY5Y | Oxygen Consumption Rate | Basal & maximal respiration, ATP production |
Part 3: Targeted In Vivo Assessment
Data from the in vitro screening cascade should guide the design of targeted in vivo studies. The zebrafish model offers a high-throughput approach for assessing acute toxicity and provides a bridge between in vitro and mammalian models.[13]
Zebrafish Larvae Acute Toxicity
The correlation between IC50 values in human cell lines and the lethal concentration 50 (LC50) in zebrafish larvae makes this a valuable predictive model for in vivo lethality.[13]
Experimental Protocol: Zebrafish Larvae Acute Toxicity Assay
-
Embryo Collection and Staging: Collect zebrafish embryos and raise them to 5 days post-fertilization (dpf).
-
Compound Exposure: Place individual larvae in a 96-well plate and expose them to a range of concentrations of the novel synthetic cathinone.
-
Lethality Assessment: After 24 hours, assess lethality under a stereomicroscope.
-
Data Analysis: Calculate the LC50 value.
Conclusion: A Self-Validating System for Hazard Identification
The initial toxicity screening of novel synthetic cathinones demands a scientifically rigorous and ethically considered approach. The multi-parametric in vitro screening cascade outlined in this guide provides a robust framework for early hazard identification. By integrating analytical characterization, in silico prediction, and a tiered system of in vitro assays targeting key mechanisms of toxicity, researchers can efficiently prioritize compounds for further investigation. This self-validating system, where data from one tier informs the experimental design of the next, ensures a comprehensive and causality-driven assessment of the potential risks associated with these emerging substances. The ultimate goal is to generate reliable data that can inform public health responses and regulatory actions, mitigating the harm caused by this evolving class of psychoactive drugs.
References
-
Title: Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. Source: PubMed URL: [Link]
-
Title: Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts and Perspectives. Source: PubMed URL: [Link]
-
Title: Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts and Perspectives. Source: Europe PMC URL: [Link]
-
Title: Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts andPerspectives. Source: PMC - NIH URL: [Link]
-
Title: High-Throughput Assessment of Compound-Induced Cardiotoxicity Using Human iPSC-Derived Cardiomyocyte. Source: YouTube URL: [Link]
-
Title: Assessing Mitochondrial Toxicity in Early Drug Development. Source: Technology Networks URL: [Link]
-
Title: Neurotoxicology of Synthetic Cathinone Analogs. Source: ResearchGate URL: [Link]
-
Title: Synthetic Psychoactive Cathinones (SPCs): Predicting Toxicity using In Vitro and In Vivo Models. Source: ResearchGate URL: [Link]
-
Title: Cell-Based Screening for Drug-Induced Mitochondrial Toxicity. Source: Agilent URL: [Link]
-
Title: Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. Source: MDPI URL: [Link]
-
Title: (PDF) Synthetic cannabinoids and cathinones cardiotoxicity: evidences actualities and perspectives. Source: ResearchGate URL: [Link]
-
Title: Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. Source: MDPI URL: [Link]
-
Title: Cognitive deficits and neurotoxicity induced by synthetic cathinones: is there a role for neuroinflammation? Source: SciSpace URL: [Link]
-
Title: Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Source: Frontiers URL: [Link]
-
Title: Neurotoxicology of Synthetic Cathinone Analogs. Source: PMC - PubMed Central URL: [Link]
-
Title: Metabolism of Synthetic Cathinones. Source: ResearchGate URL: [Link]
-
Title: In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. Source: MDPI URL: [Link]
-
Title: Screening for Drug-Induced Mitochondrial Dysfunction Using MitoXpress Xtra on Isolated Mitochondria. Source: Agilent URL: [Link]
-
Title: Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites | Request PDF. Source: ResearchGate URL: [Link]
-
Title: Mitochondrial toxicity assessment in industry – a decade of technology development and insight. Source: Taylor & Francis Online URL: [Link]
-
Title: Fast Analytical Method for Determining Synthetic Cathinones in Oral Fluid by Liquid Chromatography–Tandem Mass Spectrometry. Source: Oxford Academic URL: [Link]
-
Title: (PDF) Cardiotoxicity After Synthetic Cathinone Use; Two Cases, A Case Series and Scoping Review. Source: ResearchGate URL: [Link]
-
Title: Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry. Source: PubMed URL: [Link]
-
Title: Identification and Quantification of Synthetic Cathinones in Blood and Urine using Liquid Chromatography-Quadrupole/Time of Flight (LC-Q/TOF) Mass Spectrometry. Source: ResearchGate URL: [Link]
-
Title: Assessment of mitochondrial dysfunction-related, drug-induced hepatotoxicity in primary rat hepatocytes. Source: PubMed URL: [Link]
-
Title: 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers. Source: MDPI URL: [Link]
-
Title: High throughput screening system for engineered cardiac tissues. Source: PMC - PubMed Central URL: [Link]
-
Title: Monoaminergic toxicity induced by cathinone phthalimide: An in vitro study. Source: R Discovery URL: [Link]
-
Title: Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. Source: PubMed Central URL: [Link]
-
Title: Abuse potential and toxicity of the synthetic cathinones (i.e., “Bath salts”). Source: PubMed Central URL: [Link]
-
Title: Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods. Source: OUCI URL: [Link]
-
Title: High Throughput Screening Identifies a Novel Compound Protecting Cardiomyocytes from Doxorubicin-Induced Damage. Source: PMC - PubMed Central URL: [Link]
-
Title: High-Throughput Screening Identifies Bisphenol P as a Potent Cardiotoxin, Inducing Cardiotoxicity through Apoptosis and the NF-κB Pathway. Source: PubMed URL: [Link]
-
Title: Metabolism of Synthetic Cathinones. Source: Semantic Scholar URL: [Link]
-
Title: High-Throughput Drug Screening System Based on Human Induced Pluripotent Stem Cell-Derived Atrial Myocytes ∼ A Novel Platform to Detect Cardiac Toxicity for Atrial Arrhythmias. Source: Frontiers URL: [Link]
-
Title: Electrochemical Screening of Synthetic Cathinones. Source: ACS Electrochemistry URL: [Link]
-
Title: Electrochemical Screening of Synthetic Cathinones. Source: ACS Publications URL: [Link]
-
Title: Metabolism of Synthetic Cathinones. Source: OUCI URL: [Link]
-
Title: Screening of Synthetic Cathinones and Metabolites in Dried Blood Spots by UPLC–MS-MS. Source: SpringerLink URL: [Link]
-
Title: Toxicological Analysis of Intoxications with Synthetic Cathinones. Source: Oxford Academic URL: [Link]
-
Title: Synthetic Cathinones' Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method for On-Site Forensic Applications. Source: NIH URL: [Link]
-
Title: Preclinical Regulatory Requirements. Source: Social Science Research Institute URL: [Link]
-
Title: Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Source: FDA URL: [Link]
-
Title: Preclinical Toxicology of New Drugs. Source: DTIC URL: [Link]
-
Title: Understanding FDA Guidelines for Toxicity Studies. Source: HistologiX URL: [Link]
-
Title: PRECLINICAL TOXICOLOGY. Source: Pacific BioLabs URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Abuse potential and toxicity of the synthetic cathinones (i.e., “Bath salts”) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]
- 7. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico meth… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS | MDPI [mdpi.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts andPerspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. agilent.com [agilent.com]
- 19. technologynetworks.com [technologynetworks.com]
Structure-activity relationship of 2-amino-1-piperidin-1-yl-ethanone derivatives
An In-depth Technical Guide to the Structure-Activity Relationship of 2-amino-1-piperidin-1-yl-ethanone Derivatives
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically approved drugs and active lead compounds.[1] The piperidine ring is one such "privileged scaffold," valued for its favorable physicochemical properties, including chemical stability, the ability to modulate lipophilicity, and its capacity to present substituents in well-defined three-dimensional orientations.[1][2] When incorporated into the 2-amino-1-piperidin-1-yl-ethanone core, it creates a versatile template for probing a wide range of biological targets, from central nervous system (CNS) receptors to protein kinases.[1][3][4]
This guide provides a detailed exploration of the structure-activity relationships (SAR) governing this class of compounds. We will dissect the core scaffold to understand how specific structural modifications influence biological activity, moving beyond a simple catalog of changes to explain the causal relationships behind experimental design and observed outcomes. This analysis is grounded in field-proven insights to provide a robust framework for researchers and drug development professionals engaged in the rational design of novel therapeutics.
The Core Scaffold: Deconstructing the Pharmacophore
The 2-amino-1-piperidin-1-yl-ethanone structure is defined by three key regions that can be systematically modified to tune potency, selectivity, and pharmacokinetic properties. Understanding the intrinsic role of each component is fundamental to interpreting SAR data.
-
The Piperidine Ring: This saturated heterocycle is more than a simple linker. Its nitrogen atom is typically protonated at physiological pH, allowing for crucial ionic interactions with target proteins, such as the carboxylate of an aspartate residue in a receptor binding pocket.[5] The ring's chair conformation positions substituents in distinct axial or equatorial orientations, which can profoundly impact binding affinity. Furthermore, the piperidine moiety enhances druggability by improving metabolic stability and facilitating transport across biological membranes.[1]
-
The Ethanone Linker: The carbonyl group of the ethanone linker acts as a hydrogen bond acceptor, a critical interaction point for anchoring the ligand within a binding site. The two-carbon chain provides a specific spatial distance between the piperidine and the terminal amino group, a parameter that is often crucial for optimal target engagement.
-
The Terminal 2-Amino Group: This primary amine serves as a key hydrogen bond donor and can also form ionic interactions. It represents a primary vector for chemical modification, where the addition of various substituents can explore different regions of a target's binding pocket, thereby modulating potency and selectivity.
Below is a diagram illustrating these key modification points on the core scaffold.
Caption: Core scaffold with key sites for chemical modification.
General Synthetic Strategies
The synthesis of 2-amino-1-piperidin-1-yl-ethanone derivatives is typically achieved through straightforward and robust chemical transformations. A common and reliable method involves the amidation of a substituted piperidine with a protected amino acid, followed by deprotection. This modular approach allows for extensive diversification at both the piperidine ring and the terminal amino group.
Experimental Protocol: General Synthesis of a Derivative
-
Step 1: Amide Coupling:
-
To a solution of 2-(tert-butoxycarbonylamino)acetic acid (1.1 equivalents) in dichloromethane (DCM), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at 0°C for 15 minutes.
-
Add the desired substituted piperidine (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove urea byproduct (if DCC is used). Dilute the filtrate with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield the Boc-protected intermediate.
-
-
Step 2: Deprotection:
-
Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Triturate the residue with diethyl ether to precipitate the final compound as a TFA salt. Filter and dry under vacuum.
-
-
Step 3: Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure identity and purity (>95%).
-
Caption: A generalized workflow for the synthesis and validation of derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these derivatives is highly dependent on the nature and position of substituents. The following sections analyze SAR trends observed across various biological targets.
Modifications of the Piperidine Ring
The piperidine ring is a frequent site of modification to modulate potency and selectivity. Studies on piperidine-based analogs targeting monoamine transporters have shown that stereochemistry and substitution patterns are critical.[6]
-
N-Substitution: The substituent on the piperidine nitrogen dictates its basicity and steric profile. Removal of a methyl group from the nitrogen atom in certain cocaine analogs enhances activity at the serotonin transporter (5-HTT).[6] Conversely, in a series of σ1 receptor ligands, 1-methylpiperidines demonstrated particularly high affinity, suggesting that different targets have distinct requirements in this region.[7]
-
Ring Substitution: Adding substituents to the carbon framework of the piperidine ring can improve binding by engaging with hydrophobic pockets. For example, a 4β-(2-naphthyl) group on the piperidine ring produced a potent dual inhibitor of the dopamine (DAT) and serotonin (5-HTT) transporters.[6] The stereochemistry of these substituents is paramount; different stereoisomers often exhibit widely varying potencies and selectivities for different transporters.[6][8]
Modifications of the Terminal 2-Amino Group
The terminal amino group is a primary handle for altering ligand properties. Its basicity is crucial, and its substitution pattern often defines the selectivity profile of the compound.
-
Small Alkyl Substituents: Adding small alkyl groups can increase lipophilicity and explore small hydrophobic pockets near the primary amine binding site.
-
Aromatic and Bulky Substituents: Introducing larger aromatic or heterocyclic moieties can lead to significant gains in potency by forming additional π-stacking or hydrophobic interactions. In the development of kinase inhibitors, for instance, attaching substituted pyridine or pyrimidine rings to a core scaffold is a common strategy to enhance potency and target selectivity.[3][9]
Impact on Kinase Inhibition
The 2-amino-1-piperidin-1-yl-ethanone scaffold can be adapted to target protein kinases, which are crucial regulators of cell signaling. The oxindole moiety, often used in kinase inhibitors, provides critical hydrogen bonds to the ATP-binding site's hinge region.[10] By analogy, the ethanone and terminal amino groups of our scaffold can perform a similar function.
-
Targeting the Hinge Region: The core scaffold can mimic the hydrogen bonding pattern of ATP, with the carbonyl oxygen acting as an acceptor and the terminal N-H group as a donor.
-
Achieving Selectivity: Selectivity among different kinases is often achieved by modifying the terminal amino group. Substituents on this amine can extend into the solvent-exposed region of the ATP binding site, allowing for tailored interactions that differentiate between kinases.[10] For example, introducing solubilizing groups like N-methylpiperazine can maintain good activity while improving physicochemical properties.[9]
Quantitative SAR Data Summary
The following table summarizes representative SAR data for piperidine-based ligands targeting monoamine transporters, illustrating the impact of subtle structural changes on binding affinity.
| Compound ID | Piperidine N-Substituent | Piperidine C4-Substituent | Target | Kᵢ (nM) | Reference |
| 6 | -CH₃ | 4β-(2-Naphthyl) | DAT | 21 | [6] |
| 6 | -CH₃ | 4β-(2-Naphthyl) | 5-HTT | 7.6 | [6] |
| Analogue of 9 | -H | 4β-(2-Naphthyl) | 5-HTT | Enhanced Activity | [6] |
| 1a | -CH₃ | 3α-COOCH₃, 4β-Ph | DAT | Potent | [8] |
| N-demethylated 1a | -H | 3α-COOCH₃, 4β-Ph | SERT/NET | Improved Activity | [8] |
Data synthesized from cited literature to illustrate SAR principles.
Application Case Study: Evaluation as σ1 Receptor Ligands
Derivatives of this scaffold have been successfully developed as high-affinity ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein implicated in various CNS disorders.
Protocol: σ1 Receptor Radioligand Binding Assay
This protocol describes a self-validating system to determine the binding affinity (Kᵢ) of a novel derivative for the σ1 receptor.
-
Preparation of Materials:
-
Membrane Homogenate: Prepare guinea pig brain membrane homogenates expressing σ1 receptors.
-
Radioligand: Use a high-affinity σ1 radioligand, such as -pentazocine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Prepare stock solutions of novel derivatives in DMSO and create serial dilutions.
-
Reference Compound: Haloperidol (a known high-affinity σ1 ligand) for defining non-specific binding.
-
-
Binding Assay Procedure:
-
In a 96-well plate, combine 100 µL of membrane homogenate, 50 µL of -pentazocine (at a final concentration near its Kₑ), and 50 µL of either assay buffer (for total binding), unlabeled haloperidol (10 µM final concentration, for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate at 37°C for 90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Conclusion and Future Directions
The 2-amino-1-piperidin-1-yl-ethanone scaffold is a remarkably fruitful starting point for the design of biologically active molecules. The structure-activity relationships discussed herein highlight several key principles:
-
Modularity is Key: The synthetic accessibility of the scaffold allows for systematic and independent modification of its three core components.
-
Stereochemistry is Critical: The spatial arrangement of substituents on the piperidine ring is a crucial determinant of both potency and selectivity.
-
Target-Dependent SAR: Optimal substitution patterns are highly dependent on the specific biological target. A modification that enhances affinity for a CNS receptor may be detrimental for activity against a protein kinase.
Future research should focus on leveraging computational tools, such as molecular dynamics simulations and free energy calculations, to gain a more profound understanding of the ligand-protein interactions that drive the observed SAR.[7] These in silico methods can help rationalize why certain substitutions are favorable and guide the design of next-generation derivatives with improved potency, selectivity, and drug-like properties, ultimately accelerating the journey from a promising scaffold to a clinically valuable therapeutic agent.
References
- Meltzer, P. C., et al. (n.d.). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement.
- Tamiz, A. P., et al. (2000). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. PubMed.
- BenchChem. (n.d.). Structure-activity relationship (SAR) of piperidinyl piperidine analogues. Benchchem.
- (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- (n.d.).
- PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)ethan-1-one. PubChem.
- (n.d.).
- Liu, S., et al. (n.d.). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Semantic Scholar.
- (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed.
- Yang, T.-H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Tzu Chi Medical Journal.
- (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed Central.
- (n.d.). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
Methodological & Application
Application Note: Analytical Strategies for the Detection and Quantification of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride
Abstract
This application note provides a comprehensive overview of analytical methodologies for the detection and quantification of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride, a synthetic cathinone derivative. Given the proliferation of novel psychoactive substances (NPS), robust and validated analytical methods are crucial for researchers, forensic scientists, and drug development professionals.[1] This guide details protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, instrumental parameters, and expected outcomes. Furthermore, it touches upon spectroscopic techniques as complementary methods for structural elucidation. The protocols provided are based on established methods for the analysis of synthetic cathinones and structurally related compounds, offering a solid foundation for method development and validation.
Introduction
This compound is a synthetic cathinone, a class of novel psychoactive substances (NPS) that are structurally related to the naturally occurring stimulant cathinone found in the khat plant.[1] Synthetic cathinones have emerged as a significant class of designer drugs, posing challenges to public health and forensic laboratories due to their diverse and constantly evolving structures.[1] Accurate and sensitive analytical methods are paramount for the identification and quantification of these compounds in various matrices, including seized materials and biological samples.
This document serves as a technical guide for the analysis of this compound, providing detailed protocols and the scientific rationale behind the chosen methodologies. The aim is to equip researchers and analysts with the necessary information to develop and validate their own methods for the detection of this compound.
Analytical Methodologies
The primary analytical techniques for the identification and quantification of synthetic cathinones are mass spectrometry-based methods, namely GC-MS and LC-MS/MS. These techniques offer the high sensitivity and selectivity required for the analysis of trace amounts of these substances in complex matrices.[1] Spectroscopic methods such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural confirmation of reference standards and in cases of unknown substance identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique in forensic toxicology for the analysis of volatile and thermally stable compounds.[2] For synthetic cathinones, GC-MS provides excellent chromatographic separation and characteristic mass spectra for identification.
2.1.1. Rationale for Methodological Choices
The choice of a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is standard for the analysis of a broad range of drugs of abuse, including synthetic cathinones. The temperature program is designed to ensure adequate separation from other potential components in the sample and to elute the analyte in a reasonable time with good peak shape. Electron ionization (EI) is used to generate reproducible mass spectra that can be compared to spectral libraries.
It is important to note that some synthetic cathinones can exhibit thermal degradation in the hot GC inlet, which may lead to the formation of artifacts and misinterpretation of results.[2] Therefore, careful optimization of the inlet temperature and the use of a deactivated liner are recommended to minimize this risk.
2.1.2. Protocol: GC-MS Analysis of 2-Methylamino-1-piperidin-1-yl-ethanone
-
Sample Preparation (for seized material):
-
Accurately weigh approximately 1 mg of the powdered sample.
-
Dissolve the sample in 1 mL of methanol.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at a rate of 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
2.1.3. Expected Results and Fragmentation
The mass spectrum of 2-Methylamino-1-piperidin-1-yl-ethanone is expected to show characteristic fragmentation patterns. The molecular ion may or may not be present. Key fragments would likely arise from the cleavage of the side chain and the piperidine ring. A proposed fragmentation pathway is illustrated below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of synthetic cathinones in complex biological matrices such as blood and urine. It often requires less sample preparation than GC-MS and is not limited by the volatility or thermal stability of the analyte.
2.2.1. Rationale for Methodological Choices
Reversed-phase liquid chromatography is the method of choice for separating synthetic cathinones. A C18 column provides good retention and separation of these moderately polar compounds. The mobile phase, consisting of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve good peak shape and ionization efficiency.
Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of synthetic cathinones as they readily form protonated molecules [M+H]+. Multiple Reaction Monitoring (MRM) is employed for quantification, providing excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
2.2.2. Protocol: LC-MS/MS Analysis of 2-Methylamino-1-piperidin-1-yl-ethanone in Urine
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine, add an internal standard.
-
Precondition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
5% B to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Temperature: 500 °C.
-
IonSpray Voltage: 5500 V.
-
MRM Transitions: To be determined by infusing a standard solution of the analyte. For a structurally similar compound, 1-(2-Ethylpiperidin-1-yl)-2-(methylamino)ethanone, characteristic transitions could be hypothesized and then optimized.
-
2.2.3. Method Validation Parameters
A comprehensive validation of the analytical method should be performed according to established guidelines. Key validation parameters are summarized in the table below, with typical performance data for synthetic cathinone assays.[3]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | R² > 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio > 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10; precision and accuracy within ±20% |
| Precision | Relative standard deviation (RSD) < 15% |
| Accuracy | % Recovery between 85-115% |
| Matrix Effect | Assessed and minimized |
| Stability | Analyte stability under various storage conditions |
Spectroscopic Methods
Spectroscopic techniques are essential for the unequivocal identification of a substance, particularly for the characterization of new or unknown compounds.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. It is a rapid and non-destructive technique that can be used for the preliminary identification of seized powders. The spectrum of this compound would be expected to show characteristic absorptions for the carbonyl group (C=O), C-N bonds, and N-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure confirmation.
Data Summary
The following table summarizes the key analytical parameters for the detection of synthetic cathinones using GC-MS and LC-MS/MS, based on published methods for related compounds.[3][4] These values should serve as a starting point for method development and validation for this compound.
| Analytical Technique | Matrix | Sample Preparation | Typical LOQ | Linearity Range |
| GC-MS | Seized Powder | Methanol Dilution | - | - |
| GC-MS | Urine | LLE/SPE | 10-50 ng/mL | 50-2000 ng/mL |
| LC-MS/MS | Blood/Urine | Protein Ppt/SPE | 0.1-5 ng/mL | 1-500 ng/mL |
Conclusion
This application note has outlined detailed analytical approaches for the detection and quantification of this compound. Both GC-MS and LC-MS/MS are powerful techniques capable of providing the necessary selectivity and sensitivity for the analysis of this compound in various matrices. The provided protocols, based on established methods for synthetic cathinones, offer a robust starting point for method development. It is imperative that any method is fully validated in-house to ensure its suitability for the intended application. The use of spectroscopic techniques for the confirmation of reference standards is also highly recommended to ensure the quality and accuracy of analytical results.
References
- BenchChem. A Comparative Guide to the Validation of Analytical Methods for Quantifying Cathinone Analogs.
- United Nations Office on Drugs and Crime. Recommended methods for the identification and analysis of synthetic cathinones in seized materials.
- Soares, J., et al. Synthesis of emerging cathinones and validation of a SPE GC–MS method for their simultaneous quantification in blood. ResearchGate.
- Cuyckens, F., & Abdel-Baky, S. (2019). Protein quantification by LC–MS: a decade of progress through the pages of Bioanalysis. Bioanalysis, 11(7), 629-637.
- US Department of Justice. Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations.
- Wójtowicz, A., et al. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one. ResearchGate.
Sources
- 1. testing.chemscene.com [testing.chemscene.com]
- 2. 2-METHYLAMINO-1-PHENYL-ETHANONE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. 1220033-33-9|1-(2-Ethylpiperidin-1-yl)-2-(methylamino)ethanone hydrochloride|BLD Pharm [bldpharm.com]
- 4. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]
Application Notes and Protocols: Preparation of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride for Cell Culture Experiments
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Proper Compound Preparation
The reproducibility and reliability of in-vitro cell culture experiments are fundamentally dependent on the meticulous preparation of test compounds. For novel or specialized research chemicals such as 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride, the absence of established, specific protocols necessitates a rigorous approach grounded in fundamental principles of chemistry, cell biology, and pharmacology. This document provides a comprehensive guide to the preparation, handling, and quality control of this compound for use in cell-based assays.
Hydrochloride salts are frequently utilized in pharmaceutical development to enhance the solubility and stability of parent compounds.[1][2] However, the introduction of any exogenous substance into a cell culture system requires careful consideration of potential confounding factors such as solvent toxicity, pH shifts in the culture medium, and the inherent cytotoxicity of the compound itself.[3][4] This guide is designed to equip the researcher with the necessary knowledge to navigate these challenges and generate high-quality, reproducible data.
Compound Information and Properties
Compound: this compound CAS Number: 98998-32-4[5] Molecular Formula: C₈H₁₇ClN₂O Molecular Weight: 192.69 g/mol
While detailed, peer-reviewed data on the physicochemical properties of this specific compound is limited, general characteristics of similar hydrochloride salts can be informative. Hydrochloride salts of amine-containing compounds are generally crystalline solids with increased aqueous solubility compared to their free-base counterparts.[1][2][6] It is crucial to consult the supplier's Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for any available information on solubility, purity, and handling precautions.[7]
Core Protocol: Preparation of a High-Concentration Stock Solution
This protocol details the steps for preparing a sterile, high-concentration stock solution of this compound. The primary objective is to create a concentrated stock that can be diluted to the final working concentrations, minimizing the volume of solvent introduced into the cell culture.
Materials and Equipment
-
This compound powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size), compatible with the chosen solvent[8][9]
-
Sterile syringes
-
Class II biological safety cabinet
Step-by-Step Methodology
Step 1: Determine the Desired Stock Concentration
A common starting point for a stock solution is 10 mM. This allows for a wide range of final concentrations to be tested while keeping the final DMSO concentration in the cell culture medium at a non-toxic level (typically ≤ 0.5%).
Calculation for a 10 mM Stock Solution:
-
Molecular Weight (MW) = 192.69 g/mol
-
To make 1 mL of a 10 mM solution, you need:
-
(10 mmol/L) * (1 L/1000 mL) * (192.69 g/mol ) * (1000 mg/g) = 1.9269 mg
-
-
Therefore, weigh out 1.93 mg of the compound to prepare 1 mL of a 10 mM stock solution.
Step 2: Weighing the Compound
-
Tare a sterile, conical-bottom polypropylene tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. Record the exact weight.
Step 3: Dissolution
-
Inside a biological safety cabinet, add the appropriate volume of sterile DMSO to the tube containing the compound.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all solid material has dissolved. If necessary, gentle warming in a 37°C water bath can be employed, but be cautious of potential degradation.
Step 4: Sterile Filtration
To ensure the sterility of the stock solution, it is imperative to perform sterile filtration.[10][11] This is a critical step to remove any potential microbial contamination.[12]
-
Attach a sterile 0.22 µm syringe filter to a new sterile syringe.
-
Draw the dissolved compound solution into the syringe.
-
Carefully dispense the solution through the filter into a new, sterile, and clearly labeled polypropylene tube.
Step 5: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C, protected from light.[7][13] Consult the manufacturer's recommendations for optimal storage temperature and shelf-life.
Quality Control and Validation
A self-validating protocol incorporates checkpoints to ensure the integrity of the prepared compound.[14][15]
| Parameter | Method | Acceptance Criteria |
| Purity | Refer to Supplier's Certificate of Analysis (CoA) | Typically >95% for research-grade compounds. |
| Solubility | Visual inspection after dissolution | A clear, precipitate-free solution at the desired stock concentration. |
| Sterility | Post-filtration sterility testing (e.g., plating a small aliquot on a bacterial growth medium) | No microbial growth after a suitable incubation period.[16] |
| Concentration Verification (Optional) | Analytical techniques such as HPLC or UV-Vis spectroscopy | The measured concentration should be within ±10% of the calculated concentration. |
Determining the Optimal Working Concentration: A Systematic Approach
For a novel compound, the effective concentration range is unknown. A systematic approach is required to determine the optimal concentrations for your specific cell line and assay.
Initial Range-Finding Experiment
It is recommended to start with a broad range of concentrations to identify a window of biological activity.[17]
-
Prepare serial dilutions of your high-concentration stock solution in cell culture medium. A common approach is to use 10-fold dilutions (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).[17]
-
Treat your cells with these concentrations for a defined period (e.g., 24, 48, or 72 hours).[18]
-
Include appropriate controls:
-
Untreated cells: To establish a baseline for normal cell viability and function.
-
Vehicle control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This is crucial to account for any solvent-induced effects.[19]
-
Dose-Response Curve and IC50/EC50 Determination
Based on the results of the range-finding study, perform a more detailed dose-response experiment with a narrower range of concentrations around the estimated effective concentration. This will allow for the calculation of key parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).
Experimental Workflow for Determining Working Concentration
Caption: Workflow for determining the optimal working concentration.
Cytotoxicity Assessment
It is essential to distinguish between a specific biological effect and general cytotoxicity.[20][21] Various assays can be employed to measure cell viability and cytotoxicity, such as:
-
MTT Assay: A colorimetric assay that measures metabolic activity.[22][23]
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.[23]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating compromised membrane integrity.[3]
-
ATP-based Assays (e.g., CellTiter-Glo®): A luminescent assay that quantifies ATP, an indicator of metabolically active cells.[21]
Best Practices and Troubleshooting
-
Solvent Compatibility: Always ensure that the chosen solvent is compatible with your cell line and does not interfere with the assay.
-
pH Considerations: The addition of a hydrochloride salt can potentially lower the pH of the culture medium. For high concentrations, it may be necessary to buffer the final solution or adjust the pH.
-
Compound Stability: Be aware of the stability of the compound in aqueous solutions. Some compounds may degrade over time, affecting the experimental results.[4]
-
Record Keeping: Maintain detailed records of stock solution preparation, including the lot number of the compound, date of preparation, and storage conditions.[7][15]
Conclusion
The successful use of this compound in cell culture experiments hinges on a systematic and rigorous preparation protocol. By adhering to the principles of sterile technique, accurate measurement, and systematic validation, researchers can ensure the integrity of their experiments and the reliability of their data. This guide provides a robust framework for the preparation and application of this and other novel research compounds in a cell culture setting.
References
-
Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
SciSpace. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]
-
Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Merck. (n.d.). Sterile Filtration | Purification of Pharm Drugs | Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Sartorius. (n.d.). Sartorius Sterile Filtration Solutions. Retrieved from [Link]
-
University of York. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]
-
Meissner. (n.d.). Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. Retrieved from [Link]
-
FIP/AAPS. (n.d.). Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Retrieved from [Link]
-
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]
-
KiloMentor. (2017, March 11). Preparation of Pharmaceutical Salts. Retrieved from [Link]
-
Sartorius. (n.d.). Sterile Filtration. Retrieved from [Link]
-
Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
Rommelag. (2025, December 18). Sterile filtration: definition, application, and examples. Retrieved from [Link]
-
University of Reading. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
ResearchGate. (2012, July 25). How to make a salt of a novel compound?. Retrieved from [Link]
-
NIH. (n.d.). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Retrieved from [Link]
-
Sartorius. (n.d.). Guide to Pharmaceutical Quality Control for Microbiology. Retrieved from [Link]
-
NIH. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Cell culture media impact on drug product solution stability. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS N/A | 2-(Methylamino)-1-(2-methylpiperidin-1-yl)ethanone hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylamino-1-phenyl-ethanone hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
-
LCGC International. (n.d.). Developing and Validating Dissolution Procedures. Retrieved from [Link]
-
FDA. (n.d.). Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. Retrieved from [Link]
-
ABS Bio. (2025, August 29). Essential Quality Control Considerations for Cell Culture. Retrieved from [Link]
-
ResearchGate. (2018, March 29). How to choose concentration range of drug for cancer-cell proliferation assay?. Retrieved from [Link]
-
Chemical Research in Toxicology. (2022, October 20). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Retrieved from [Link]
-
ResearchGate. (n.d.). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. Retrieved from [Link]
-
Lookchem. (n.d.). Cas 5437-48-9,2-AMINO-1-PIPERIDIN-1-YL-ETHANONE HCL. Retrieved from [Link]
-
FDA. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]
-
Argonix. (n.d.). This compound - CAS:98998-32-4. Retrieved from [Link]
-
FIP. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REP. Retrieved from [Link]
-
FDA. (n.d.). Guidance for Industry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - CAS:98998-32-4 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
- 6. KiloMentor: Preparation of Pharmaceutical Salts [kilomentor.blogspot.com]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. Sterile Filtration | Sartorius [sartorius.com]
- 9. brotherfiltration.com [brotherfiltration.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Sterile Filtration | Sartorius [sartorius.com]
- 12. rommelag.com [rommelag.com]
- 13. apolloscientific.co.uk [apolloscientific.co.uk]
- 14. Guide to Pharmaceutical Quality Control for Microbiology [sartorius.com]
- 15. 细胞培养中的质量控制注意事项 [sigmaaldrich.cn]
- 16. absbio.com [absbio.com]
- 17. researchgate.net [researchgate.net]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 21. nebiolab.com [nebiolab.com]
- 22. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 23. kosheeka.com [kosheeka.com]
Application Notes and Protocols: Characterizing 2-Methylamino-1-piperidin-1-yl-ethanone in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Analog
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and natural alkaloids.[1][2] Its prevalence is a testament to its ability to confer favorable physicochemical properties and metabolic stability, while offering a versatile framework for interacting with a wide array of biological targets.[1][2] Within this esteemed class of compounds, 2-Methylamino-1-piperidin-1-yl-ethanone emerges as a promising candidate for investigation. Its chemical structure, featuring a piperidine ring and a methylamino-ethanone side chain, suggests potential interactions with various G protein-coupled receptors (GPCRs), a superfamily of integral membrane proteins that are the target of a significant portion of modern medicines.
This comprehensive guide serves as a detailed application note and protocol for the characterization of 2-Methylamino-1-piperidin-1-yl-ethanone as a research tool in receptor binding assays. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document is designed to empower researchers to elucidate the binding affinity and selectivity profile of this and similar novel compounds, a critical step in the drug discovery and development pipeline. We will explore established techniques, including radioligand binding assays and fluorescence polarization, providing step-by-step methodologies and the rationale for each critical step.
I. Foundational Principles of Receptor Binding Assays
Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (e.g., a drug candidate) and its receptor.[3] The primary outputs of these assays are the equilibrium dissociation constant (Kd), which reflects the affinity of a ligand for a receptor, and the maximal number of binding sites (Bmax).[4][5] A lower Kd value signifies a higher binding affinity.[4] In the context of drug discovery, competition binding assays are frequently employed to determine the inhibition constant (Ki) of a novel compound against a known radiolabeled ligand.
Core Methodologies at a Glance:
| Assay Type | Principle | Key Parameters Determined | Advantages | Limitations |
| Radioligand Binding Assay | Measures the binding of a radioactively labeled ligand to its receptor.[6] | Kd, Bmax, Ki | High sensitivity and specificity.[7] | Requires handling of radioactive materials, endpoint assay. |
| Fluorescence Polarization (FP) Assay | Measures the change in the polarization of fluorescent light emitted by a labeled ligand upon binding to a receptor.[8][9][10] | Ki, Kd | Homogeneous (no-wash) format, amenable to high-throughput screening.[11] | Requires a suitable fluorescent probe, potential for interference from colored compounds.[12] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a biomolecule binds to an immobilized target.[13][14] | kon, koff, KD | Label-free, provides real-time kinetic data.[15][16] | Requires specialized instrumentation, immobilization of the receptor may alter its conformation. |
II. Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates a typical workflow for characterizing a novel compound like 2-Methylamino-1-piperidin-1-yl-ethanone.
Caption: Workflow for receptor binding characterization.
III. Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of 2-Methylamino-1-piperidin-1-yl-ethanone for a hypothetical target, the Dopamine D2 receptor, using a known high-affinity radioligand such as [³H]-Spiperone.
A. Materials and Reagents
-
Test Compound: 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride (Synthesized and quality controlled)[17][18][19]
-
Receptor Source: Commercially available cell membranes expressing human Dopamine D2 receptors (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone (Specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Filtration Plate: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).[7]
-
Scintillation Cocktail: Suitable for counting tritium.
-
Instrumentation: Liquid scintillation counter, vacuum manifold.
B. Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of 2-Methylamino-1-piperidin-1-yl-ethanone in the assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Dilute the [³H]-Spiperone in the assay buffer to a working concentration equal to its Kd for the D2 receptor (typically in the low nM range). The Kd value should be determined experimentally in a saturation binding assay or obtained from the literature.[20][21]
-
Thaw the receptor membranes on ice and dilute them in ice-cold assay buffer to a concentration that will bind less than 10% of the added radioligand.[22]
-
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer to designated wells.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM Haloperidol to designated wells.
-
Competition Binding: Add 50 µL of each concentration of 2-Methylamino-1-piperidin-1-yl-ethanone to the remaining wells.
-
-
Incubation:
-
Add 50 µL of the diluted [³H]-Spiperone to all wells.
-
Add 100 µL of the diluted receptor membranes to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking. The incubation time should be sufficient to reach equilibrium.[23]
-
-
Filtration and Washing:
-
Pre-soak the filter plate with 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Transfer the contents of the assay plate to the filter plate and apply a vacuum to separate the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer (3 x 200 µL) to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
C. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate a Competition Curve: Plot the percentage of specific binding against the log concentration of 2-Methylamino-1-piperidin-1-yl-ethanone.
-
Determine IC50: Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
IV. Protocol 2: Fluorescence Polarization (FP) Assay
This protocol provides an orthogonal method to validate the findings from the radioligand binding assay. It is a homogeneous assay that measures the change in polarization of a fluorescently labeled ligand upon binding to the receptor.[8][10]
A. Materials and Reagents
-
Test Compound: this compound.
-
Receptor Source: Solubilized and purified Dopamine D2 receptors.
-
Fluorescent Ligand: A fluorescently labeled antagonist for the D2 receptor (e.g., a BODIPY-labeled spiperone analog).
-
Assay Buffer: As described in the radioligand binding assay protocol.
-
Assay Plate: Low-binding, black, 384-well microplate.
-
Instrumentation: A microplate reader equipped with fluorescence polarization capabilities.[11]
B. Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare serial dilutions of 2-Methylamino-1-piperidin-1-yl-ethanone as described previously.
-
Dilute the fluorescent ligand in the assay buffer to a working concentration (typically in the low nM range, determined through a saturation binding experiment).
-
Dilute the purified receptor to an optimal concentration that gives a sufficient assay window.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of each concentration of the test compound to the wells.
-
Add 10 µL of the fluorescent ligand to all wells.
-
-
Incubation:
-
Add 10 µL of the diluted receptor to initiate the binding reaction.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Detection:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters. The reader will measure the intensity of the emitted light parallel and perpendicular to the plane of the polarized excitation light.[9]
-
C. Data Analysis
-
The instrument software typically calculates the millipolarization (mP) values.
-
Plot the mP values against the log concentration of 2-Methylamino-1-piperidin-1-yl-ethanone.
-
Use non-linear regression to fit the data and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation as described for the radioligand binding assay.
V. Trustworthiness and Self-Validating Systems
To ensure the integrity of the generated data, several control experiments and considerations are essential:
-
Compound Integrity: The purity and identity of 2-Methylamino-1-piperidin-1-yl-ethanone should be confirmed by analytical methods such as NMR and mass spectrometry.
-
Receptor Validation: The expression and functionality of the receptor in the chosen system should be validated.
-
Ligand Depletion: Ensure that the concentration of the receptor is low enough to not significantly deplete the free concentration of the radioligand or fluorescent ligand.[22]
-
Equilibrium Conditions: Confirm that the incubation time is sufficient to reach equilibrium at the lowest ligand concentrations used.
-
Off-Target Effects: Given the piperidine scaffold, it is prudent to perform counter-screening against other relevant receptors (e.g., serotonergic, adrenergic) to assess the selectivity of 2-Methylamino-1-piperidin-1-yl-ethanone.[1][24] The basic nitrogen in the piperidine ring can interact with acidic residues in various protein binding pockets, potentially leading to off-target interactions.[1]
VI. Visualization of Key Concepts
Signaling Pathway Context
The following diagram illustrates the general concept of ligand binding to a G protein-coupled receptor.
Caption: Ligand-GPCR interaction and signaling.
VII. Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of 2-Methylamino-1-piperidin-1-yl-ethanone's receptor binding profile. By employing both radioligand binding and fluorescence polarization assays, researchers can obtain reliable and reproducible data on the compound's affinity and selectivity. These findings are crucial for establishing structure-activity relationships (SAR) and guiding further optimization in the pursuit of novel therapeutic agents. Future studies should focus on expanding the selectivity profiling to a broader panel of receptors and transitioning to functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its identified targets.
References
- Vertex AI Search. (n.d.). Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed.
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.).
- MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.
- PubMed Central (PMC). (n.d.). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays.
- Benchchem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Piperidine-Based Compounds.
- PubMed. (n.d.). Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart.
- Drug Hunter. (n.d.). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
- arXiv. (2016, June 27). Ligand-receptor binding kinetics in surface plasmon resonance cells: A Monte Carlo analysis.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services.
- GraphPad. (n.d.). Analyzing Radioligand Binding Data.
- PubMed. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.
- Benchchem. (n.d.). This compound | 1176419-66-1.
- Benchchem. (n.d.). An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine.
- NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
- PubMed. (n.d.). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration.
- PubMed. (2010, April 30). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors.
- Creative Biolabs. (n.d.). Receptor Ligand Binding Assay.
- Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination.
- MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates.
- Benchchem. (n.d.). mitigating off-target effects of 3-[(4-Methylphenyl)methyl]piperidine.
- Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
- Benchchem. (n.d.). 1-[4-(Furan-2-ylmethylamino)piperidin-1-yl]ethanone.
- PubMed Central (PMC). (n.d.). Ligand binding assays at equilibrium: validation and interpretation.
- PubMed Central (PMC). (n.d.). Fluorescence Polarization Assays in Small Molecule Screening.
- Alchem Pharmtech. (n.d.). CAS N/A | 2-(Methylamino)-1-(2-methylpiperidin-1-yl)ethanone hydrochloride.
- Smolecule. (2024, January 5). 1-((R)-3-Methylamino-piperidin-1-yl)-ethanone.
- PubMed Central (PMC). (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- BLD Pharm. (n.d.). 1220033-33-9|1-(2-Ethylpiperidin-1-yl)-2-(methylamino)ethanone hydrochloride.
- YouTube. (2024, April 4). Fluorescence Polarization Assays.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
- MDPI. (n.d.). Fluorescence Polarization-Based Bioassays: New Horizons.
- BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
- CP Lab Safety. (n.d.). 2-{3-[(methylamino)methyl]piperidin-1-yl}ethanol, 100 mg.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.uwec.edu [chem.uwec.edu]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. youtube.com [youtube.com]
- 12. Fluorescence Polarization-Based Bioassays: New Horizons [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. drughunter.com [drughunter.com]
- 16. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | 1176419-66-1 | Benchchem [benchchem.com]
- 18. alchempharmtech.com [alchempharmtech.com]
- 19. calpaclab.com [calpaclab.com]
- 20. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 21. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. studylib.net [studylib.net]
- 23. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Experimental Design for In Vivo Studies with 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride
Introduction: A Strategic Approach to a Novel Chemical Entity
The compound 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride is a novel chemical entity with limited publicly available data. Its chemical structure, featuring a piperidine ring and a methylamino-ethanone side chain, suggests potential activity within the central nervous system (CNS). When approaching a new compound like this, a structured, tiered approach to in vivo experimentation is paramount. This ensures animal welfare, maximizes data quality, and provides a logical framework for decision-making in early-stage drug development.
This guide outlines a foundational strategy for the initial in vivo characterization of this compound. The primary objectives of these initial studies are to:
-
Establish a preliminary safety and tolerability profile.
-
Determine the acute oral toxicity and estimate the median lethal dose (LD50).
-
Characterize the basic pharmacokinetic (PK) profile to understand drug exposure.
-
Conduct a preliminary pharmacodynamic (PD) screen to identify potential CNS effects.
These application notes are designed for researchers and drug development professionals, providing both the "how" and the "why" behind each experimental step. All procedures must be conducted in compliance with local Institutional Animal Care and Use Committee (IACUC) guidelines and with adherence to the principles of the ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) to ensure rigor and reproducibility.[1][2][3][4][5]
Part 1: Pre-Experimental Compound Validation
Before initiating any animal studies, the identity, purity, and stability of the test article must be rigorously confirmed.
Protocol 1: Test Article Characterization
-
Identity Verification: Confirm the chemical structure of this compound using methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
Purity Analysis: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC). A purity of >98% is recommended for initial in vivo studies.
-
Solubility Assessment: Determine the solubility in relevant vehicles for administration (e.g., water, saline, 0.5% methylcellulose). The hydrochloride salt form suggests potential aqueous solubility. This is critical for preparing accurate dosing solutions.
-
Stability in Vehicle: Confirm the stability of the compound in the chosen dosing vehicle over the expected duration of the experiment.
Causality Insight: Inaccurate characterization of the test article is a primary source of experimental irreproducibility. Impurities could have their own biological effects, and poor solubility can lead to inaccurate dosing and variable exposure.
Part 2: Acute Toxicity and Dose-Range Finding
The first in vivo step is to understand the compound's acute toxicity. The OECD Test Guideline 425 (Up-and-Down Procedure) is a statistically efficient method that minimizes animal use while providing a robust estimate of the LD50.[6][7][8]
Protocol 2: Acute Oral Toxicity via OECD 425
-
Animal Model Selection: Use a single rodent species, with the rat being the preferred model for regulatory toxicology.[9][10] Use young adult (8-12 weeks old) female rats, as they are often slightly more sensitive.
-
Housing and Acclimation: House animals in a controlled environment (22±3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days before dosing to allow for acclimation.[9]
-
Dosing Preparation: Prepare dosing solutions in a suitable vehicle (e.g., sterile water) based on the pre-experimental solubility assessment.
-
Up-and-Down Procedure (UDP):
-
Fast animals overnight (withhold food, not water) before dosing.[11]
-
Dose the first animal at a step below the best preliminary estimate of the LD50. If no information exists, a starting dose of 175 mg/kg can be considered.
-
Observe the animal closely for the first 4 hours and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic signs like salivation, and CNS effects like tremors or convulsions).
-
If the first animal survives, the next animal is dosed at a higher dose (e.g., a factor of 3.2 higher). If the first animal dies, the next animal is dosed at a lower dose.
-
Continue this sequential dosing until the stopping criteria outlined in OECD 425 are met. This typically involves observing a series of reversals (survival followed by death, or vice versa).
-
-
Data Collection: Record body weights weekly and perform a gross necropsy on all animals at the end of the 14-day observation period.[8]
-
LD50 Calculation: Calculate the LD50 and confidence intervals using the maximum likelihood method as described in the guideline.[8]
Trustworthiness: Following a standardized OECD guideline ensures the methodology is robust, recognized by regulatory bodies, and allows for the classification of the substance according to the Globally Harmonized System (GHS).[6]
Part 3: Preliminary Pharmacokinetic (PK) Profiling
Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound is crucial for interpreting pharmacodynamic data. A preliminary PK study in rodents provides essential exposure information.[12][13][14]
Protocol 3: Single-Dose Rodent Pharmacokinetics
-
Animal Model: Use male Sprague-Dawley rats (250-300g). Surgical cannulation (e.g., jugular vein) can be considered for serial blood sampling to reduce animal numbers, aligning with the 3Rs principles.[15][16]
-
Dose Selection: Select a dose that is well-tolerated based on the acute toxicity study (e.g., 1/10th of the estimated LD50 or the highest non-lethal dose).
-
Study Design:
-
Administer the compound via oral gavage (PO) and intravenous (IV) bolus injection to two separate groups of animals (n=3-4 per group). The IV group allows for the determination of bioavailability.
-
Collect sparse blood samples (e.g., ~100 µL) at predetermined time points. A typical schedule might be:
-
IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO: 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
-
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
PK Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time. |
| t½ | Half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Bioavailability (PO) | The fraction of the orally administered dose that reaches systemic circulation. |
Causality Insight: The PK profile directly influences the design of efficacy studies.[14] A compound with a short half-life may require more frequent dosing, while low oral bioavailability might necessitate higher doses or an alternative route of administration.
Part 4: Preliminary Pharmacodynamic (PD) / Behavioral Assessment
A broad, systematic observational screen is the best initial approach to identify potential CNS or other systemic effects of a novel compound.[17] The Functional Observational Battery (FOB), or Irwin test, is a standardized method for this purpose.[18][19][20]
Protocol 4: Functional Observational Battery (FOB)
-
Animal Model: Use mice (e.g., C57BL/6 or CD-1 strain) as they are well-characterized for behavioral studies.[10][18] Use both male and female animals to screen for potential sex differences.
-
Dose Selection: Based on the acute toxicity study, select 3-4 dose levels, including a vehicle control. Doses should range from a minimally effective dose to a maximum tolerated dose (MTD).[21]
-
Procedure:
-
Administer the compound (e.g., via intraperitoneal injection for rapid absorption in a screening study) and observe the animals at the predicted Tmax (from PK data, if available) or at multiple time points (e.g., 30, 60, 120 minutes post-dose).
-
A trained observer, blinded to the treatment groups, scores each animal across several domains.
-
-
Observational Domains:
-
Autonomic: Piloerection, salivation, pupil size, body temperature.
-
Neuromuscular: Gait, posture, grip strength, motor activity (hypo- or hyper-activity).[20][22]
-
Sensorimotor: Response to touch, tail pinch, auditory startle.
-
Behavioral/CNS: Arousal level (sedation/excitation), stereotyped behaviors, tremors, convulsions.[22]
-
-
Data Analysis: Analyze the scores for dose-dependent effects and characterize the compound's general behavioral profile.
Table 2: Example FOB Scoring Parameters
| Category | Parameter | Scoring Example (0=Normal) |
| General Appearance | Posture | 1=Slight hunching, 2=Pronounced kyphosis |
| Piloerection | 1=Slight, 2=Marked | |
| Autonomic | Pupil Size | 1=Slight constriction/dilation, 2=Marked |
| Salivation | 1=Slight, 2=Profuse | |
| Neuromuscular | Locomotor Activity | -1=Decreased, -2=Abolished; +1=Increased, +2=Very active |
| Grip Strength | 1=Slightly reduced, 2=Markedly reduced | |
| CNS Excitability | Tremors | 1=Fine tremors, 2=Whole body tremors |
| Reactivity | -1=Decreased, +1=Increased (irritable) |
Expertise & Experience: The FOB provides a holistic view of the compound's effects on the living system.[18] For instance, observing sedation, decreased motor activity, and reduced grip strength would suggest CNS depressant effects, guiding future studies towards specific assays for sedation or muscle relaxation. Conversely, hyperactivity and stereotypy would point towards a stimulant-like profile.
Part 5: Data Integration and Next Steps
The data from these initial studies form a critical package for decision-making.
Diagram 1: Integrated Workflow for Initial In Vivo Assessment
Caption: Workflow for initial in vivo evaluation of a novel compound.
The combined results will determine the path forward. An acceptable safety margin (a significant gap between the effective dose in the FOB and the toxic doses in the acute study) coupled with a reasonable pharmacokinetic profile would support advancing the compound into more specific, hypothesis-driven efficacy models.
References
- ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). The University of Iowa.
- ARRIVE Guidelines: Home. NC3Rs.
- The ARRIVE guidelines 2.0. NC3Rs.
- The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology.
- Animal Models in Pharmacology and Toxicology. CRC Press.
- Animal models in pharmacology and toxicology.
- The ARRIVE Guidelines: A framework to plan your next in vivo experiment. FEBS Network.
- The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. Current Protocols in Pharmacology.
- OECD Test Guideline 425.
- Functional Observation B
- Behavioral & Functional Assessment Studies. Enamine.
- OECD Test Guideline 401 - Acute Oral Toxicity (1987).
- OECD Guidelines for the Testing of Chemicals.
- Acute Toxicity by OECD Guidelines. Slideshare.
- Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD.
- General Principles of Preclinical Study Design. In Animal Models for the Study of Human Disease.
- Pharmacokinetics Studies in Mice or R
- Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.
- Animal Models in Toxicologic Research: Rodents. Clinical Tree.
- Functional Observational Battery (FOB). Molecular Diagnostic Services.
- Best Practices for Preclinical Dose Range Finding Studies. Altasciences.
- Rodent PK Studies | Mouse, R
- Best Practices For Preclinical Animal Testing. BioBoston Consulting.
- In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology.
Sources
- 1. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 2. Home | ARRIVE Guidelines [arriveguidelines.org]
- 3. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 4. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. network.febs.org [network.febs.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. clinicalpub.com [clinicalpub.com]
- 11. researchgate.net [researchgate.net]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. parazapharma.com [parazapharma.com]
- 16. biobostonconsulting.com [biobostonconsulting.com]
- 17. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Functional Observation Battery | Taconic Biosciences [taconic.com]
- 20. Behavioral & Functional Assessment Studies - Enamine [enamine.net]
- 21. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 22. mds-usa.com [mds-usa.com]
Application Notes & Protocols: Synthesis and Evaluation of 2-Pyridinemethylamine Derivatives as Potent and Selective 5-HT1A Receptor Agonists
Abstract
The serotonin 1A (5-HT1A) receptor, a key member of the G-protein coupled receptor (GPCR) superfamily, is a well-validated therapeutic target for neuropsychiatric disorders, including anxiety and depression.[1] Agonists of the 5-HT1A receptor have demonstrated significant clinical efficacy. This document provides a comprehensive guide for the rational design, chemical synthesis, and pharmacological characterization of a promising class of 5-HT1A agonists based on the 2-pyridinemethylamine scaffold.[2][3][4] We present detailed, field-proven protocols for multi-step organic synthesis, purification, and a suite of in vitro and in vivo assays to determine the affinity, functional activity, and potential therapeutic efficacy of novel chemical entities targeting the 5-HT1A receptor.
Introduction: The 2-Pyridinemethylamine Pharmacophore
The development of selective 5-HT1A receptor agonists is a cornerstone of modern neuropharmacology. The 2-pyridinemethylamine moiety has emerged as a critical pharmacophore, a molecular framework that possesses the essential features to bind to and activate the 5-HT1A receptor.[4] Structure-activity relationship (SAR) studies have consistently shown that the pyridine nitrogen atom, along with the nature and position of substituents on the pyridine ring, are fundamentally involved in receptor recognition and activation.[2][3]
Core Rationale: The strategic design of this compound class aims to optimize interactions with the 5-HT1A receptor binding pocket while minimizing off-target effects, particularly at α1-adrenergic and D2-dopaminergic receptors, to ensure a favorable safety profile.[3] Further chemical modifications, such as the strategic incorporation of fluorine atoms, have been shown to enhance metabolic stability and improve oral bioavailability, critical parameters for successful drug development.[5][6] This guide will walk researchers through the complete workflow, from initial synthesis to functional validation.
General Synthesis Strategy & Protocol
The synthesis of aryl-{4-[(6-substituted-pyridin-2-ylmethylamino)methyl]piperidin-1-yl}methanone derivatives serves as a representative and versatile route to this class of compounds. The core of this synthesis involves a key reductive amination step to couple the substituted 2-pyridinemethylamine moiety with a piperidine intermediate, followed by an acylation reaction.
Caption: General Synthetic Workflow for 2-Pyridinemethylamine Derivatives.
Protocol 2.1: Synthesis of (3,4-dichlorophenyl){4-[(6-oxazol-5-ylpyridin-2-ylmethylamino)methyl]piperidin-1-yl}methanone
This protocol is adapted from established literature procedures and outlines the synthesis of a potent 5-HT1A agonist.[2][4]
Materials:
-
6-Oxazol-5-ylpyridine-2-carbaldehyde
-
tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA)
-
3,4-Dichlorobenzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (silica gel, solvents for chromatography).
Step-by-Step Procedure:
-
Reductive Amination:
-
To a solution of 6-oxazol-5-ylpyridine-2-carbaldehyde (1.0 eq) in dry DCE, add tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde, minimizing side reactions.
-
Allow the reaction to stir at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane (DCM), dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield the Boc-protected intermediate amine.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate from Step 1 in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C. Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group to reveal the secondary amine of the piperidine ring, making it available for the subsequent coupling reaction.
-
Stir the reaction at room temperature for 3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo. Co-evaporate with toluene to remove residual TFA. The resulting TFA salt is typically used directly in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve 3,4-dichlorobenzoic acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-activate the carboxylic acid. Causality: HATU is a highly efficient peptide coupling reagent that forms an activated ester with the carboxylic acid, facilitating rapid amide bond formation with minimal racemization. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.
-
Add a solution of the deprotected piperidine intermediate from Step 2 (1.1 eq) in DMF to the activated acid mixture.
-
Stir at room temperature for 5 hours.
-
Dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final compound by silica gel chromatography or preparative HPLC. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
In Vitro Pharmacological Characterization
Once synthesized and purified, the novel compounds must be evaluated for their interaction with the 5-HT1A receptor. This involves determining their binding affinity and functional efficacy.
Caption: 5-HT1A Receptor Signaling Pathway.
Protocol 3.1: 5-HT1A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds by measuring their ability to displace a known high-affinity radioligand from the receptor.
Materials:
-
Cell membranes from CHO-K1 or HeLa cells stably expressing the human 5-HT1A receptor.[3][4][7]
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.[7]
-
Non-specific binding control: 10 µM Serotonin or Metergoline.[7]
-
Test compounds dissolved in DMSO (final DMSO concentration ≤ 0.1%).
-
96-well plates, glass fiber filters (e.g., Whatman GF/B), and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or vehicle for total binding, or 10 µM Serotonin for non-specific binding), and 50 µL of [³H]8-OH-DPAT (final concentration ~0.25 nM).[7]
-
Initiate the binding reaction by adding 50 µL of the cell membrane suspension (typically 10-20 µg of protein per well).
-
Incubate the plate at room temperature for 60 minutes.[7]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Causality: Rapid filtration and washing with ice-cold buffer are critical to separate bound from free radioligand while minimizing dissociation of the ligand-receptor complex.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each compound concentration. Plot the percentage of specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[8]
Protocol 3.2: [³⁵S]GTPγS Functional Binding Assay
Objective: To measure the functional potency (EC₅₀) and efficacy (%Eₘₐₓ) of the test compounds as agonists. This assay directly measures G-protein activation.[9][10]
Materials:
-
Cell membranes expressing the 5-HT1A receptor (as above).
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (Guanosine diphosphate), 10 µM final concentration.
-
Test compounds and a reference full agonist (e.g., 8-OH-DPAT).
Procedure:
-
Prepare serial dilutions of test compounds and the reference agonist.
-
In a 96-well plate, add assay buffer, GDP, cell membranes (10-20 µg protein), and the test compound dilution.
-
Pre-incubate for 15 minutes at 30°C. Causality: The presence of excess GDP is crucial. It ensures that G-proteins are in their inactive, GDP-bound state before the agonist is introduced, thereby maximizing the signal window for agonist-stimulated [³⁵S]GTPγS binding.[11][12]
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration as described in Protocol 3.1.
-
Quantify radioactivity by scintillation counting.
-
Data Analysis: Subtract basal binding (no agonist) from all values. Plot the stimulated binding against the log concentration of the compound. Determine the EC₅₀ from the resulting dose-response curve. Calculate efficacy (%Eₘₐₓ) relative to the maximum stimulation achieved with the reference full agonist.
| Compound ID | 5-HT1A Kᵢ (nM) | 5-HT1A EC₅₀ (nM) | % Efficacy (vs. 8-OH-DPAT) | Selectivity vs. D₂ (fold) |
| Reference: 8-OH-DPAT | 0.9 | 2.5 | 100% | >200 |
| Example Compound 36 [3] | 0.45 | 1.8 | 105% | >500 |
| Example Compound 70 [3] | 0.28 | 1.1 | 110% | >500 |
| New Compound A | Data | Data | Data | Data |
| New Compound B | Data | Data | Data | Data |
In Vivo Evaluation: Assessing Antidepressant Potential
Promising candidates from in vitro screening should be advanced to in vivo models to assess their physiological effects and therapeutic potential. The forced swim test is a widely used primary screen for antidepressant activity.[5]
Protocol 4.1: Forced Swim Test (FST) in Rats
Objective: To evaluate the antidepressant-like effects of a test compound by measuring its ability to reduce immobility time in rats forced to swim in an inescapable cylinder.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
A transparent cylindrical tank (40 cm high, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm.
-
Video recording and analysis software.
-
Selective 5-HT1A antagonist (e.g., WAY-100635) for mechanism confirmation studies.[13][14]
Procedure:
-
Habituation (Day 1): Place each rat individually into the swim cylinder for a 15-minute pre-swim session. This induces a state of behavioral despair (immobility) for the test day. Remove, dry, and return rats to their home cages.
-
Dosing and Testing (Day 2):
-
Administer the test compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) 60 minutes before the test session.[5][6]
-
For mechanism confirmation, a separate group can be pre-treated with WAY-100635 (i.p.) 30 minutes before the test compound is administered.[13]
-
Place the rat in the cylinder for a 5-minute test session. Record the session for later analysis.
-
An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 5-minute session. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time for the treated groups against the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Caption: Integrated Drug Discovery Workflow.
Conclusion
The 2-pyridinemethylamine scaffold represents a highly tractable platform for the development of novel 5-HT1A receptor agonists. The protocols detailed in this guide provide a robust and validated framework for the synthesis of these derivatives, followed by a logical and efficient cascade of in vitro and in vivo assays. By systematically applying these methods, researchers can effectively determine the binding affinity, functional potency, and therapeutic potential of new chemical entities, paving the way for the discovery of next-generation treatments for anxiety, depression, and other CNS disorders.
References
-
Title: Design and Synthesis of a Series of 6-Substituted-2-pyridinylmethylamine Derivatives as Novel, High-Affinity, Selective Agonists at 5-HT1A Receptors Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Design and Synthesis of a Series of 6-Substituted-2-pyridinylmethylamine Derivatives as Novel, High-Affinity, Selective Agonists at 5-HT1A Receptors Source: ACS Publications URL: [Link]
-
Title: Design and synthesis of a series of 6-substituted-2-pyridinylmethylamine derivatives as novel, high-affinity, selective agonists at 5-HT1A receptors Source: PubMed URL: [Link]
-
Title: Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors Source: PubMed URL: [Link]
-
Title: Novel Derivatives of 2-Pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: 5-HT1A Receptor Binding Assays Source: Bio-protocol URL: [Link]
-
Title: Design, synthesis and in vitro evaluation of bridgehead fluoromethyl analogs of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) for the 5-HT(1A) receptor Source: PubMed URL: [Link]
-
Title: In vivo biased agonism at 5-HT1A receptors: characterisation by simultaneous PET/MR imaging Source: PubMed Central URL: [Link]
-
Title: Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity Source: PubMed Central URL: [Link]
-
Title: Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates Source: PubMed URL: [Link]
-
Title: -(N-(2-(1-(4-(2-Methoxyphenyl)piperazinyl)(2-methylethyl)))-N-pyridinyl)cyclohexanecarboxamide Source: NCBI Bookshelf URL: [Link]
-
Title: Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration Source: PubMed Central URL: [Link]
-
Title: 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay Source: Eurofins Discovery URL: [Link]
-
Title: N-(2-(1-(4-(2-Methoxyphenyl)piperazinyl)ethyl))-N-(2-(6-[18F]fluoro)-pyridinyl)cyclohexanecarboxamide Source: NCBI Bookshelf URL: [Link]
-
Title: Synthesis and in vivo evaluation of a novel 5-HT1A receptor agonist radioligand [O-methyl- 11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione in nonhuman primates Source: PubMed URL: [Link]
-
Title: Identification of a Potent and Selective 5-HT 1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity Source: ACS Publications URL: [Link]
-
Title: Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors Source: PubMed Central URL: [Link]
-
Title: Serotonin receptor 1A knockout: An animal model of anxiety-related disorder Source: PubMed Central URL: [Link]
-
Title: Synthesis and structure activity relationships of cis- and trans-2,3,4,4a,9,9a-hexahydro-1H-indeno[2,1-c]pyridines for 5-HT receptor subtypes Source: PubMed URL: [Link]
-
Title: GTPγS Binding Assays Source: NCBI Bookshelf URL: [Link]
-
Title: GTPγS Binding Assay Source: Creative Bioarray URL: [Link]
-
Title: Assay Protocol Book Source: Psychoactive Drug Screening Program (PDSP) URL: [Link]
Sources
- 1. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-hub.box [sci-hub.box]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of a series of 6-substituted-2-pyridinylmethylamine derivatives as novel, high-affinity, selective agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
- 9. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Alchemist's Bond: A Guide to Synthesizing Piperidine-Containing Antimycotics via Reductive Amination
Introduction: The Significance of the Piperidine Scaffold in Antifungal Drug Discovery
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence in biologically active compounds, particularly in the realm of antimycotics, underscores its importance in drug design and development. The unique conformational flexibility of the piperidine ring allows for optimal binding to a variety of biological targets, leading to potent therapeutic effects. Reductive amination stands out as a cornerstone of synthetic strategies for constructing these vital C-N bonds, offering a robust and versatile method for the synthesis of piperidine-containing antimycotics.[1][2][3] This guide provides an in-depth exploration of reductive amination, from its fundamental principles to detailed protocols and practical application notes, tailored for researchers and scientists in drug development.
Mechanism and Scientific Rationale: The Elegance of Imine Formation and Reduction
Reductive amination is a powerful chemical transformation that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[4][5] The reaction proceeds in two discrete, yet often concerted, steps: the formation of an imine or iminium ion intermediate, followed by its reduction.[6]
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon. This is followed by a dehydration step to form an imine (from a primary amine) or an enamine/iminium ion (from a secondary amine like piperidine).[6] This initial phase is typically favored under mildly acidic conditions, which serve to activate the carbonyl group by protonating the oxygen atom, thereby increasing its electrophilicity.[7]
-
Reduction: The newly formed C=N double bond of the imine or iminium ion is then selectively reduced to a C-N single bond by a suitable reducing agent. The choice of reducing agent is critical for the success of the reaction, as it must be mild enough to avoid the reduction of the starting carbonyl compound.[7]
Reaction Pathway: Reductive Amination
Caption: General workflow of reductive amination for piperidine synthesis.
Key Reagents in Reductive Amination
The selection of the reducing agent is paramount to the success of a reductive amination reaction. Several hydridic reducing agents are commonly employed, each with its own advantages and limitations.
| Reducing Agent | Chemical Formula | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective, tolerates a wide range of functional groups. Often the reagent of choice.[4][8] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[8][9] |
| Sodium Cyanoborohydride | NaBH₃CN | Effective at a slightly acidic pH, which is ideal for imine formation. Caution is required due to the potential generation of toxic hydrogen cyanide.[7][10] | Methanol (MeOH)[8] |
| Sodium Borohydride | NaBH₄ | A stronger reducing agent that can also reduce the starting aldehyde or ketone. Typically added after the imine has been pre-formed.[7][8] | Methanol (MeOH), Ethanol (EtOH)[8] |
| Catalytic Hydrogenation | H₂/Pd, Pt, or Ni | A "green" chemistry approach that often provides high yields and selectivity.[4][10] | Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (EtOAc) |
Experimental Protocols: Synthesizing a Piperidine-Containing Antimycotic Scaffold
This section provides a general, yet detailed, protocol for the synthesis of a substituted piperidine via reductive amination. As a specific example, a conceptual synthesis of an amorolfine analogue is presented. Amorolfine is an antimycotic drug that contains a substituted piperidine moiety.[11]
Experimental Workflow
Caption: Step-by-step experimental workflow for reductive amination.
Protocol 1: General Synthesis of an N-Substituted Piperidine
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Piperidine derivative (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and the piperidine derivative.
-
Dissolve the starting materials in anhydrous DCM.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the iminium ion.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted piperidine.
Protocol 2: Conceptual Synthesis of an Amorolfine Analogue
Amorolfine's synthesis involves the reductive amination between 3-(4-(tert-pentyl)phenyl)-2-methylpropanal and 2,6-dimethylmorpholine.[11] For the purpose of this guide, we will adapt this to a piperidine analogue.
Materials:
-
3-(4-(tert-pentyl)phenyl)-2-methylpropanal (1.0 eq)
-
cis-2,6-Dimethylpiperidine (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)[11]
-
Anhydrous 1,2-dichloroethane (DCE)
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(4-(tert-pentyl)phenyl)-2-methylpropanal and cis-2,6-dimethylpiperidine in anhydrous DCE.
-
If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added to promote iminium ion formation.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 20°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for the disappearance of the aldehyde by TLC.
-
Work-up and purification would follow the general procedure outlined in Protocol 1.
Application Notes: Field-Proven Insights and Troubleshooting
-
Substrate Scope and Limitations: Reductive amination is a broadly applicable reaction.[9] However, sterically hindered ketones or electron-poor amines may react sluggishly. In such cases, the addition of a Lewis acid like Ti(OiPr)₄ or ZnCl₂ can enhance the reaction rate.[8] The reaction is generally not suitable for the formation of N-aryl bonds.[7]
-
Chemoselectivity: A key advantage of using mild reducing agents like NaBH(OAc)₃ is the high degree of chemoselectivity.[4] These reagents will preferentially reduce the iminium ion in the presence of other reducible functional groups such as esters, amides, and nitro groups.[9]
-
Over-Alkylation: When using primary amines, there is a risk of dialkylation, leading to the formation of a tertiary amine. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can help to minimize this side reaction.[9]
-
Reaction Monitoring: It is crucial to monitor the reaction to determine the point of completion. Incomplete reactions can lead to difficulties in purification, as the starting materials and the product may have similar polarities.
-
Amine Salts: If the starting amine is a hydrochloride salt, it is necessary to add a non-nucleophilic base, such as triethylamine (NEt₃), to liberate the free amine before the addition of the carbonyl compound.[6][12]
Conclusion
Reductive amination is an indispensable tool in the synthetic chemist's arsenal for the construction of piperidine-containing antimycotics. Its operational simplicity, broad substrate scope, and high degree of functional group tolerance make it a highly attractive method in drug discovery and development. By understanding the underlying mechanism, carefully selecting reagents, and adhering to optimized protocols, researchers can efficiently synthesize novel piperidine derivatives with the potential to become the next generation of antifungal agents.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Clemente, F., Matassini, C., & Cardona, F. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]
-
The Organic Chemist. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Retrieved from [Link]
-
Afanasyev, O. I., et al. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Retrieved from [Link]
-
Reddit. (2024, February 4). Does piperidine work in reductive amination like this? r/chemhelp. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
New Drug Approvals. (2021, December 1). AMOROLFINE. Retrieved from [Link]
-
Castillo, J. C., et al. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2018, February 21). (PDF) Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Retrieved from [Link]
-
PubMed. (n.d.). Synthetic piperine amide analogs with antimycobacterial activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Concise synthesis of Naftifine (8). Retrieved from [Link]
-
IP.com. (n.d.). Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride Salt. Retrieved from [Link]
-
ResearchGate. (n.d.). The reductive amination reaction. Retrieved from [Link]
-
MDPI. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]
-
ACS Publications. (2010, July 28). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic piperine amide analogs with antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles | MDPI [mdpi.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 3-methylamino-1-(2-thienyl)-1-propanone
Welcome to the technical support center for the synthesis of 3-methylamino-1-(2-thienyl)-1-propanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a crucial intermediate in the synthesis of pharmaceuticals like Duloxetine, optimizing the reaction conditions for this compound is paramount for achieving high yield and purity.[1][2][3] This document will delve into the nuances of the Mannich reaction, the primary synthetic route, and offer solutions to common challenges encountered in the laboratory.
I. Understanding the Core Synthesis: The Mannich Reaction
The synthesis of 3-methylamino-1-(2-thienyl)-1-propanone is typically achieved through a Mannich reaction. This classic organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. In this specific case, the reactants are 2-acetylthiophene, formaldehyde (or its equivalent, paraformaldehyde), and methylamine (often in the form of its hydrochloride salt).[4][5]
The reaction proceeds in two main stages:
-
Formation of the Eschenmoser's salt analog: Methylamine reacts with formaldehyde to form a highly electrophilic iminium ion (an Eschenmoser's salt analog).[6][7][8]
-
Nucleophilic attack: The enol form of 2-acetylthiophene acts as a nucleophile, attacking the iminium ion to form the desired β-amino ketone, 3-methylamino-1-(2-thienyl)-1-propanone.[8][9]
Acid catalysis is commonly employed to facilitate both the formation of the iminium ion and the enolization of the ketone.[6][7]
Reaction Workflow Diagram
Caption: General workflow for the synthesis of 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis.
Q1: What is the role of each reactant in the Mannich reaction for this synthesis?
A1:
-
2-Acetylthiophene: This is the ketone component that provides the acidic α-protons necessary for enolization. The enol form acts as the carbon nucleophile in the reaction.[8][10]
-
Methylamine Hydrochloride: This serves as the amine source. Using the hydrochloride salt is often advantageous as it is a stable solid and helps maintain an acidic pH, which catalyzes the reaction.[5]
-
Paraformaldehyde: This is a solid, stable polymer of formaldehyde. Under the reaction conditions (heat and acid), it depolymerizes to provide formaldehyde, which is the aldehyde component of the reaction.[4]
Q2: Why is an acid catalyst, like hydrochloric acid, typically used?
A2: The acid catalyst plays a dual role. Firstly, it protonates the carbonyl oxygen of formaldehyde, making the carbonyl carbon more electrophilic and facilitating the attack by the amine. Secondly, it catalyzes the dehydration of the intermediate formed after the amine attack, leading to the formation of the reactive iminium ion.[6][7]
Q3: Can I use aqueous formaldehyde solution instead of paraformaldehyde?
A3: While aqueous formaldehyde can be used, paraformaldehyde is often preferred for several reasons. Paraformaldehyde is a solid, making it easier to handle and weigh accurately. Aqueous formaldehyde solutions can contain methanol as a stabilizer and varying amounts of water, which can affect the reaction concentration and potentially lead to side reactions.
Q4: What are the typical solvents used for this reaction and why?
A4: Protic solvents like ethanol and methanol are commonly used.[4][7] These solvents are effective at dissolving the reactants, particularly the amine hydrochloride salt, and can help to stabilize the charged intermediates formed during the reaction. Acetic acid has also been explored as both a solvent and a catalyst, though it can sometimes lead to unexpected byproducts.[11]
III. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis.
Problem 1: Low or No Product Yield
This is one of the most common issues. The underlying cause can often be traced back to several factors.
Troubleshooting Workflow: Low Yield
Caption: A step-by-step guide to troubleshooting low product yield.
Detailed Analysis and Solutions
-
Reagent Quality:
-
Paraformaldehyde: Old paraformaldehyde can depolymerize over time, leading to a lower effective concentration of formaldehyde. It is advisable to use freshly opened or properly stored paraformaldehyde.
-
2-Acetylthiophene: Impurities in the starting ketone can inhibit the reaction or lead to side products. Verify the purity by techniques like GC or NMR before use.
-
Methylamine Hydrochloride: This salt is hygroscopic. Absorbed water can dilute the reaction mixture and interfere with the reaction. Ensure the salt is dry, for example, by drying it under vacuum.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically run at reflux.[4] Insufficient heating can lead to a sluggish or incomplete reaction. Ensure the reaction mixture is vigorously refluxing.
-
pH: The reaction is acid-catalyzed. The pH should be acidic to facilitate the formation of the iminium ion. If necessary, a small amount of concentrated hydrochloric acid can be added.
-
Reaction Time: Mannich reactions can sometimes be slow. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be allowed to proceed until the starting 2-acetylthiophene is consumed.
-
Problem 2: Formation of Impurities and Side Products
The presence of impurities can complicate purification and lower the final yield.
Common Impurities and Their Causes
| Impurity/Side Product | Potential Cause | Suggested Solution |
| Bis-aminated product | Excess formaldehyde and methylamine relative to the ketone. | Use a slight excess of the ketone or carefully control the stoichiometry of the other reactants. |
| Aldol condensation products of 2-acetylthiophene | Basic conditions or prolonged reaction times at high temperatures. | Maintain acidic conditions and monitor the reaction to avoid unnecessarily long heating. |
| Unreacted starting materials | Incomplete reaction (see Problem 1). | Optimize reaction conditions as described above. |
-
Mechanism of Bis-amination: If there is a significant excess of the iminium ion, a second aminoalkylation can occur on the other side of the carbonyl group, leading to a bis-aminated byproduct.
Problem 3: Difficulties with Product Isolation and Purification
The product is typically isolated as its hydrochloride salt, which is a crystalline solid.[4]
Isolation and Purification Strategy
-
Cooling and Precipitation: After the reaction is complete, the mixture is often cooled to induce crystallization of the product hydrochloride salt.
-
Addition of an Anti-Solvent: To further decrease the solubility of the product and improve the yield, an anti-solvent (a solvent in which the product is poorly soluble) like acetone or diethyl ether is often added.[4]
-
Filtration: The solid product is then collected by filtration.
-
Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/acetone mixture.
Troubleshooting Isolation
-
Product Oiling Out: If the product separates as an oil instead of a solid, it may be due to impurities or residual solvent. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal if available.
-
Poor Recovery after Recrystallization: This can happen if too much solvent is used or if the solution is not cooled sufficiently. Use the minimum amount of hot solvent required to dissolve the solid and cool the solution slowly, followed by chilling in an ice bath.
IV. Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Acetylthiophene
-
Methylamine hydrochloride
-
Paraformaldehyde
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid
-
Acetone
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-acetylthiophene (1.0 eq), methylamine hydrochloride (1.3 eq), and paraformaldehyde (0.44 eq).
-
Add absolute ethanol to the flask (approx. 1.5 mL per gram of 2-acetylthiophene).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
To the cooled mixture, slowly add acetone (approx. 10 mL per gram of 2-acetylthiophene) with stirring to precipitate the product.
-
Cool the mixture in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold acetone.
-
Dry the product under vacuum to obtain 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride as a crystalline solid.
V. References
-
PrepChem. Synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride. Available from: [Link]
-
Google Patents. EP1587802B1 - Production and use of 3-methylamino-1-(2-thienyl)-1-propanone. Available from:
-
NROChemistry. Mannich Reaction. Available from: [Link]
-
YouTube. Mannich Reaction. Available from: [Link]
-
PMC - NIH. Three-component radical homo Mannich reaction. Available from: [Link]
-
MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available from: [Link]
-
Chemistry Steps. Mannich Reaction. Available from: [Link]
-
ResearchGate. 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Available from: [Link]
-
OAJBP. Synthetic applications of biologically important Mannich bases: An updated review. Available from: [Link]
-
Google Patents. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof. Available from:
-
Google Patents. CA2513542C - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof. Available from:
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available from: [Link]
-
Organic Syntheses. 2-acetothienone. Available from: [Link]
-
YouTube. Mod-31 Lec-35 Thiophene Synthesis. Available from: [Link]
-
Royal Society of Chemistry. Thiophene Synthesis. Available from: [Link]
-
ResearchGate. Optimization of one-pot three-component Mannich reaction with various catalysts and solvents a. Available from: [Link]
-
wjoc.whu.edu.cn. Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. Available from: [Link]
-
NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
-
Scribd. Thiophene and Furan Synthesis Methods. Available from: [Link]
-
Googleapis. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Available from: [Link]
-
PubChem. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. Available from: [Link]
Sources
- 1. EP1587802B1 - Production and use of 3-methylamino-1-(2-thienyl)-1-propanone - Google Patents [patents.google.com]
- 2. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 3. CA2513542C - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Mannich Reaction | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 9. oarjbp.com [oarjbp.com]
- 10. mdpi.com [mdpi.com]
- 11. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
Technical Support Center: Optimizing the Synthesis and Purification of 2-Methylamino-1-piperidin-1-yl-ethanone Hydrochloride
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals in a legal and regulated laboratory setting. The synthesis and purification of chemical compounds should only be carried out by qualified individuals in appropriate facilities, adhering to all local, national, and international laws and safety regulations. This guide is not a substitute for a thorough literature review, risk assessment, and adherence to established laboratory safety protocols.
Introduction
The successful synthesis and purification of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride are critical for ensuring the reliability and reproducibility of downstream applications in research and development. Achieving high yield and purity can be challenging, often hindered by side reactions, incomplete conversions, and difficulties in isolating the final product. This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Phase
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can often be attributed to several factors, primarily related to reaction conditions and reagent quality.
-
Incomplete Reaction: The reaction may not be proceeding to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or incrementally increasing the temperature. However, be cautious as excessive heat can lead to degradation of the product and the formation of byproducts.
-
Reagent Stoichiometry and Quality: The molar ratio of your reactants is critical. Ensure that you are using the correct stoichiometry as dictated by the reaction mechanism. The purity of your starting materials is also paramount. Impurities in the reactants can interfere with the reaction, leading to lower yields. It is advisable to use reagents of high purity and to verify their quality before use.
-
Atmosphere Control: Certain reactions are sensitive to atmospheric moisture and oxygen. If your synthesis involves moisture-sensitive reagents or intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for addressing low reaction yields.
Question 2: I am observing a significant amount of side products in my reaction mixture. How can I minimize their formation?
Answer: The formation of side products is a common issue that can complicate purification and reduce the overall yield of the desired compound.
-
Temperature Control: Many side reactions are accelerated at higher temperatures. Maintaining a consistent and optimal reaction temperature is crucial. Use a temperature-controlled reaction vessel and monitor the internal temperature of the reaction mixture.
-
Order of Reagent Addition: The sequence in which reactants are added can influence the reaction pathway. In some cases, adding one reagent slowly to the other can help to control the reaction rate and minimize the formation of unwanted byproducts.
-
Solvent Choice: The solvent can have a significant impact on the reaction. An inappropriate solvent may favor side reactions. Ensure you are using a solvent that is suitable for your specific reaction and consider experimenting with different solvents if side product formation is a persistent issue.
Purification Phase
Question 3: I am having difficulty purifying the final product. What are the recommended purification techniques for this compound?
Answer: The purification of this compound typically involves crystallization or chromatography, depending on the nature of the impurities.
-
Crystallization: This is often the most effective method for purifying the hydrochloride salt. The choice of solvent system is critical for successful crystallization. A good solvent system will dissolve the compound at an elevated temperature but will result in poor solubility at lower temperatures, allowing the pure product to crystallize out upon cooling while impurities remain in the solution. Common solvent systems for amine hydrochlorides include isopropanol/ether, ethanol/acetone, or methanol/ethyl acetate.
-
Column Chromatography: If crystallization does not remove all impurities, silica gel column chromatography may be necessary. A suitable eluent system will allow for the separation of the desired product from the impurities. The polarity of the eluent can be adjusted to achieve optimal separation.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol).
-
Dissolution: Transfer the bulk of the crude product to a larger flask and add the selected solvent in portions while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Purification Workflow
Caption: General purification workflow for this compound.
Question 4: My final product is not a stable hydrochloride salt. What could be the issue?
Answer: The stability of the hydrochloride salt is dependent on the complete protonation of the amine and the removal of any residual base from the reaction mixture.
-
Incomplete Acidification: Ensure that you are using a sufficient amount of hydrochloric acid to fully protonate the amine. The pH of the solution should be acidic.
-
Residual Base: Any unreacted starting materials or basic byproducts can interfere with the formation of a stable salt. It is important to remove these impurities before attempting to form the salt. An aqueous wash of the freebase with a dilute acid solution before the final salt formation step can be beneficial.
Data Summary Table: Recommended Solvents for Recrystallization
| Solvent System | Typical Ratio | Notes |
| Isopropanol / Diethyl Ether | 1:1 to 1:5 | Good for inducing crystallization of polar compounds. |
| Ethanol / Acetone | 1:2 to 1:4 | Acetone acts as an anti-solvent. |
| Methanol / Ethyl Acetate | 1:3 to 1:6 | Effective for a wide range of amine hydrochlorides. |
References
Stability of 2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of (1R,2S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH), also known as ephedrine hydrochloride, in plasma and urine samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise the stability of MPPH in plasma and urine samples?
The stability of MPPH in biological matrices is influenced by several key factors. Understanding these is crucial for ensuring accurate analytical results. The most common influences include:
-
Temperature: Storage temperature is a critical determinant of stability. While freezing is standard, long-term storage even at -20°C has been shown to result in significant degradation.[1][2]
-
Microbial Contamination: Biological samples are not sterile. Microorganisms, such as Escherichia coli, can actively degrade MPPH, leading to a significant loss of the parent compound.[1][2] This degradation can occur even during refrigerated or frozen storage, albeit at a slower rate.
-
pH: The pH of the matrix, particularly urine, can vary. Changes in pH can influence the ionization state and susceptibility of the compound to hydrolysis or other chemical degradation pathways.
-
Enzymatic Degradation: Plasma contains various enzymes that can metabolize drugs. While MPPH is largely excreted unchanged, residual enzymatic activity in improperly stored samples can contribute to analyte loss.
-
Light: Like many pharmaceutical compounds, prolonged exposure to light should be avoided, as it can accelerate decomposition.[3] Storage in light-resistant containers is recommended.[4]
Q2: What are the officially recommended storage conditions for plasma and urine samples containing MPPH?
Based on available stability data, the following storage conditions are recommended to minimize degradation:
-
Short-Term (≤ 48 hours): For short-term storage, refrigeration at 2-8°C is acceptable. However, analysis should be performed as quickly as possible. In one study, MPPH remained stable in plasma for 48 hours at 37°C, but showed an 11% decrease in urine under the same conditions, highlighting the matrix-dependent nature of stability.[1][2]
-
Long-Term (> 48 hours): For long-term storage, freezing at -80°C is strongly recommended over -20°C. Studies have demonstrated significant degradation at -20°C over several months, with losses exceeding 30% in plasma and 70% in urine after six months.[1][2] Storage at ultra-low temperatures is more effective at slowing both microbial and chemical degradation processes.
Q3: How significant is the threat of microbial degradation to sample integrity?
The threat is highly significant and a primary cause of analyte loss, particularly in forensic and clinical settings where sample collection and storage may not be immediate. A key study demonstrated that plasma and urine samples inoculated with Escherichia coli showed a dramatic decrease in MPPH concentration over time.[1][2] This indicates that bacteria can utilize the compound, leading to falsely low quantitative results. Therefore, ensuring sterile collection and handling procedures is paramount.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: My analyte recovery in urine samples is consistently decreasing, even when stored at -20°C for only a few months. What is the likely cause?
Answer: This is a documented issue with MPPH stability. The primary culprit is a combination of chemical and microbial degradation that persists even at -20°C.
-
Causality: Research shows that the stability of MPPH in urine is notably lower than in plasma under the same conditions.[1][2] After just one month at -20°C, an 11% decrease in MPPH was observed in urine samples.[1][2] This degradation accelerates significantly over time, reaching over 70% loss by the sixth month.[2] This suggests that -20°C is insufficient to completely halt the degradation processes, especially in a less controlled matrix like urine which can have varying pH and higher microbial loads.
-
Troubleshooting Steps:
-
Validate Storage Temperature: Immediately transition to storing all long-term samples at -80°C . This is the single most effective change to inhibit degradation.
-
Minimize Storage Duration: Plan your analytical runs to minimize the storage time of samples. Analyze them as soon as possible after collection.
-
Use Preservatives (with validation): Consider the use of a chemical preservative like sodium azide to inhibit microbial growth. However, you MUST validate that the preservative does not interfere with your analytical method (e.g., cause ion suppression in LC-MS or co-elute in HPLC).
-
Re-evaluate Baseline: When analyzing older samples, it's crucial to acknowledge that the measured concentration may not reflect the concentration at the time of collection. If possible, use stability data to back-extrapolate, though this is not ideal.
-
Problem: I'm observing high variability in MPPH concentrations between different plasma sample batches, even when collected under similar protocols. Could this be a stability issue?
Answer: Yes, high variability can be a direct indicator of pre-analytical stability issues. While MPPH is comparatively more stable in plasma than in urine for short durations, inconsistencies in handling can lead to significant differences.[1]
-
Causality: The "pre-analytical phase" (from sample collection to the start of analysis) is fraught with potential for error. Factors include:
-
Time to Centrifugation: Delays in separating plasma from whole blood can allow for continued cellular or enzymatic activity.
-
Hemolysis: Hemolyzed samples can release cellular components that may interfere with the assay or degrade the analyte.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples is a well-known cause of drug degradation.[5] It is critical to aliquot samples upon first processing to avoid this.
-
-
Troubleshooting Steps:
-
Standardize Collection Protocol: Ensure a strict and consistent protocol for all sample collection, including the type of anticoagulant used, time to centrifugation, and centrifugation speed/temperature.
-
Aliquot Samples: After plasma separation, immediately divide the sample into multiple smaller aliquots for storage. Use one aliquot per analysis to completely avoid freeze-thaw cycles.
-
Conduct a Freeze-Thaw Stability Test: As part of your method validation, perform a specific experiment where you subject spiked plasma samples to several freeze-thaw cycles (e.g., three cycles from -80°C to room temperature) and measure the recovery against a control that was not cycled. This will quantify the impact of this process.
-
Document Everything: Maintain a meticulous log for each sample, recording the time of collection, processing, and freezing. This can help identify patterns in variability.
-
Data Summary: MPPH Stability in the Presence of E. coli
The following table summarizes the percentage decrease of MPPH in plasma and urine samples inoculated with E. coli under different storage conditions, as reported in a peer-reviewed study.[1][2][6]
| Storage Condition | Time | Plasma (% Decrease) | Urine (% Decrease) |
| 37 °C | 48 hours | Stable (~0%) | ~11% |
| -20 °C | 1 Month | ~7% | ~11% |
| -20 °C | 6 Months | >30% | >70% |
Visualizing the Workflow and Troubleshooting Logic
A robust experimental design is crucial for accurate stability assessment.
Caption: Experimental workflow for assessing long-term stability.
Caption: Troubleshooting logic for MPPH stability issues.
Experimental Protocol: Long-Term Stability Assessment
This protocol provides a framework for validating the long-term stability of MPPH in plasma or urine. It should be adapted to your specific laboratory and analytical instrumentation.
Objective: To determine the stability of MPPH in a biological matrix over a defined period under specific storage conditions.
Materials:
-
(1R,2S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH) certified reference material
-
Blank, pooled human plasma (with specified anticoagulant, e.g., K2-EDTA) and/or urine
-
Validated analytical method (e.g., HPLC-UV, LC-MS/MS)[6]
-
Appropriate solvents for sample preparation (e.g., methanol, acetonitrile)
-
Calibrated pipettes, vials, and other standard laboratory equipment
-
-80°C freezer and -20°C freezer
Methodology:
-
Preparation of Spiked Samples:
-
Prepare a stock solution of MPPH in a suitable solvent (e.g., methanol).
-
Prepare at least two concentration levels (low and high QC levels) by spiking the pooled blank matrix.
-
Thoroughly mix the spiked pools to ensure homogeneity.
-
-
T=0 Analysis (Baseline):
-
Immediately after preparation, take at least six aliquots from each concentration level.
-
Process these "T=0" samples using your established sample preparation method (e.g., for plasma, protein precipitation with 3:1 acetonitrile:plasma).
-
Analyze the samples and calculate the mean baseline concentration. This value will serve as the 100% reference.
-
-
Storage of Stability Samples:
-
Dispense the remaining spiked matrix into multiple single-use aliquots in properly labeled cryovials.
-
Prepare enough aliquots to analyze in triplicate at each future time point.
-
Place the aliquots into storage at your desired test conditions (e.g., -20°C and -80°C).
-
-
Analysis at Subsequent Time Points:
-
At each scheduled time point (e.g., 1 month, 3 months, 6 months, 12 months), remove three aliquots from each concentration level and storage condition.
-
Allow them to thaw completely at room temperature, unassisted.
-
Process and analyze the samples alongside a freshly prepared set of calibration standards and quality controls.
-
-
Data Evaluation:
-
Calculate the mean concentration for each set of stability samples.
-
Determine the percent recovery using the following formula: % Recovery = (Mean concentration at time point T / Mean concentration at T=0) * 100
-
Acceptance Criteria: The analyte is considered stable if the mean concentration at each time point is within ±15% of the baseline (T=0) value.
-
References
- Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PubMed. (2024-02-13).
- (PDF) Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - ResearchGate. (2025-08-07).
- Pseudoephedrine | C10H15NO | CID 7028 - PubChem - NIH.
- Effect of (1R,2 S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride... - ResearchGate.
- Stability Testing of Biotechnological/Biological Products - European Medicines Agency (EMA).
- ICH Q5C Stability testing of Biotechnological / Biological products. (2011-05-31).
- Full article: Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices - Taylor & Francis Online. (2009-03-27).
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org.
- REGULATORY STABILITY CONSIDERATIONS FOR BIOLOGICAL PRODUCTS - BDO USA. (2022-05-01).
- Gradual decrease in stability of... | Download Scientific Diagram - ResearchGate.
- Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC - NIH. (2024-02-13).
- (+)-Pseudoephedrine hydrochloride - Santa Cruz Biotechnology.
- ANALYTICAL METHODS.
- Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold.
- Gradual decrease in stability of (1R,2... | Download Scientific Diagram - ResearchGate.
- Pseudoephedrine Product Information (PSE HCl, PSE sulfate and base).
- Pseudoephedrine Hydrochloride Guidelines | PDF | Chromatography | Hydrochloric Acid - Scribd.
- l-2-Methylamino-1-phenylpropanol | Drug Information, Uses, Side Effects, Chemistry.
- 2-methylamino-1-phenyl-1-propanol hydrochloride | Sigma-Aldrich.
- ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab.
- Product Information - Trust Sinus & Nasal Decongestant - Therapeutic Goods Administration (TGA).
- Forensic toxicology: biological sampling and use of different analytical techniques - MedCrave online. (2017-04-17).
- (1R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride - PubChem - NIH.
- Showing metabocard for 2-Methyl-1-phenyl-2-propanol (HMDB0031570) - Human Metabolome Database. (2012-09-11).
Sources
- 1. Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Degradation of Piperidine-Based Compounds in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for challenges related to the stability and degradation of piperidine-based compounds in solution. The piperidine moiety is a cornerstone in medicinal chemistry, but its inherent reactivity can lead to unforeseen experimental outcomes. This resource, structured in a practical question-and-answer format, aims to elucidate common degradation pathways and provide actionable protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My analytical results for a novel piperidine-containing compound are inconsistent, showing a decreasing peak area over a short period. What are the likely causes?
Inconsistent analytical results, particularly a diminishing peak area in chromatographic analysis, strongly suggest that your compound is degrading under your experimental or storage conditions.[1] The piperidine ring, a saturated heterocycle, is susceptible to several degradation pathways that can be influenced by factors such as pH, light, temperature, and the presence of oxidizing agents.[2][3]
The primary suspects for this instability are:
-
Oxidative Degradation: The tertiary amine within the piperidine ring is a prime target for oxidation, which can lead to the formation of N-oxides or more complex ring-opened products.[1] This can be initiated by atmospheric oxygen, residual peroxides in solvents, or metal ion catalysis.
-
Hydrolytic Degradation: If your molecule contains labile functional groups, such as amides or esters attached to the piperidine ring, they can be susceptible to hydrolysis, especially under acidic or basic conditions.[2][4]
-
Photodegradation: Exposure to ambient laboratory light or UV radiation can provide the energy to initiate radical-mediated degradation pathways.[1][2]
To diagnose the specific cause, a systematic investigation using forced degradation studies is highly recommended.[5][6][7]
Q2: What are the most common degradation pathways for piperidine-based compounds, and what products should I expect?
Understanding the potential degradation pathways is critical for identifying unexpected peaks in your analytical data and for developing stability-indicating methods. The principal degradation routes are:
-
Oxidation:
-
N-Oxide Formation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, forming a piperidine N-oxide.[8][9] This is a common metabolic pathway for many piperidine-containing drugs.
-
α-Carbon Oxidation (Iminium Ion Formation): Oxidation at the carbon atom adjacent (α) to the nitrogen can lead to the formation of a reactive iminium ion intermediate. This intermediate can then be trapped by nucleophiles or undergo further reactions.[10]
-
Ring Opening: Under more aggressive oxidative conditions or through photooxidation, the piperidine ring can undergo cleavage, leading to the formation of acyclic aminoaldehydes or other ring-opened products.[11][12][13]
-
-
Hydrolysis:
-
Amide Bond Cleavage: For compounds where the piperidine nitrogen is part of an amide linkage (e.g., piperine), hydrolysis can cleave this bond, yielding piperidine and the corresponding carboxylic acid.[4] This is often catalyzed by acid or base.
-
-
Photodegradation:
-
Radical-Mediated Reactions: UV light can initiate the formation of radical species, leading to a complex mixture of degradation products. This can involve hydrogen abstraction from the ring, leading to the formation of imines (e.g., 2,3,4,5-tetrahydropyridine) or ring-opening.[14]
-
The following diagram illustrates some of the key oxidative degradation pathways:
Caption: Figure 1: Major Oxidative Degradation Pathways of Piperidine Derivatives.
Q3: I suspect my piperidine compound is degrading. How can I definitively identify the degradation products?
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful technique for identifying unknown degradation products.[15][16] Here’s a general workflow:
-
Perform Forced Degradation: Subject your compound to various stress conditions (acid, base, oxidation, heat, light) to generate a sufficient amount of the degradation products.
-
LC-MS Analysis: Analyze the stressed samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC or UHPLC system. A C18 reversed-phase column is a good starting point for many piperidine derivatives.[15]
-
Data Analysis:
-
Extract Ion Chromatograms (EICs): Look for masses corresponding to potential degradation products (e.g., +16 Da for oxidation).
-
High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements to determine the elemental composition of the degradation products.
-
Tandem Mass Spectrometry (MS/MS): Fragment the degradation products to obtain structural information. The fragmentation pattern of the piperidine ring can be diagnostic.
-
Q4: How can I prevent or minimize the degradation of my piperidine-based compound during experiments and storage?
Proactive measures can significantly improve the stability of your compound:
-
Storage Conditions:
-
Solid State: Store solids in a tightly sealed container at low temperatures (e.g., 2-8°C or -20°C), protected from light and moisture.[2]
-
In Solution: Prepare solutions fresh whenever possible.[3] If short-term storage is necessary, use a buffered solution at a neutral pH and store at 2-8°C in the dark.[2] For longer-term storage, consider freezing at -80°C, but be mindful of potential freeze-thaw instability.
-
-
Experimental Precautions:
-
Protect from Light: Use amber vials or cover glassware with aluminum foil to prevent photodegradation.[2][3]
-
Control pH: Avoid strongly acidic or basic conditions unless required by the experimental protocol.[2]
-
Use High-Purity Solvents: Ensure solvents are free of peroxides and metal ions, which can catalyze oxidation.
-
Inert Atmosphere: For highly sensitive compounds, consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but this must be validated to ensure it doesn't interfere with your experiment.[2]
-
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Appearance of unexpected peaks in HPLC/LC-MS | Degradation of the piperidine compound. | 1. Immediately analyze a freshly prepared sample as a baseline. 2. Conduct a forced degradation study to identify the primary degradation pathway(s). 3. Use LC-MS/MS to characterize the structure of the unknown peaks. |
| Precipitate formation in solution | Formation of insoluble degradation products or polymerization. | 1. Attempt to isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry.[1] 2. Re-evaluate the solvent system and concentration; degradation products may have different solubility profiles. |
| Color change in solution (e.g., yellowing) | Oxidative degradation, particularly of aromatic amines if present. | 1. Protect the solution from light. 2. Use degassed solvents to minimize dissolved oxygen. 3. Store solutions at a lower temperature. |
| Peak tailing for the parent compound in HPLC | Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the stationary phase. | 1. Increase the pH of the mobile phase (e.g., using a phosphate buffer at pH 7). 2. Use a column with end-capping or a different stationary phase (e.g., polymer-based). 3. Consider adding a low concentration of a competing base (e.g., triethylamine) to the mobile phase. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To intentionally degrade the piperidine-based compound under various stress conditions.
Materials:
-
Piperidine-based compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or Mass Spectrometry detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[17][18][19][20][21] A dark control should be run in parallel.
-
-
Sample Analysis:
-
At specified time points, withdraw samples.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to an appropriate concentration.
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).
-
Caption: Figure 2: General Workflow for a Forced Degradation Study.
Protocol 2: Stability-Indicating HPLC Method
This is a generic reversed-phase HPLC method that can serve as a starting point for separating a piperidine-based compound from its degradation products. Method optimization will be required for specific compounds.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV, based on the compound's absorbance maximum (e.g., 210 nm or 254 nm) |
| Injection Volume | 10 µL |
References
- BenchChem. (2025).
- Cocquet, G., Ferroud, C., & Guy, A. (2000).
- BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem Technical Support.
- ResearchGate. (2025). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation.
- BenchChem. (2025). Addressing instability of 1-(4-Aminophenyl)piperidine-4-carboxamide in solution. BenchChem Technical Support.
- Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives.
- A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formul
- Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability. (n.d.). PubMed.
- Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. (n.d.). PMC.
- BenchChem. (2025). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines. BenchChem Technical Support.
- Hanna, S. Y., et al. (1987). Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 109-112.
- Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. (n.d.). PubMed Central.
- BenchChem. (2025). Technical Support Center: Analytical Method Development for 3-[(4-Methylphenyl)methyl]piperidine Impurities. BenchChem Technical Support.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Ramaswamy, S., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 562-568.
- Development of HPLC method to determine Piperine in different piper species. (n.d.).
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Rearrangement of Some Piperidine N-Oxides to Hexahydro-1,2-oxazepines1. (n.d.). American Chemical Society.
- Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- N-oxides of pyridylmethylpiperazine and -piperidine derivatives. (n.d.).
- Piperidine. (n.d.). Wikipedia.
- BenchChem. (2025).
- Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022). YouTube.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- Piperidine synthesis. (n.d.). Organic Chemistry Portal.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.).
- Ramaswamy, S., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). PubMed.
- Development and Validation of Rapid RP- HPLC Method for Estimation of Piperine in Piper nigrum L. (2013).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Forced Degradation Studies: Regulatory Considerations and Implement
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
- Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube.
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
- BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention. BenchChem Technical Support.
- Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. (n.d.).
- Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014). The Journal of Organic Chemistry.
- Hotha, K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140.
- Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. (2012).
- Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (n.d.).
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023).
- Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. (2017). PMC.
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023).
- Piperidine and piperazine analogs in action: zinc(II)
- Piperidine nucleus in the field of drug discovery. (n.d.).
- Phencyclidine. (n.d.). Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onyxipca.com [onyxipca.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sci-Hub. A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation / Tetrahedron, 2000 [sci-hub.box]
- 12. researchgate.net [researchgate.net]
- 13. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. caronscientific.com [caronscientific.com]
Technical Support Center: Synthesis of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride
Welcome to the technical support center for the synthesis of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound. Our goal is to provide you with the expertise and practical insights needed to identify and mitigate common impurities, ensuring the integrity and quality of your synthesis.
Introduction to the Synthesis and Potential Impurities
The most common synthetic route to this compound involves a two-step process. First, the acylation of piperidine with 2-chloroacetyl chloride to form the intermediate, 2-chloro-1-(piperidin-1-yl)ethanone. This is followed by a nucleophilic substitution reaction with methylamine to yield the desired product.
This synthetic pathway, while straightforward, can be prone to the formation of several process-related impurities. Understanding the origin of these impurities is crucial for optimizing reaction conditions and purification strategies. This guide will delve into the most frequently observed impurities, their formation mechanisms, and practical steps for their control.
Troubleshooting and FAQs
FAQ 1: I am observing a significant amount of unreacted 2-chloro-1-(piperidin-1-yl)ethanone in my final product. What is the likely cause and how can I resolve this?
Answer:
The presence of unreacted 2-chloro-1-(piperidin-1-yl)ethanone is a common issue and typically points to incomplete reaction with methylamine. Several factors could be contributing to this:
-
Insufficient Reaction Time or Temperature: The nucleophilic substitution may require more time or a higher temperature to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Stoichiometry of Methylamine: An insufficient amount of methylamine will naturally lead to unreacted chloro-intermediate. It is common practice to use a slight excess of the amine to drive the reaction to completion.
-
Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction rate. A non-nucleophilic base is often used to scavenge the HCl formed during the reaction. The solubility of all reactants in the chosen solvent is also critical for an efficient reaction.[1]
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Increase the reaction temperature in increments of 10°C and monitor the reaction progress.
-
Extend the reaction time, taking aliquots at regular intervals to check for completion.
-
-
Adjust Stoichiometry:
-
Increase the molar equivalent of methylamine to 1.2-1.5 equivalents relative to the 2-chloro-1-(piperidin-1-yl)ethanone.
-
-
Re-evaluate Base and Solvent:
-
Ensure the base used (e.g., triethylamine, diisopropylethylamine) is non-nucleophilic and present in at least stoichiometric amounts.
-
Consider switching to a more polar aprotic solvent like acetonitrile or DMF to ensure all reactants are fully dissolved.[1]
-
FAQ 2: My final product is contaminated with a higher molecular weight impurity. What could this be and how can I prevent its formation?
Answer:
A higher molecular weight impurity is often the result of an over-alkylation or dimerization side reaction. The most probable structure is the tertiary amine formed by the reaction of the desired secondary amine product with another molecule of the starting material, 2-chloro-1-(piperidin-1-yl)ethanone.
Formation Mechanism: The nitrogen of the newly formed 2-methylamino group in the product is still nucleophilic and can compete with methylamine to react with the electrophilic 2-chloro-1-(piperidin-1-yl)ethanone.
Prevention Strategies:
-
Control Stoichiometry: Use a significant excess of methylamine to ensure it is the primary nucleophile reacting with the chloro-intermediate.
-
Slow Addition of Alkylating Agent: If synthesizing in a one-pot manner, the slow addition of 2-chloro-1-(piperidin-1-yl)ethanone to a solution of excess methylamine can minimize the concentration of the alkylating agent available to react with the product.[2]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired reaction over side reactions, although this may increase the required reaction time.
FAQ 3: I have identified unreacted piperidine in my crude product. How did this happen and what is the remedy?
Answer:
The presence of unreacted piperidine indicates an incomplete initial acylation step where piperidine reacts with 2-chloroacetyl chloride. This can occur for several reasons:
-
Incomplete Reaction: Similar to the second step, insufficient reaction time or suboptimal temperature can lead to unreacted starting material.
-
Stoichiometry: If less than a full equivalent of 2-chloroacetyl chloride is used, there will be residual piperidine.
-
Quenching of Reagent: 2-chloroacetyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the 2-chloroacetyl chloride.
-
Verify Reagent Quality: Use a fresh or properly stored bottle of 2-chloroacetyl chloride.
-
Purification: Unreacted piperidine can typically be removed during the work-up through an acidic wash, as it will form a water-soluble salt.
Summary of Common Impurities and Analytical Methods
| Impurity Name | Structure | Potential Source | Recommended Analytical Method |
| 2-chloro-1-(piperidin-1-yl)ethanone | Unreacted starting material | LC-MS, GC-MS, HPLC-UV | |
| Piperidine | Unreacted starting material | GC-MS, LC-MS (after derivatization) | |
| N,N-bis(2-oxo-2-(piperidin-1-yl)ethyl)methylamine | Complex Structure | Over-alkylation of the product | LC-MS, HPLC-UV |
Experimental Workflow and Control Points
The following diagram illustrates a typical synthetic workflow and highlights critical control points for minimizing impurity formation.
Caption: Synthetic workflow with critical control points.
Visualization of Key Chemical Structures
The following diagram illustrates the chemical structures of the target compound and its primary process-related impurities.
Caption: Structures of the target compound and common impurities.
References
-
Moshkin, V. S., & Sosnovskikh, V. Y. (2013). A simple two-step synthesis of 2-(alkylamino)-1-arylethanols, including racemic adrenaline, from aromatic aldehydes via 5-aryloxazolidines. Tetrahedron Letters, 54(44), 5965-5968. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Piperidines.
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1-piperidine-1-yl-ethanone. National Center for Biotechnology Information. Retrieved from [Link]
- Singh, R., & Kumar, P. (2014). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 7(4), 416-423.
-
Perregaard, J., et al. (2009). Identification and synthesis of impurities formed during sertindole preparation. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 939-947. [Link]
Sources
How to resolve solubility issues of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride in DMSO
Welcome to the technical support resource for 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when preparing solutions of this compound, particularly focusing on its solubility in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and solubility of this compound.
Q1: Why is my this compound powder not readily dissolving in DMSO at room temperature?
A1: This is a frequently observed issue stemming from the compound's chemical structure. This compound is an organic amine salt. While the parent organic molecule has nonpolar characteristics, the hydrochloride salt form introduces ionic character.
DMSO is a powerful polar aprotic solvent, meaning it has a strong dipole moment to dissolve polar molecules but lacks the ability to donate protons.[1] For a salt like yours, the dissolution process involves breaking the ionic bond between the protonated amine and the chloride anion. While DMSO is excellent at solvating the cationic portion (the protonated amine), it is less effective at stabilizing the small chloride anion compared to protic solvents like water.[2] This disparity can lead to lower-than-expected solubility or a slow dissolution rate in pure DMSO. The general principle "like dissolves like" suggests that while DMSO is polar, the specific nature of a salt requires more than just polarity for easy dissolution.[3]
Q2: What are the immediate, safe steps I can take to facilitate dissolution in DMSO?
A2: If you observe poor solubility, you can employ several standard laboratory techniques to create a clear stock solution. These methods increase the kinetic energy of the system to overcome the activation energy barrier of dissolution.
-
Vortexing/Agitation: Simple mechanical agitation is the first step. Vortex the vial for 2-3 minutes to ensure the compound is well-dispersed.
-
Sonication: Use a bath sonicator to provide localized energy, which helps break apart solid particles and enhances solvent interaction. Sonicate in 5-10 minute intervals.
-
Gentle Warming: Heating the solution can significantly improve solubility.[4] Use a water bath set to 30-40°C. It is critical to monitor the temperature and avoid excessive heat, which could degrade the compound. Always ensure the vial is tightly capped to prevent solvent evaporation.
If a combination of these methods does not yield a clear solution, the desired concentration may exceed the compound's solubility limit in DMSO.
Q3: I successfully made a clear stock solution, but after storing it at -20°C and thawing, I see a precipitate. What caused this?
A3: This is a classic problem related to the properties of DMSO and the nature of supersaturated solutions. There are two primary causes:
-
Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Even brief exposure to air can introduce a significant amount of water into your DMSO stock. This change in the solvent composition can drastically reduce the solubility of your organic hydrochloride salt, causing it to precipitate out.[5] Water alters the solvent's polarity and hydrogen-bonding network, making it less accommodating to the compound.
-
Freeze-Thaw Cycles: The process of freezing and thawing can promote precipitation. As the DMSO begins to freeze (freezing point: 18.5°C), the concentration of the dissolved compound in the remaining liquid phase increases, leading to supersaturation and subsequent precipitation.[5] Upon thawing, the compound may not fully redissolve, especially if its concentration is near the solubility limit.
To mitigate this, always use anhydrous DMSO, work quickly, and aliquot the primary stock solution into smaller, single-use volumes to minimize air exposure and freeze-thaw cycles.[5]
Q4: My DMSO stock is clear, but the compound crashes out when I dilute it into my aqueous cell culture medium. How can I prevent this?
A4: This phenomenon, known as precipitation upon dilution, occurs because the compound is significantly less soluble in the aqueous environment of your assay buffer or media than in the concentrated DMSO stock.[4] The abrupt change in solvent from 100% DMSO to a mostly aqueous solution causes the compound to fall out of solution.
Here are several strategies to prevent this:
-
Optimize Dilution: Instead of a single large dilution, perform a serial or stepwise dilution. First, dilute the DMSO stock into a smaller, intermediate volume of the aqueous medium while vortexing vigorously. Then, add this intermediate solution to the final volume.[4]
-
Pre-warm the Medium: Using media pre-warmed to 37°C can help maintain solubility during the dilution process.[4]
-
Limit Final DMSO Concentration: While DMSO is a common vehicle, high concentrations can be toxic to cells. Aim for a final DMSO concentration of 0.1% - 0.5% in your assay. If precipitation still occurs at these levels, you may need to lower the final concentration of your compound.
-
Consider Co-solvents (with caution): In some cases, using a co-solvent like PEG 400 or ethanol in the stock solution can help, but this must be carefully validated for compatibility with your specific assay and cell type.[6][7]
Troubleshooting Workflows & Protocols
Systematic Troubleshooting Guide
The following diagram provides a logical workflow for addressing solubility challenges, from initial dissolution to final application.
Caption: Troubleshooting workflow for solubility issues.
Protocol 1: Standard Procedure for Preparing a DMSO Stock Solution
This protocol outlines the best practices for initial dissolution and storage to maintain compound integrity.
-
Preparation: Bring the vial of this compound and a sealed bottle of anhydrous, high-purity DMSO (≥99.9%) to room temperature.
-
Calculation: Determine the mass of the compound required to achieve your target concentration.
-
Dispensing: In a controlled environment with low humidity, quickly weigh the compound and add it to a sterile, appropriately sized vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Immediately cap the vial tightly and vortex for 2-3 minutes. Visually inspect the solution against a dark background to ensure no solid particles remain.
-
Aliquoting: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use, tightly-capped tubes (e.g., cryovials). This minimizes the exposure of the main stock to atmospheric moisture.
-
Storage: Store the aliquots at -20°C or -80°C in a sealed container with desiccant.
Protocol 2: Assisted Dissolution for Difficult-to-Dissolve Batches
Follow steps 1-4 from Protocol 1. If the compound is not fully dissolved after vortexing, proceed as follows:
-
Sonication: Place the vial in a bath sonicator and sonicate for 10-minute intervals. After each interval, vortex the vial and check for dissolution.
-
Gentle Warming: If sonication is insufficient, move the vial to a water bath or heating block set to 30-40°C. Do not exceed 40°C to minimize the risk of thermal degradation.
-
Intermittent Agitation: Every 5 minutes, remove the vial from the heat source, vortex for 30 seconds, and inspect.
-
Final Check: Once the solution is clear, allow it to cool to room temperature to ensure the compound remains in solution.
-
Storage: Proceed with aliquoting and storage as described in Protocol 1 (steps 6-7).
Data Summary: Key Factors and Recommendations
| Issue | Potential Cause(s) | Recommended Action(s) | Scientific Rationale |
| Initial Insolubility | High concentration; Ionic nature of the hydrochloride salt in aprotic DMSO. | Vortex, sonicate, apply gentle heat (30-40°C). If unresolved, lower the target concentration. | Increases kinetic energy to overcome the dissolution energy barrier.[4] |
| Precipitation on Storage | Absorption of atmospheric water by hygroscopic DMSO; Freeze-thaw cycles. | Use anhydrous DMSO; Aliquot into single-use vials; Store with desiccant. Re-dissolve with gentle heat before use. | Water absorption alters solvent properties, reducing solubility.[5] Aliquoting minimizes moisture exposure and freeze-thaw stress. |
| Precipitation on Dilution | Poor solubility of the compound in aqueous solutions (e.g., cell media, PBS). | Perform stepwise dilution into pre-warmed (37°C) media; Ensure vigorous mixing; Lower final compound concentration. | Gradual solvent change and increased temperature can maintain solubility during the critical dilution step.[4] |
References
-
Wikipedia Contributors. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
-
Yao Medical. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]
-
Galdiero, M. R., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]
-
ANT BIO PTE. LTD. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications. [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]
-
Di, L., & Kerns, E. H. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Alhayyan, A. M., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]
Sources
Minimizing side reactions in the amination of alpha-bromoketones
Welcome to the technical support center for the amination of α-bromoketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and maximize the yield and purity of your target α-aminoketones.
Introduction: The Challenge of Selective Amination
The synthesis of α-aminoketones is a cornerstone in medicinal chemistry and organic synthesis, providing key intermediates for a vast array of bioactive molecules. The nucleophilic substitution of an α-bromoketone with an amine is a direct and appealing route. However, the inherent reactivity of the starting materials and products can lead to a variety of undesired side reactions, complicating product isolation and reducing yields. This guide provides a systematic approach to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the amination of α-bromoketones.
Q1: My reaction is giving a complex mixture of products with a significant amount of a rearranged carboxylic acid derivative. What is likely happening?
A: You are likely observing the Favorskii rearrangement , a classic side reaction of α-haloketones in the presence of a base.[1][2] This reaction involves the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile (in this case, your amine or a hydroxide if present) to yield a rearranged carboxylic acid, ester, or amide.[3]
-
Causality: Strong bases are particularly prone to inducing the Favorskii rearrangement. The base abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl from the bromine), leading to the formation of an enolate that cyclizes to the cyclopropanone.
-
Mitigation: To minimize this, consider using a non-nucleophilic, sterically hindered base or a weaker base such as sodium bicarbonate or triethylamine. Running the reaction at lower temperatures can also disfavor the rearrangement pathway.
Q2: I'm seeing a significant amount of an α,β-unsaturated ketone in my reaction mixture. What is causing this?
A: This is indicative of an elimination reaction (dehydrobromination) , which competes with the desired nucleophilic substitution.[4] The amine, especially if it is sterically hindered, can act as a base, abstracting a proton from the carbon adjacent to the carbonyl and leading to the elimination of HBr.
-
Causality: This side reaction is favored by strong or bulky bases and high reaction temperatures. The acidity of the α-proton is increased by the adjacent carbonyl group, making it susceptible to abstraction.
-
Mitigation: Employing a less sterically hindered amine or using a non-basic amine salt followed by a non-nucleophilic base for in-situ neutralization can be effective. Lowering the reaction temperature is also a crucial parameter to control.
Q3: My desired α-aminoketone is forming, but I am also getting a significant amount of a dialkylated product. How can I prevent this over-alkylation?
A: Over-alkylation occurs when the initially formed α-aminoketone (a secondary amine if you started with a primary amine) acts as a nucleophile and reacts with another molecule of the α-bromoketone. This is a common issue, particularly when using primary amines.
-
Causality: The product of the initial amination is often more nucleophilic than the starting amine. This can lead to a second substitution reaction, especially if the concentration of the α-bromoketone is high relative to the amine.
-
Mitigation: A simple and effective strategy is to use a large excess of the starting amine. This increases the probability that the α-bromoketone will react with the intended nucleophile rather than the product. Alternatively, adding the α-bromoketone slowly to the reaction mixture containing the amine can help maintain a low concentration of the electrophile and disfavor the second alkylation. For precious amines, using a protecting group on the amine that can be removed after the reaction is a viable option.
Q4: My reaction is clean, but the conversion is very low. What can I do to drive the reaction to completion?
A: Low conversion can stem from several factors, including insufficient reactivity of the nucleophile or electrophile, or suboptimal reaction conditions.
-
Causality: Sterically hindered amines or electron-deficient α-bromoketones can be sluggish in their reaction. The choice of solvent can also play a significant role; polar aprotic solvents like DMF or acetonitrile generally favor SN2 reactions.
-
Mitigation: Increasing the reaction temperature can enhance the rate, but this must be balanced against the potential for increased side reactions. Screening different solvents is a valuable exercise. The addition of a catalytic amount of a soluble iodide salt (e.g., NaI or KI) can sometimes accelerate the reaction through the in-situ formation of the more reactive α-iodoketone (Finkelstein reaction).
Troubleshooting Guide: From Observation to Solution
This section provides a more detailed breakdown of specific problems, their probable causes, and actionable solutions.
Issue 1: Predominance of Favorskii Rearrangement Products
-
Observation: TLC/LC-MS analysis shows a major product with a different carbon skeleton, often a carboxylic acid derivative.
-
Probable Causes:
-
Use of a strong, unhindered base (e.g., NaOH, NaOMe).
-
Presence of an abstractable proton at the α'-position of the ketone.
-
High reaction temperatures.
-
-
Diagnostic Experiments:
-
Run the reaction in the absence of the amine, with only the base and α-bromoketone, to confirm if the rearrangement is base-induced.
-
Analyze the product by NMR and mass spectrometry to confirm the rearranged structure.
-
-
Solutions:
-
Base Selection: Switch to a milder, non-nucleophilic base.
-
Recommended Bases: NaHCO₃, K₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
-
Temperature Control: Maintain the reaction at a low temperature (e.g., 0 °C to room temperature).
-
Substrate Modification: If possible, use a substrate that lacks α'-protons.
-
Issue 2: High Levels of Elimination Byproducts (α,β-Unsaturated Ketones)
-
Observation: A byproduct with a molecular weight corresponding to the loss of HBr from the starting material is detected. This is often accompanied by a characteristic UV absorbance in LC analysis.
-
Probable Causes:
-
Sterically hindered amine acting as a base.
-
Use of a strong base.
-
High reaction temperatures.
-
-
Solutions:
-
Amine Selection: If possible, use a less sterically hindered amine.
-
Reaction Conditions:
-
Employ a non-basic amine salt (e.g., the hydrochloride salt) and a non-nucleophilic base to liberate the free amine in situ.
-
Lower the reaction temperature.
-
Consider using a polar protic solvent, which can solvate the amine and reduce its basicity.
-
-
Issue 3: Formation of Over-alkylation and Poly-alkylation Products
-
Observation: Products with molecular weights corresponding to the addition of two or more ketone units to the amine are observed.
-
Probable Causes:
-
The product amine is more nucleophilic than the starting amine.
-
Stoichiometry of reactants is not optimized.
-
-
Solutions:
-
Stoichiometric Control:
-
Use a significant excess of the amine (3-10 equivalents) to outcompete the product amine for the α-bromoketone.
-
-
Controlled Addition: Add the α-bromoketone slowly to the reaction mixture containing the amine. This maintains a low concentration of the electrophile.
-
Protecting Group Strategy: For primary amines, consider using a removable protecting group to prevent the second alkylation.
-
Data Presentation: Guiding Your Experimental Design
The choice of reaction parameters is critical for a successful amination. The following table provides a general guideline for selecting appropriate conditions.
| Parameter | Recommendation for Minimizing Side Reactions | Rationale |
| Base | Weak, non-nucleophilic inorganic bases (e.g., NaHCO₃, K₂CO₃) or sterically hindered organic bases (e.g., DIPEA). | Reduces the likelihood of Favorskii rearrangement and elimination.[1][4] |
| Solvent | Polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO). | Stabilizes the transition state of the SN2 reaction. |
| Temperature | Start at low temperatures (0 °C) and slowly warm to room temperature if necessary. | Minimizes temperature-dependent side reactions like elimination and rearrangement. |
| Stoichiometry | Use an excess of the amine (2-5 equivalents) when possible. | Favors the desired mono-alkylation and suppresses over-alkylation.[5] |
| Additives | Catalytic NaI or KI (Finkelstein conditions). | Can increase the rate of the desired substitution, especially for less reactive bromides. |
Experimental Protocols: A Starting Point for Your Synthesis
The following is a general, robust protocol for the amination of an α-bromoketone that aims to minimize common side reactions.
Step-by-Step Methodology for Mono-amination of an α-Bromoketone:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (2.5 equivalents) and a suitable solvent (e.g., acetonitrile, 0.1-0.5 M).
-
Base Addition: Add a mild base such as sodium bicarbonate (3.0 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the α-bromoketone (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the cooled, stirring reaction mixture over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting α-bromoketone is consumed.
-
Work-up:
-
Quench the reaction with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired α-aminoketone.
Visualization of Reaction Pathways
To better understand the competition between the desired reaction and the major side reactions, the following diagrams illustrate the key mechanistic pathways.
Caption: Competing pathways in the amination of α-bromoketones.
The following workflow provides a logical approach to troubleshooting common issues encountered during the amination of α-bromoketones.
Caption: A troubleshooting workflow for amination reactions.
References
-
Slideshare. Favorskii Rearrangement reactions. [Link]
-
Chemistry LibreTexts. Reactions of Alkyl Halides: Substitution and Elimination. [Link]
-
National Center for Biotechnology Information. The Fascinating Chemistry of α‐Haloamides. [Link]
-
Wikipedia. Favorskii rearrangement. [Link]
-
National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of α-amino ketones. [Link]
-
Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]
Sources
Technical Support Center: Purification of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride
Welcome to the technical support guide for 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of this important chemical intermediate. We will address common challenges and provide robust, field-proven protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?
A1: The impurity profile largely depends on the synthetic route employed. However, common process-related impurities often include:
-
Unreacted Starting Materials: Residual piperidine, N-methylglycine derivatives, or chloroacetylpiperidine.
-
Byproducts of N-alkylation: If the synthesis involves the reaction of a secondary amine, over-alkylation can sometimes occur, though it is less common with acylation reactions.
-
Hydrolysis Products: The ethanone moiety can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the formation of piperidine-1-carboxylic acid derivatives.
-
Solvent Adducts: Formation of solvates, especially with alcohols used during recrystallization, can occur.[1]
-
Colorimetric Impurities: These are often high-molecular-weight byproducts formed during the reaction, leading to discoloration of the crude product.
Identifying specific impurities often requires analytical techniques like LC-MS to determine their fragmentation patterns and guide further purification strategies.[2]
Q2: Why is it preferable to purify and handle this compound as a hydrochloride salt rather than its free base form?
A2: There are several critical advantages to working with the hydrochloride salt:
-
Enhanced Crystallinity: The ionic character of the hydrochloride salt significantly improves the compound's ability to form a stable crystal lattice. The free base form is often an oil or a low-melting-point solid, making it difficult to handle and purify by crystallization.
-
Improved Stability: Amine free bases can be susceptible to atmospheric oxidation and degradation. Converting the amine to its hydrochloride salt protonates the nitrogen, making it less nucleophilic and generally more stable for long-term storage.[3]
-
Ease of Handling: Crystalline solids are much easier to filter, dry, weigh, and transfer compared to oils or amorphous materials.
-
Solubility Profile: The salt form is typically soluble in polar solvents like water and alcohols, while being insoluble in non-polar organic solvents. This differential solubility is highly advantageous for purification, allowing for effective washing to remove non-polar impurities.
Q3: How should I store the purified this compound to ensure its long-term stability?
A3: For optimal stability, the purified compound should be stored in a tightly sealed container to protect it from moisture. It is best kept at room temperature in a dry, dark place, such as a desiccator.[3] While the hydrochloride salt is generally stable, prolonged exposure to humidity can lead to clumping and potential degradation over time. Studies on similar amine hydrochlorides have shown that stability can be compromised in biological samples or non-ideal storage conditions, underscoring the need for proper handling.[4][5]
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Problem: My crude product has "oiled out" or remains a sticky, non-crystalline solid upon cooling.
-
Causality: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This typically happens for one of three reasons:
-
High Impurity Load: Impurities can act as a solvent for your product, depressing its melting point and inhibiting crystal lattice formation.
-
Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound, even at low temperatures.
-
Incomplete Salt Formation: If the conversion to the hydrochloride salt is incomplete, the presence of the free base (which is likely an oil) will prevent crystallization.
-
-
Solution Workflow:
Caption: Troubleshooting workflow for non-crystalline products.
Problem: My yield is very low after recrystallization.
-
Causality: Low yield is typically caused by either using too much solvent or choosing a solvent in which the compound has significant solubility even at low temperatures. Premature crystallization during a hot filtration step can also lead to product loss.
-
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near the boiling point is critical.
-
Solvent System Selection: If solubility in a single solvent is too high, an anti-solvent system is recommended. For instance, dissolve the compound in a minimal amount of hot methanol or ethanol, and then slowly add a less polar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate until turbidity persists. Re-heat to clarify and then cool slowly. This technique is widely used for purifying amine salts.[1]
-
Recover from Mother Liquor: Concentrate the mother liquor (the liquid left after filtration) and attempt a second-crop recrystallization. Analyze this second crop for purity before combining it with the first.
-
Problem: My final product is discolored (yellow, tan, or brown).
-
Causality: Color is usually due to trace amounts of highly conjugated, polymeric, or oxidized impurities. These are often present in very small quantities but are intensely colored.
-
Solutions:
-
Activated Charcoal Treatment: Dissolve the crude product in the recrystallization solvent. Add a small amount (typically 1-2% w/w) of activated charcoal. Heat the mixture at reflux for 10-15 minutes. The charcoal will adsorb the colorimetric impurities. Crucially , perform a hot filtration through a pad of Celite® or filter aid to remove the fine charcoal particles. If not removed, they will contaminate your final product.
-
Upstream Purity Control: The best solution is to prevent the formation of these impurities. Ensure that the starting materials are pure and that the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if oxidation is suspected.
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This is the most common and effective method for purifying this compound. The key is selecting an appropriate solvent system.
Solvent System Selection Data
| Solvent System | Suitability | Rationale & Expert Notes |
| Isopropanol (IPA) | Excellent | Good solubility when hot, poor solubility when cold. Less volatile and hygroscopic than methanol or ethanol. Often yields high-quality crystals. |
| Ethanol (95% or Absolute) | Very Good | Similar to IPA. The presence of a small amount of water can sometimes improve crystal quality for hydrochloride salts.[6] |
| Methanol / MTBE | Excellent | A powerful polar/non-polar system. Dissolve in minimal hot methanol, then add MTBE as an anti-solvent until cloudy. Reheat to dissolve, then cool. Allows for fine-tuned control over solubility. |
| Acetonitrile | Good | Aprotic polar solvent. Can be effective if alcohol solvates are an issue. |
| Water | Poor (as single solvent) | Solubility is likely too high even when cold, leading to poor recovery. Best used as a co-solvent in small amounts (e.g., in 95% Ethanol). |
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., Isopropanol, ~3-5 mL per gram of crude material to start).
-
Heating: Heat the mixture to reflux with stirring. Continue to add the solvent in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Return to reflux for 10-15 minutes.
-
Hot Filtration (Optional but Recommended): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper or a Celite® pad into a clean, pre-heated flask. This step prevents premature crystallization and removes particulate matter.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C), until a constant weight is achieved.[7]
Protocol 2: Purification via Acid-Base Extraction
This liquid-liquid extraction technique is excellent for removing non-basic or neutral organic impurities before the final crystallization step.
Experimental Workflow Diagram
Caption: Workflow for purification via acid-base extraction.
References
-
Reddy, G. J. et al. (2008). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
- Google Patents. (2021). CN112645829A - Chiral synthesis method of ephedrine key intermediate (S)-2-methylamino-1-phenyl-1-acetone.
-
LookChem. Cas 5437-48-9, 2-AMINO-1-PIPERIDIN-1-YL-ETHANONE HCL. [Link]
-
Al-Qahtani, A. H. et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). ResearchGate. [Link]
-
Al-Qahtani, A. H. et al. (2024). Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PubMed. [Link]
-
Reddy, G. J. et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
- Google Patents. (2012). US8119657B2 - Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)
- Google Patents. (2008).
-
Sastry, T. U. et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
- Google Patents. (2021).
Sources
- 1. US8119657B2 - Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-α]pyridin-3-yl)propan-1-one and related methods - Google Patents [patents.google.com]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN112645829A - Chiral synthesis method of ephedrine key intermediate (S) -2-methylamino-1-phenyl-1-acetone - Google Patents [patents.google.com]
- 7. US20080281099A1 - Process for purifying valacyclovir hydrochloride and intermediates thereof - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Piperidine Derivatives
Welcome to the Technical Support Center for the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions to common challenges encountered during the scale-up of these critical heterocyclic compounds. Piperidine scaffolds are ubiquitous in pharmaceuticals, making their efficient and pure synthesis a cornerstone of drug discovery and manufacturing.[1][2][3] This resource offers practical, field-proven insights to help you overcome hurdles in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and handling of piperidine derivatives.
Q1: My purified piperidine derivative has developed a yellow or brown tint upon storage. What is the cause, and can I still use it?
A: The discoloration of piperidine and its derivatives upon storage is a frequent observation, typically caused by oxidation when exposed to air and light.[4][5] The usability of the discolored material depends on the sensitivity of your subsequent reactions to impurities. For high-purity applications, it is strongly recommended to repurify the piperidine before use.[5] Distillation is a common and effective method for removing these colored impurities.[4][5] To prevent future discoloration, store your purified piperidine derivatives under an inert atmosphere, such as nitrogen or argon, and protect them from light.[5]
Q2: I am struggling to separate my piperidine product from a pyridine impurity using distillation. Why is this proving so difficult?
A: The difficulty you are experiencing is likely due to the formation of an azeotrope, a constant boiling point mixture of piperidine and pyridine.[4][5] This makes complete separation by simple fractional distillation challenging.[5] One effective strategy to overcome this is to utilize the difference in basicity between piperidine and pyridine through an acid-base extraction.[4] Alternatively, you can selectively react the piperidine with carbon dioxide to form a solid piperidine carbonate, which can be separated by filtration, while the less reactive pyridine remains in solution.[5][6]
Q3: My solution of piperidine in DMF crystallized unexpectedly during storage. What is the cause of this, and how can I resolve it?
A: This is a common issue with amine solutions. The crystallization is likely due to the formation of a salt.[7] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases, such as hydrogen chloride that may be present in the storage environment, to form piperidine hydrochloride.[5][7] To resolve this, you can try warming the solution to see if the crystals redissolve.[4] However, for sensitive applications, it is best to prepare a fresh solution. To prevent this from happening, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[5]
Q4: What are the primary safety concerns when handling piperidine and its derivatives on a larger scale?
A: Piperidine is a flammable liquid and is toxic if inhaled or absorbed through the skin, capable of causing severe skin burns and eye damage.[8][9][10][11] When scaling up, it is crucial to handle piperidine in a well-ventilated area, preferably within a fume hood.[8][9][10] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[8][10][12] Ensure that all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.[9][10] An emergency eyewash station and safety shower should be readily accessible.[11]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during the scale-up synthesis of piperidine derivatives.
Issue 1: Low Yield in N-Alkylation Reactions
Symptom: Your N-alkylation reaction of a piperidine derivative is resulting in low yields of the desired product.
Possible Causes & Solutions:
| Possible Cause | Explanation & Troubleshooting Steps |
| Poor Leaving Group | The reactivity of the alkylating agent is critical. Alkyl chlorides are less reactive than bromides, which are less reactive than iodides. Solution: Consider switching to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).[4] |
| Steric Hindrance | Bulky substituents on either the piperidine ring or the alkylating agent can sterically hinder the reaction. Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Alternatively, a more reactive alkylating agent may be necessary. In some cases, a completely different synthetic route may be required to avoid the sterically hindered step.[4] |
| Inappropriate Solvent | The choice of solvent significantly impacts reaction rates. Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can stabilize the transition state.[4] |
| Formation of Quaternary Ammonium Salt | Over-alkylation can occur, leading to the formation of a quaternary ammonium salt as a major byproduct. Solution: Use a stoichiometric amount of the alkylating agent or a slight excess of the piperidine. Running the reaction at a lower temperature can also help to control the reaction rate and reduce the likelihood of over-alkylation.[4] |
Issue 2: Incomplete Acylation Reactions
Symptom: The N-acylation of your piperidine derivative is not proceeding to completion.
Possible Causes & Solutions:
| Possible Cause | Explanation & Troubleshooting Steps |
| Low Reactivity of Acylating Agent | Acyl chlorides are generally more reactive than acid anhydrides. Solution: If using an acid anhydride, consider switching to the corresponding acyl chloride for higher reactivity.[4] |
| Lack of Catalyst | When using less reactive acylating agents like acid anhydrides, a catalyst may be necessary. Solution: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the reaction mixture.[4] |
| Insufficient Base | A base is required to neutralize the acid byproduct (e.g., HCl from an acyl chloride) which can otherwise protonate the starting piperidine, rendering it unreactive. Solution: Use a non-nucleophilic base like triethylamine or pyridine. Pyridine can also serve as the solvent.[4] |
| Low Reaction Temperature | Some acylation reactions require heat to proceed at a reasonable rate. Solution: Gently heat the reaction mixture while monitoring for any potential side reactions or degradation of starting materials or products.[4] |
Issue 3: Formation of Impurities During Catalytic Hydrogenation of Pyridines
Symptom: During the synthesis of piperidines via catalytic hydrogenation of pyridine precursors, you are observing significant side products.
Possible Causes & Solutions:
| Impurity Type | Explanation & Troubleshooting Steps |
| Partially Hydrogenated Intermediates | Incomplete reaction due to insufficient reaction time, low hydrogen pressure, or catalyst deactivation can lead to the presence of tetrahydropyridines.[13][14] Solution: Increase the reaction time, hydrogen pressure, or catalyst loading.[13][14] Ensure your starting materials and solvent are pure to avoid catalyst poisoning.[14] |
| N-Alkylated Piperidines | Contamination with alkylating agents or the use of certain alcoholic solvents at high temperatures can lead to N-alkylation. Solution: Use high-purity solvents and reagents. Be mindful that some solvents, like alcohols, can act as alkylating agents under certain conditions.[14] |
| Over-reduction/Ring Opening | Aggressive reaction conditions or certain catalysts can lead to the cleavage of C-N bonds. Solution: Careful selection of the catalyst is key. Rhodium-based catalysts are often more selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage.[13] Lowering the reaction temperature and pressure can also minimize over-reduction. |
Experimental Workflows & Protocols
Workflow: General Scale-Up Synthesis and Purification of a Piperidine Derivative
The following diagram outlines a typical workflow for the scale-up synthesis and purification of a piperidine derivative, highlighting key decision points.
Caption: A generalized workflow for the synthesis and purification of piperidine derivatives.
Protocol: Purification of a Piperidine Derivative via Acid-Base Extraction
This protocol is particularly useful for separating basic piperidine products from neutral or acidic impurities.
Materials:
-
Crude reaction mixture containing the piperidine derivative dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
1 M Hydrochloric acid (HCl) solution.
-
1 M Sodium hydroxide (NaOH) solution.
-
Saturated sodium chloride solution (brine).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Dissolution: Ensure the crude product is fully dissolved in a suitable water-immiscible organic solvent. Transfer the solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate. The basic piperidine derivative will be protonated and move into the aqueous layer.[4][15]
-
Separation: Drain the organic layer, which contains neutral and acidic impurities, and set it aside. Collect the acidic aqueous layer.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 1 M NaOH solution while stirring until the pH is greater than 10. This will deprotonate the piperidine derivative, making it soluble in organic solvents again.[15]
-
Re-extraction: Transfer the basified aqueous solution back to the separatory funnel. Add a fresh portion of the organic solvent and shake vigorously. Allow the layers to separate and drain the organic layer containing the purified product. Repeat the extraction of the aqueous layer two more times with fresh organic solvent to maximize recovery.
-
Drying and Concentration: Combine the organic extracts and wash with brine to remove any residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified piperidine derivative.
Protocol: Removal of Pyridine Impurity via Carbonate Salt Formation
This method is highly effective for separating piperidine from pyridine.[15]
Materials:
-
Crude piperidine containing pyridine impurity.
-
An organic solvent (e.g., toluene, xylene, or a petroleum naphtha).[6]
-
Carbon dioxide (gas or dry ice).
-
Sodium hydroxide (NaOH) solution.
-
Standard laboratory glassware for filtration and distillation.
Procedure:
-
Dissolution: Dissolve the crude piperidine/pyridine mixture in a suitable organic solvent.
-
Carbonate Formation: Bubble carbon dioxide gas through the solution or add crushed dry ice in small portions. The piperidine will react to form solid piperidine carbonate, while the pyridine will remain in solution.[5][6]
-
Filtration: Cool the mixture to ensure complete precipitation of the piperidine carbonate. Collect the solid salt by filtration and wash the filter cake with a small amount of cold solvent to remove any residual pyridine.[15][6]
-
Liberation of Free Piperidine: The piperidine can be recovered from its carbonate salt in one of two ways:
-
Thermal Decomposition: Suspend the piperidine carbonate in a high-boiling solvent like xylene and heat under reflux. The carbonate will decompose into piperidine, water, and carbon dioxide. The CO₂ will escape, and the piperidine can then be purified by distillation.[6]
-
Basification: Suspend the filtered piperidine carbonate in water and add a strong base, such as NaOH, to liberate the free piperidine from its salt.[15][6]
-
-
Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Dry the organic extract over solid KOH, filter, and distill to obtain the pure piperidine.[15]
References
-
Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]
-
Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]
-
Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved from [Link]
- Google Patents. (n.d.). Purification of piperidines.
- Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
- Google Patents. (n.d.). Process for the purification of piperidine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 9. lobachemie.com [lobachemie.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to the Preclinical Validation of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride: A Methodological Comparison
Introduction
The landscape of novel psychoactive substances (NPS) is in a constant state of flux, presenting a formidable challenge to the scientific and regulatory communities. Among the myriad of emerging compounds, synthetic cathinones and related molecules represent a significant class, often synthesized to mimic the effects of classical psychostimulants. This guide focuses on a specific compound of interest: 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride (CAS No: 98998-32-4).[1] Despite its availability from chemical suppliers, a thorough review of the scientific literature reveals a conspicuous absence of preclinical data validating its pharmacological effects in animal models.
This document serves as a comprehensive methodological framework for researchers and drug development professionals. It outlines the critical experiments and comparative analyses required to elucidate the psychostimulant, rewarding, and cognitive-enhancing or -impairing potential of this compound. In the absence of direct experimental data for this compound, this guide will propose a series of validation studies, comparing its hypothetical effects to well-characterized psychostimulants such as Methylphenidate (MPH) and Methamphetamine. This approach provides a robust template for the systematic evaluation of this and other novel compounds.
Pharmacological Profile and Rationale for Investigation
The chemical structure of this compound, featuring a piperidine ring and a cathinone-like backbone, suggests a potential interaction with monoamine transporters, a common mechanism for psychostimulant drugs.[2][3] The piperidine moiety is a privileged scaffold in medicinal chemistry, often conferring favorable pharmacokinetic properties and central nervous system (CNS) activity.[2] The methylamino-ethanone portion of the molecule shares structural similarities with known stimulants, prompting an investigation into its effects on locomotor activity, reward pathways, and cognitive functions.
Hypothesized Mechanism of Action
Given its structural alerts, it is hypothesized that this compound may act as a dopamine and/or norepinephrine reuptake inhibitor. This mechanism is central to the effects of many therapeutic and abused psychostimulants.[3][4] The following experimental guide is designed to test this hypothesis and characterize the compound's behavioral pharmacology.
Comparative Analysis: A Framework for Validation
To rigorously assess the effects of this compound, a comparative approach is essential. The selected comparator compounds, Methylphenidate and Methamphetamine, offer distinct pharmacological profiles against which to benchmark our target molecule.
-
Methylphenidate (MPH): A widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), MPH primarily acts as a dopamine and norepinephrine reuptake inhibitor.[5][6][7] It serves as a benchmark for therapeutic potential and abuse liability.
-
Methamphetamine: A potent psychostimulant with a high potential for abuse, Methamphetamine not only blocks the reuptake of dopamine, norepinephrine, and serotonin but also promotes their release.[8] It represents a benchmark for high abuse potential and neurotoxicity.
The following sections detail the experimental protocols that would be employed to compare the effects of this compound against these standards.
Detailed Experimental Protocols
Locomotor Activity Assay
The locomotor activity test is a fundamental behavioral assay used to assess the stimulant or sedative effects of a novel compound.[9][10][11] An increase in horizontal and vertical movements is a hallmark of psychostimulant action.[12][13]
Objective: To determine the dose-dependent effects of this compound on spontaneous locomotor activity in rodents and compare its potency and efficacy to Methylphenidate and Methamphetamine.
Methodology:
-
Animals: Male Swiss-Webster mice will be used. They will be housed in groups and acclimated to the vivarium for at least one week before testing.
-
Apparatus: The test will be conducted in automated locomotor activity chambers equipped with infrared photobeams to detect movement.[10]
-
Procedure:
-
Habituation: On the day of testing, mice will be placed in the activity chambers for a 60-minute habituation period.
-
Drug Administration: Following habituation, mice will be intraperitoneally (IP) injected with either vehicle (0.9% saline), this compound (e.g., 1, 3, 10, 30 mg/kg), Methylphenidate (e.g., 2.5, 5, 10, 20 mg/kg), or Methamphetamine (e.g., 0.5, 1, 2, 5 mg/kg).
-
Data Collection: Locomotor activity (total distance traveled, horizontal activity, vertical activity) will be recorded for 120 minutes immediately following injection. Data will be analyzed in 5- or 10-minute bins to assess the time course of the drug's effect.
-
-
Data Analysis: Data will be analyzed using a two-way analysis of variance (ANOVA) with drug treatment and time as factors. Post-hoc tests will be used to compare individual dose groups to the vehicle control.
Expected Outcomes and Interpretation:
A dose-dependent increase in locomotor activity would suggest psychostimulant properties. The potency (dose required to produce a half-maximal effect) and efficacy (maximal effect) of this compound will be compared to those of MPH and Methamphetamine. A biphasic dose-response curve (an inverted U-shape) is often observed with psychostimulants, where higher doses may induce stereotyped behaviors that can interfere with locomotion.[12]
Experimental Workflow: Locomotor Activity Assay
Caption: Workflow for the locomotor activity assay.
Conditioned Place Preference (CPP)
The CPP paradigm is a standard preclinical model used to assess the rewarding or aversive properties of a drug.[14][15][16] The development of a preference for a drug-paired environment is indicative of the drug's rewarding effects and abuse potential.[17][18]
Objective: To evaluate the rewarding effects of this compound by determining if it can induce conditioned place preference and to compare the magnitude and dose-dependency of this effect to Methylphenidate and Methamphetamine.
Methodology:
-
Animals: Male Sprague-Dawley rats will be used.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Procedure:
-
Pre-Conditioning (Baseline): On day 1, rats are allowed to freely explore all three chambers for 15 minutes to determine any initial chamber preference.
-
Conditioning (Days 2-9): A biased design will be used. For four days, rats will receive an injection of the drug (e.g., this compound at 1, 3, or 10 mg/kg; MPH at 5 or 10 mg/kg; or Methamphetamine at 1 or 2 mg/kg) and be confined to their initially non-preferred chamber for 30 minutes. On alternate days, they will receive a vehicle injection and be confined to their preferred chamber.
-
Post-Conditioning (Test): On day 10, rats are placed in the central chamber in a drug-free state and allowed to freely explore the entire apparatus for 15 minutes. The time spent in each chamber is recorded.
-
-
Data Analysis: The difference in time spent in the drug-paired chamber between the pre-conditioning and post-conditioning tests is calculated. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference. Data will be analyzed using a paired t-test or one-way ANOVA followed by post-hoc tests.
Expected Outcomes and Interpretation:
The induction of a significant CPP by this compound would suggest that the compound has rewarding properties and, consequently, a potential for abuse. The dose at which CPP is established and the magnitude of the preference shift will be compared to those of MPH and Methamphetamine to rank its relative abuse liability.
Signaling Pathway: Dopamine Reward Pathway
Caption: Simplified dopamine reward pathway.
Comparative Data Summary (Hypothetical)
The following table illustrates how the experimental data for this compound would be presented in comparison to the reference compounds. The values presented are for illustrative purposes only.
| Compound | Locomotor Activity (ED50, mg/kg) | Max Locomotor Response (% of Control) | Conditioned Place Preference (Min. Effective Dose, mg/kg) |
| 2-Methylamino-1-piperidin-1-yl-ethanone HCl | TBD | TBD | TBD |
| Methylphenidate | ~5.0 | ~300% | ~5.0 |
| Methamphetamine | ~1.0 | ~500% | ~1.0 |
TBD: To Be Determined through experimentation.
Conclusion and Future Directions
The validation of the effects of novel psychoactive substances like this compound is a critical undertaking for public health and safety. The experimental framework presented in this guide provides a robust and scientifically rigorous approach to characterizing the behavioral pharmacology of this and other emerging compounds. By employing standardized animal models and making direct comparisons to well-understood drugs of abuse, researchers can generate the necessary data to inform regulatory bodies and the scientific community.
Future studies should also investigate the effects of this compound on cognitive functions, such as attention and impulsivity, using paradigms like the 5-choice serial reaction time task. Furthermore, in vitro studies are necessary to definitively determine its mechanism of action at monoamine transporters and to assess its potential for neurotoxicity. Through such a multi-faceted approach, a comprehensive understanding of the risks and potential therapeutic applications of this novel compound can be achieved.
References
-
Gatch, M. B., & Forster, M. J. (2017). Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats. Neuroscience, 343, 264-272. [Link]
-
Gatch, M. B., & Forster, M. J. (2019). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats. Drug and Alcohol Dependence, 200, 81-88. [Link]
-
This compound - CAS:98998-32-4. Ark Pharm. [Link]
-
Conditioned place preference. Wikipedia. [Link]
-
Locomotor response to Novelty test. Panlab | Harvard Apparatus. [Link]
-
Locomotor Activity Test SOP. Portland VA Medical Center. [Link]
-
What is the locomotor activity test used for in behavioral studies?. News-Medical.Net. [Link]
-
2-(Methylamino)-1-(piperidin-1-yl)ethanone hydrochloride. Crysdot. [Link]
-
Conditioned Place Preference. Methods of Behavior Analysis in Neuroscience - NCBI. [Link]
-
Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience. [Link]
-
Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach. Frontiers in Behavioral Neuroscience. [Link]
-
2-AMINO-1-PIPERIDIN-1-YL-ETHANONE HCL. Lookchem. [Link]
-
Berridge, C. W., Devilbiss, D. M., & Andrzejewski, M. E. (2012). Differentiation of Rodent Behavioral Phenotypes and Methylphenidate Action in Sustained and Flexible Attention Tasks. Neuropsychopharmacology, 37(10), 2355–2365. [Link]
-
The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD. Frontiers in Behavioral Neuroscience. [Link]
-
Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience. [Link]
-
Andersen, S. L., & Navalta, C. P. (2004). Enduring behavioral effects of early exposure to methylphenidate in rats. Journal of child and adolescent psychopharmacology, 14(2), 251–264. [Link]
-
DOM-CR. Wikipedia. [Link]
-
2-Methylamino-1-phenyl-ethanone hydrochloride. PubChem. [Link]
-
Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. ResearchGate. [Link]
-
Gipson, C. D., & Schenk, S. (2012). Peri-adolescent exposure to (meth)amphetamine in animal models. Pharmacology, biochemistry, and behavior, 103(1), 119–131. [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]
-
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]
-
1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride. Lead Sciences. [Link]
-
2-methylamino-1-phenyl-ethanone hydrochloride (C9H11NO). PubChemLite. [Link]
-
2-{3-[(methylamino)methyl]piperidin-1-yl}ethanol, 100 mg. CP Lab Safety. [Link]
-
2-Chloro-1-piperidine-1-yl-ethanone. PubChem. [Link]
-
List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. GOV.UK. [Link]
-
(1R)-2-(methylamino)-1-phenyl-1-propanol. PubChem. [Link]
-
2-(Piperidin-3-ylamino)-1-(thiophen-2-yl)ethanone hydrochloride. Chemsrc. [Link]
Sources
- 1. This compound - CAS:98998-32-4 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychostimulants and social behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiation of Rodent Behavioral Phenotypes and Methylphenidate Action in Sustained and Flexible Attention Tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 7. Enduring behavioral effects of early exposure to methylphenidate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peri-adolescent exposure to (meth)amphetamine in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Locomotor response to Novelty test [panlab.com]
- 10. va.gov [va.gov]
- 11. news-medical.net [news-medical.net]
- 12. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 15. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
A Senior Application Scientist's Guide to Predicting and Evaluating Immunoassay Cross-Reactivity of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride
Executive Summary
The proliferation of novel psychoactive substances (NPS) presents a formidable challenge to conventional immunoassay-based drug screening. This guide focuses on 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride, a compound belonging to the broader class of synthetic cathinones, and explores its potential for cross-reactivity in common immunoassays. Due to the scarcity of specific cross-reactivity data for this particular molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. We will delve into the structural rationale for potential cross-reactivity, provide a detailed experimental protocol for its empirical determination using a competitive ELISA framework, and discuss the critical role of confirmatory methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Challenge of Immunoassay Specificity
Immunoassays are a cornerstone of high-throughput screening in clinical and forensic toxicology due to their speed and cost-effectiveness. These assays rely on the specific binding of an antibody to its target antigen. However, the specificity of this interaction is not absolute. Cross-reactivity occurs when an antibody binds to a non-target compound that is structurally similar to the intended analyte, potentially leading to false-positive results.[1][2] This is a significant concern with the ever-evolving landscape of NPS, such as synthetic cathinones, which are designed to mimic the effects of controlled substances and often share structural motifs with them.[1][3] This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity profile of this compound.
Compound Profile: this compound
-
Chemical Structure and Properties:
-
CAS Number: 98998-32-4
-
Molecular Formula: C₈H₁₇ClN₂O
-
Class: Substituted Cathinone; Piperidine derivative
-
The structure of this compound features a piperidine ring, a keto group at the beta position of an amino group, and a methyl group on the nitrogen. These features are characteristic of many synthetic cathinones.
-
Pharmacological Context: Synthetic cathinones are structurally and pharmacologically similar to amphetamines, cocaine, and MDMA, acting as central nervous system stimulants.[3][4]
-
Key Structural Motifs for Cross-Reactivity: The core phenethylamine backbone, albeit modified, and the piperidine ring are key epitopes that could be recognized by antibodies raised against other drugs of abuse, particularly amphetamines, methamphetamines, or other synthetic cathinones.
Theoretical Cross-Reactivity Analysis (Structural Homology)
The likelihood of cross-reactivity is largely dependent on the structural similarity between the assay's target analyte and the compound . Antibodies in drug screening immunoassays are often designed to recognize a general class of compounds rather than a single molecule. The core structure of 2-Methylamino-1-piperidin-1-yl-ethanone is analogous to that of other synthetic cathinones like mephedrone and methylone. Therefore, it is plausible that this compound will exhibit cross-reactivity in immunoassays targeting synthetic cathinones or even amphetamines, although the extent of this cross-reactivity is unpredictable without empirical testing.
Diagram: Structural Comparison and Potential Epitope Recognition
Caption: Structural similarity between the target compound and Mephedrone.
Experimental Evaluation of Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard.
Principle of Competitive Immunoassays
In a competitive ELISA for small molecules, the free drug in a sample competes with a labeled drug conjugate for a limited number of antibody binding sites that are immobilized on a microplate. The amount of signal generated by the labeled drug is inversely proportional to the concentration of the drug in the sample. A higher concentration of the cross-reacting substance in the sample will lead to a lower signal.[5][6][7]
Diagram: Competitive ELISA Workflow
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Detailed Methodology: Competitive ELISA Protocol
This protocol provides a framework. Specific antibody and conjugate concentrations, as well as incubation times, should be optimized for the specific immunoassay being used.
-
Plate Coating:
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.[6]
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (the primary target of the assay) and the test compound (this compound) in assay buffer.
-
In a separate dilution plate, add 50 µL of each standard or test compound dilution.
-
Add 50 µL of the enzyme-labeled drug conjugate (e.g., HRP-methamphetamine) to each well.
-
Transfer 100 µL of the mixture from the dilution plate to the corresponding wells of the antibody-coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.[8]
-
-
Detection:
-
Data Acquisition:
-
Read the optical density (OD) at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis
The cross-reactivity is determined by comparing the concentration of the test compound required to produce a 50% inhibition of the maximal signal (IC50) with the IC50 of the standard compound.[10]
-
Generate Standard Curves: Plot the OD values against the logarithm of the concentration for both the standard and the test compound.
-
Determine IC50 Values: Calculate the IC50 for both the standard and the test compound from their respective dose-response curves. The IC50 is the concentration that results in a 50% reduction of the maximum signal.[11]
-
Calculate Percent Cross-Reactivity: Use the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100 [12]
Comparative Data & Analysis (Illustrative Example)
The following table presents hypothetical data to illustrate the potential cross-reactivity of this compound in a commercial methamphetamine immunoassay.
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| d-Methamphetamine (Standard) | 25 | 100% | High affinity for the antibody. |
| 2-Methylamino-1-piperidin-1-yl-ethanone HCl | 500 | 5% | Moderate cross-reactivity; a higher concentration is needed to elicit a response. |
| Mephedrone | 250 | 10% | Significant cross-reactivity. |
| Unrelated Compound (e.g., Ibuprofen) | >100,000 | <0.025% | Negligible cross-reactivity. |
Discussion: In this hypothetical scenario, this compound demonstrates moderate cross-reactivity. This means that at sufficiently high concentrations, it could trigger a positive result in this methamphetamine immunoassay. The clinical or forensic significance of this depends on the expected concentrations of this compound in biological samples.
Strategies to Mitigate Cross-Reactivity
Given the potential for cross-reactivity, a robust testing strategy is essential.
-
Assay Selection: When possible, select immunoassays that have been specifically evaluated for cross-reactivity with a wide range of NPS. Manufacturer's package inserts should be carefully reviewed, although they may not include data on the newest compounds.[13]
-
The Indispensable Role of Confirmatory Methods: Immunoassays should be considered as presumptive screening tools. All positive results from an immunoassay that could have clinical or legal consequences must be confirmed by a more specific method, such as LC-MS/MS.[1][14] LC-MS/MS offers higher selectivity and sensitivity and can definitively identify and quantify specific compounds, thereby eliminating the ambiguity of cross-reactivity.[1][15][16]
Diagram: Decision Tree for Immunoassay Results
Caption: Decision workflow for handling immunoassay screening results.
Conclusion
While specific experimental data for the cross-reactivity of this compound is not widely published, its structural characteristics place it in a class of compounds known to interfere with common drugs of abuse immunoassays. This guide provides a robust framework for predicting and, more importantly, empirically evaluating this cross-reactivity. By understanding the principles of immunoassay specificity, employing rigorous experimental protocols like competitive ELISA, and adhering to a strict policy of confirmatory testing with methods such as LC-MS/MS, researchers and clinicians can navigate the complexities of NPS detection and ensure the accuracy and reliability of their results.
References
-
Designer Drug Testing from Immunoassay to LC-MS/MS. (2022, September 30). Labcompare.com. [Link]
-
The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. (2021, September 29). Polymers (Basel). [Link]
-
Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS). SciSpace. [Link]
-
Can immunoassays help detect novel psychoactive substances? (2025, March 19). myadlm.org. [Link]
-
Competitive ELISA Protocol. Creative Diagnostics. [Link]
-
Competitive ELISA protocol. St John's Laboratory. [Link]
-
Competitive ELISA Protocol. Bio-Rad Antibodies. [Link]
-
Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS-MS). (2018, October 26). Journal of Analytical Toxicology. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2025, October 15). ResearchGate. [Link]
-
Calculating an IC50 value and its Margin of Error. (2020, November 15). YouTube. [Link]
-
LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis. (2020, June). Drug Testing and Analysis. [Link]
-
Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. (2022, March 22). Molecules. [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2019, October 2). Clinical Chemistry. [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2019, December 1). Clinical Chemistry. [Link]
-
Cross-reactivity, IC50 values, and limits of detection for macrolides. ResearchGate. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). European Journal of Medicinal Chemistry. [Link]
-
Synthetic Cathinones - Three Factor Analysis. DEA.gov. [Link]
-
Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2023, April 20). International Journal of Molecular Sciences. [Link]
-
A review of synthetic cathinones emerging in recent years (2019–2022). (2023, January 10). Forensic Toxicology. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2016, September 1). The AAPS Journal. [Link]
-
Synthetic Cathinones. DEA.gov. [Link]
-
A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. (2018, November 21). The Journal of Applied Laboratory Medicine. [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. ResearchGate. [Link]
Sources
- 1. labcompare.com [labcompare.com]
- 2. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dea.gov [dea.gov]
- 4. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biossusa.com [biossusa.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 10. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myadlm.org [myadlm.org]
- 15. academic.oup.com [academic.oup.com]
- 16. LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of α-Amino Ketones: A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical development, the precise structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships (SAR). Among the myriad of scaffolds utilized in medicinal chemistry, the α-amino ketone moiety is a recurring motif in a range of bioactive molecules, including synthetic cathinones and other neurological agents.[1][2] This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize these compounds, with a focus on 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride and its analogues. While comprehensive, publicly available spectral data for this specific compound is limited, this guide will leverage data from closely related structures to provide a robust framework for spectral interpretation and comparison.
The Importance of Spectroscopic Analysis for α-Amino Ketones
α-Amino ketones are valuable synthetic intermediates and are present in numerous pharmacologically active compounds.[3][4] Their structural integrity, purity, and identity must be unequivocally established. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.
Comparative Spectroscopic Data
To illustrate the principles of spectroscopic analysis for this class of compounds, we will compare the expected spectral features of our target compound, this compound, with a well-characterized analogue, 2-(Methylamino)-1-phenylethanone hydrochloride.
Table 1: Comparison of Key Spectroscopic Data
| Spectroscopic Technique | This compound (Expected) | 2-(Methylamino)-1-phenylethanone hydrochloride (Reference Data)[5] |
| ¹H NMR | Signals for piperidine ring protons, a singlet for the methylamino group, and a singlet for the α-methylene protons. | Aromatic protons, a singlet for the methylamino group, and a singlet for the α-methylene protons. |
| ¹³C NMR | Carbonyl carbon (~200-210 ppm), piperidine ring carbons, methylamino carbon, and α-methylene carbon. | Carbonyl carbon (~195-205 ppm), aromatic carbons, methylamino carbon, and α-methylene carbon. |
| IR (cm⁻¹) | C=O stretch (~1720), N-H bend (~1600), C-N stretch (~1200), N-H stretch (broad, ~2700-3000 for amine salt). | C=O stretch (~1700), N-H bend (~1600), C-N stretch (~1250), aromatic C-H and C=C bands, N-H stretch (broad, ~2700-3000 for amine salt). |
| Mass Spec (m/z) | Molecular ion peak and characteristic fragmentation patterns including α-cleavage. | Molecular ion peak and fragmentation patterns showing loss of the phenyl group and α-cleavage. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.
Workflow for NMR Data Analysis
Caption: Workflow for FTIR data acquisition and analysis.
Mass Spectrometry (MS)
Protocol for Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Workflow for Mass Spectrometry Data Analysis
Sources
- 1. The newest cathinone derivatives as designer drugs: an analytical and toxicological review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 5. 2-Methylamino-1-phenyl-ethanone hydrochloride | C9H12ClNO | CID 12239839 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Synthetic 2-Methylamino-1-piperidin-1-yl-ethanone Hydrochloride by HPLC-UV
This guide provides a comprehensive overview of the purity analysis of synthetic 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride, a member of the synthetic cathinone class. As a crucial component in pharmaceutical research and development, ensuring the purity of such active pharmaceutical ingredients (APIs) is paramount for safety, efficacy, and regulatory compliance. This document details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of purity and related substances. Furthermore, it offers an objective comparison with alternative analytical techniques, supported by experimental rationale and data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their needs.
Introduction: The Critical Role of Purity Analysis
This compound is a synthetic organic compound with a molecular structure that places it within the broader class of synthetic cathinones. The synthesis of such molecules can invariably lead to the formation of impurities, which may include unreacted starting materials, intermediates, by-products, and degradation products. According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), all impurities present in a new drug substance at a level of 0.10% or greater should be reported, and those at or above 0.15% (for a maximum daily dose of ≤ 2g/day) may require structural identification and toxicological qualification.[1][2][3][4] Therefore, a validated, stability-indicating analytical method is not merely a quality control measure but a fundamental requirement for drug development and registration.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[5] When coupled with a UV detector, it provides a powerful tool for the quantitative analysis of chromophoric compounds like this compound.
The Recommended HPLC-UV Method: A Deep Dive
The developed HPLC-UV method is designed to be specific, linear, accurate, precise, and robust, ensuring reliable purity assessment and the quantification of any potential impurities. A reversed-phase approach is employed, which is the most common and versatile mode of HPLC for the analysis of small molecule pharmaceuticals.[6]
Rationale for Method Development
The choice of a C18 stationary phase is based on its hydrophobicity, which provides good retention for the moderately polar this compound. The mobile phase, a gradient mixture of an aqueous buffer and an organic solvent, is optimized to achieve a balance between retention of the main component and the effective separation of potential impurities with varying polarities. The use of a phosphate buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the analyte and any ionizable impurities, thereby ensuring consistent retention times. The UV detection wavelength is selected based on the analyte's UV spectrum to maximize sensitivity.
Experimental Protocol: HPLC-UV Purity Determination
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A: Acetonitrile (80:20 v/v) |
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent to obtain a concentration of 1 mg/mL.
-
For the determination of related substances, a more concentrated solution (e.g., 5 mg/mL) may be necessary to achieve the required detection limits for impurities.
dot
Caption: Workflow for HPLC-UV Purity Analysis.
Method Validation and Specificity
The HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5] A crucial aspect of this validation is demonstrating the method's specificity, which is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed.[7][8][9] The bulk drug substance is subjected to stress conditions to induce degradation, and the resulting samples are analyzed.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photostability: Exposure to light as per ICH Q1B guidelines.
The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.
Potential Impurities: Based on a plausible synthetic route involving the reaction of piperidine with 2-chloro-N-methylacetamide, potential process-related impurities could include:
-
Starting Materials: Piperidine, 2-chloro-N-methylacetamide.
-
By-products: Dimerization products, products of over-alkylation.
-
Reagents and Solvents: Residual amounts from the synthesis and purification steps.
The HPLC method should demonstrate baseline separation for these potential impurities from the main peak.
Comparison with Alternative Analytical Techniques
While HPLC-UV is a robust and widely used technique, other analytical methods can also be employed for purity analysis, each with its own advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.
| Feature | HPLC-UV | GC-MS |
| Analyte Volatility | Not required | Required (or derivatization needed) |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermal stability |
| Sensitivity | Good, dependent on chromophore | Excellent, especially with selected ion monitoring |
| Specificity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Quantitation | Highly reproducible | Can be less reproducible for polar compounds |
| Instrumentation Cost | Moderate | Higher |
Causality: this compound is a salt and is non-volatile. Direct analysis by GC would require derivatization to increase its volatility and thermal stability. This adds a sample preparation step and can introduce variability. Furthermore, the β-keto amine structure of synthetic cathinones can be prone to thermal degradation in the hot GC inlet, leading to inaccurate results.[10] Therefore, HPLC-UV is generally the more suitable technique for this class of compounds.[4][6][11]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.
| Feature | HPLC-UV | qNMR |
| Reference Standard | Required for the analyte and impurities | Requires a certified internal standard |
| Quantitation | Relative (area percent) or external standard | Absolute (molar concentration) |
| Specificity | Relies on chromatographic separation | Relies on unique NMR signals |
| Sensitivity | Generally higher | Lower |
| Throughput | High | Lower, especially for high accuracy |
| Structural Information | Limited (UV spectrum) | Provides detailed structural information |
Causality: qNMR is an excellent tool for the certification of reference materials and for obtaining a highly accurate purity value for a bulk substance.[1][2][3][12] However, for routine quality control and the detection of low-level impurities, HPLC-UV often offers better sensitivity and higher throughput.[1][12] A combination of both techniques can provide a comprehensive purity assessment.
dot
Caption: Logical Flow of Purity Analysis in Drug Development.
Conclusion
The purity of this compound is a critical quality attribute that must be rigorously controlled throughout the drug development process. The presented HPLC-UV method provides a reliable and robust approach for the quantitative determination of purity and related substances. It is a stability-indicating method that can be validated according to ICH guidelines to ensure data integrity for regulatory submissions.
While alternative techniques such as GC-MS and qNMR have their specific applications, HPLC-UV remains the workhorse for routine purity analysis of non-volatile, small molecule APIs like the one discussed. The choice of analytical technique should always be guided by the specific requirements of the analysis, including the stage of drug development, the nature of the sample, and the intended use of the data. For comprehensive characterization, an orthogonal approach employing multiple analytical techniques is often the most scientifically sound strategy.
References
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
AMSbiopharma. (2025, July 10). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. Retrieved from [Link]
-
Medicines Control Agency The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced degradation studies. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]
-
IOSR Journals. (2018, February 26). Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. Retrieved from [Link]
-
Kerrigan, S. (2015, August 20). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]
-
ResearchGate. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Retrieved from [Link]
-
National Institutes of Health. (2023). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
- Moshkin, V. S., & Sosnovskikh, V. Y. (2013). A simple two-step synthesis of 2-(alkylamino)-1-arylethanols, including racemic adrenaline, from aromatic aldehydes via 5-aryloxazolidines. Tetrahedron Letters, 54(48), 6563-6566.
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 2. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. medcraveonline.com [medcraveonline.com]
- 8. A review article – development of forced degradation and stability indicating studies for drug substance and drug product | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]
- 9. ajrconline.org [ajrconline.org]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 12. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Neurochemical Analysis of Piperidine-Based Stimulants: From Methylphenidate to Novel Analogues
Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the neurochemical profiles of key piperidine-based stimulants. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of data to explore the structure-activity relationships, comparative potencies, and functional consequences of these compounds at their primary molecular targets. We will dissect the nuanced interactions of compounds like methylphenidate, ethylphenidate, and desoxypipradrol with monoamine transporters, supported by quantitative data and detailed experimental protocols.
Core Neurochemical Mechanism: The Monoamine Transporter Blockade
Piperidine-based stimulants exert their primary effects by inhibiting the reuptake of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT) from the synaptic cleft.[1] This action is accomplished by binding to and blocking the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] By preventing reuptake, these stimulants increase the extracellular concentrations of these neurotransmitters, leading to enhanced signaling at their respective postsynaptic receptors.[1] Unlike amphetamine-type stimulants, piperidine derivatives like methylphenidate do not typically act as releasing agents (i.e., they do not cause transporter-mediated efflux).[3] This distinction is critical, as it underlies the different pharmacological and behavioral profiles observed between these two classes of psychostimulants.
The affinity and potency of a given compound for each transporter subtype (DAT, NET, SERT) define its unique neurochemical signature and are predictive of its therapeutic effects and abuse liability.[4] A high ratio of DAT to SERT inhibition, for instance, is often correlated with a higher potential for reinforcement and reward.[4]
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize brain tissue rich in the target transporter (e.g., rat striatum for DAT) in a cold lysis buffer. [5]Centrifuge the homogenate to pellet the cell membranes containing the transporters. [5]Wash and resuspend the final pellet in the assay binding buffer. [5]2. Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the unlabeled test compound, and a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET). [6][7]3. Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 120 minutes at 4°C). [8]4. Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand. [5]This step separates the bound radioligand from the unbound radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand. [5]6. Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter. [5]7. Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Synaptosomal Uptake Assay (To Determine Potency, IC50)
This functional assay measures a compound's ability to inhibit the transport of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into synaptosomes, which are resealed nerve terminals isolated from brain tissue. [9] Causality: This assay directly measures the functional consequence of a drug binding to the transporter—the inhibition of neurotransmitter uptake. [10]The potency (IC50) in this assay reflects how effectively a compound blocks the transporter's primary function and often corresponds well with binding affinity data. [6] Step-by-Step Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from fresh brain tissue using homogenization and differential centrifugation. [9][11]Resuspend the synaptosomal pellet in an appropriate buffer.
-
Pre-incubation: Pre-incubate aliquots of the synaptosome preparation with varying concentrations of the test compound for a short period (e.g., 5-10 minutes) at 37°C. [10]3. Initiation of Uptake: Initiate neurotransmitter uptake by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine). [10]4. Incubation: Allow the uptake to proceed for a very short, defined period (e.g., 1-10 minutes) under linear uptake conditions. [10]The timing is critical to measure the initial rate of transport. [10]5. Termination of Uptake: Terminate the assay by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabel. [10]6. Quantification: Lyse the synaptosomes and measure the internalized radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a known potent inhibitor or at 4°C). Plot the percent inhibition of specific uptake versus the log concentration of the test compound to determine the IC50 value.
Functional Consequences & In Vivo Correlates
The in vitro neurochemical profiles determined by these assays provide a strong foundation for predicting in vivo effects. The technique of in vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a real-world validation of a compound's mechanism of action. [12][13] For example, the high DAT/NET potency of methylphenidate translates to significant, dose-dependent increases in extracellular dopamine and norepinephrine in the prefrontal cortex and striatum, as measured by microdialysis. [1]Desoxypipradrol's high potency at DAT is reflected in its ability to cause a more substantial and prolonged elevation of synaptic dopamine compared to cocaine. [14]These in vivo neurochemical changes are directly linked to the behavioral outcomes of these stimulants, such as increased locomotor activity, improved cognitive performance in relevant models, and reinforcing effects. [4]
Conclusion
The neurochemical profiles of piperidine-based stimulants are defined by their differential potencies at the dopamine, norepinephrine, and serotonin transporters. This guide has demonstrated that subtle structural modifications, such as altering an ester group or changing stereochemistry, can profoundly shift a compound's selectivity, as exemplified by the comparison between methylphenidate and ethylphenidate. A thorough characterization using standardized in vitro binding and uptake assays is essential for understanding the structure-activity relationships and predicting the in vivo pharmacological effects of novel analogues. These foundational data are critical for the development of next-generation therapeutics with optimized efficacy and safety profiles.
References
-
Gatley, S. J., Pan, D., Chen, R., Ding, Y. S., & Fowler, J. S. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(8), PL121-5. [Link]
-
Simmler, L. D., Buser, T. A., Liechti, M. E. (2017). Pharmacological profile of methylphenidate-based designer drugs. Neuropharmacology, 123, 18-27. [Link]
-
National Center for Biotechnology Information (n.d.). 2-Diphenylmethylpiperidine. PubChem Compound Summary for CID 160506. [Link]
-
Stacy, N. A., et al. (2018). Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and genomics, 28(8), 187–196. [Link]
-
Luethi, D., & Liechti, M. E. (2017). Pharmacological profile of methylphenidate-based designer drugs. LJMU Research Online. [Link]
-
Chebolu, S., & Gudi, G. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 7(10), 937–949. [Link]
-
Simmler, L. D., et al. (2013). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical pharmacology, 85(12), 1832-1839. [Link]
-
Jayanthi, S., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 81(1), e39. [Link]
-
Carroll, F. I., et al. (2009). effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of medicinal chemistry, 52(21), 6790–6801. [Link]
-
Smith, C., et al. (2023). Bringing synapses into focus: Recent advances in synaptic imaging and mass-spectrometry for studying synaptopathy. Frontiers in Synaptic Neuroscience, 15, 1146740. [Link]
-
Markowitz, J. S., et al. (2014). Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. Journal of psychopharmacology, 28(10), 947–958. [Link]
-
Abdalla, A., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 88(12), 6245–6251. [Link]
-
Pifl, C., et al. (2020). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Journal of Medicinal Chemistry, 63(15), 7894-7918. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Data Sheet. [Link]
-
ClinPGx. (n.d.). Methylphenidate Pathway, Pharmacodynamics. [Link]
Sources
- 1. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of methylphenidate-based designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. 分离功能性突触体 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Bringing synapses into focus: Recent advances in synaptic imaging and mass-spectrometry for studying synaptopathy [frontiersin.org]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Diphenylmethylpiperidine | C18H21N | CID 160506 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Enantioselective Synthesis and Biological Evaluation of 2-Methylamino-1-piperidin-1-yl-ethanone Enantiomers
This guide provides an in-depth technical exploration of the enantioselective synthesis and potential biological significance of the novel chiral α-amino ketone, 2-Methylamino-1-piperidin-1-yl-ethanone. As there is a scarcity of published data on this specific molecule, this document serves as a strategic roadmap for its synthesis and evaluation, drawing upon established methodologies and structure-activity relationships of related compounds. We will delve into a proposed synthetic pathway, compare it with viable alternatives, and outline a comprehensive strategy for its biological characterization.
The Significance of Chiral α-Amino Ketones and the Piperidine Scaffold
Chiral α-amino ketones are pivotal structural motifs found in numerous natural products and pharmaceuticals.[1][2] Their versatile nature also makes them valuable building blocks for the synthesis of other complex molecules.[1] The piperidine ring, a six-membered nitrogen-containing heterocycle, is another privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs exhibiting diverse pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[3][4] The combination of these two pharmacophores in 2-Methylamino-1-piperidin-1-yl-ethanone suggests a high potential for novel biological activity, making its stereoselective synthesis and evaluation a compelling area of research.
Proposed Enantioselective Synthesis
The enantioselective synthesis of 2-Methylamino-1-piperidin-1-yl-ethanone can be approached through several strategies. Here, we propose a robust method based on the asymmetric α-amination of a suitable ketone precursor, a technique that has been successfully employed for the synthesis of various chiral α-amino ketones.[5]
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves the disconnection of the C-N bond at the α-position to the carbonyl group, leading back to 1-(piperidin-1-yl)ethanone and a methylamine source. The key challenge lies in the enantioselective introduction of the methylamino group.
Proposed Synthetic Workflow
The proposed forward synthesis commences with the readily available 1-(piperidin-1-yl)ethanone. This ketone can be converted to its corresponding enolate, which then undergoes an electrophilic amination reaction using a chiral nitrogen source or in the presence of a chiral catalyst.
Caption: Proposed workflow for the enantioselective synthesis of 2-Methylamino-1-piperidin-1-yl-ethanone enantiomers.
Detailed Experimental Protocol
Step 1: Synthesis of the Silyl Enol Ether of 1-(Piperidin-1-yl)ethanone
-
To a solution of 1-(piperidin-1-yl)ethanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add triethylamine (1.2 eq).
-
Slowly add trimethylsilyl chloride (1.1 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude silyl enol ether, which can be used in the next step without further purification.
Causality: The formation of the silyl enol ether is a crucial step to control the regioselectivity of the subsequent amination reaction. The use of a strong, non-nucleophilic base at low temperatures ensures the formation of the kinetic enolate.
Step 2: Asymmetric α-Amination
-
In a separate flask, prepare the chiral catalyst by dissolving a suitable chiral ligand (e.g., a chiral phosphoric acid) in an appropriate solvent like toluene.
-
To the solution of the silyl enol ether (1.0 eq) in toluene at the optimized temperature (e.g., 0 °C), add the chiral catalyst (0.1 eq).
-
Slowly add a suitable aminating agent, such as a dialkyl azodicarboxylate (e.g., di-tert-butyl azodicarboxylate, 1.1 eq).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction and purify the product by column chromatography on silica gel to obtain the protected α-amino ketone.
Causality: The choice of the chiral catalyst is critical for achieving high enantioselectivity. Chiral Brønsted acids have proven effective in catalyzing the enantioselective transfer hydrogenation of α-keto ketimines, a related transformation.[6] The steric and electronic properties of the catalyst create a chiral environment that directs the approach of the aminating agent to one face of the enolate, leading to the preferential formation of one enantiomer.
Step 3: Deprotection
-
Dissolve the protected α-amino ketone in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc-protected amine) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the final product by column chromatography or crystallization to yield the enantiomerically enriched 2-Methylamino-1-piperidin-1-yl-ethanone.
Causality: The deprotection step should be chosen carefully to avoid racemization of the chiral center. Acid-labile protecting groups like Boc are often preferred as their removal can be achieved under mild conditions.
Comparison with Alternative Synthetic Methods
While the proposed asymmetric α-amination is a promising approach, other methods for the enantioselective synthesis of α-amino ketones are worth considering.
| Method | Advantages | Disadvantages | Key References |
| Asymmetric α-Amination | Direct introduction of the amino group; potentially high enantioselectivity. | Requires optimization of catalyst and reaction conditions. | [5] |
| Kinetic Resolution | Can be highly effective for resolving racemic mixtures. | Maximum theoretical yield is 50%; requires a suitable resolving agent. | [7] |
| Chiral Auxiliary-Mediated Synthesis | Often provides high diastereoselectivity and predictable stereochemistry. | Requires additional steps for attachment and removal of the auxiliary. | |
| Asymmetric Hydrogenation of α-Amino Enones | Can achieve high enantioselectivity. | Requires the synthesis of the corresponding α-amino enone precursor. | [8] |
Proposed Biological Evaluation
The structural features of 2-Methylamino-1-piperidin-1-yl-ethanone suggest several potential avenues for biological investigation. Piperidine alkaloids are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][9] Similarly, α-amino ketones are found in various biologically active compounds.[8][10]
Hypothetical Biological Targets and Signaling Pathways
Given the prevalence of piperidine-containing compounds as neuromodulators, a primary area of investigation would be their interaction with receptors in the central nervous system. For instance, many piperidine alkaloids interact with nicotinic acetylcholine receptors (nAChRs).[11]
Caption: Hypothetical signaling pathway for the neuromodulatory effects of 2-Methylamino-1-piperidin-1-yl-ethanone enantiomers.
Proposed Experimental Workflow for Biological Evaluation
In Vitro Assays:
-
Receptor Binding Assays: Determine the binding affinity of the synthesized enantiomers for a panel of CNS receptors, including nAChRs, dopamine transporters, and serotonin transporters, using radioligand binding assays.
-
Enzyme Inhibition Assays: Evaluate the inhibitory activity against enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).
-
Cytotoxicity Assays: Assess the cytotoxicity of the compounds against a panel of cancer cell lines (e.g., using an MTT assay) to explore potential anticancer activity.
-
Antimicrobial Assays: Determine the minimum inhibitory concentration (MIC) against a range of bacterial and fungal strains.
In Vivo Studies (in animal models):
-
Preliminary Toxicity Assessment: Evaluate the acute toxicity of the compounds in rodents to determine the maximum tolerated dose.
-
Behavioral Models: Depending on the in vitro results, assess the effects of the compounds in relevant animal models of neurological disorders (e.g., models of depression, anxiety, or cognitive impairment).
-
Anti-inflammatory Models: Investigate the anti-inflammatory effects in models such as carrageenan-induced paw edema in rats.
Comparison with Biologically Active Piperidine Derivatives
A comparison with known piperidine-containing compounds can provide valuable insights into the potential biological profile of our target molecule.
| Compound | Structural Features | Known Biological Activity |
| Piperine | A piperidine amide | Anti-inflammatory, antioxidant, anticancer[9][11] |
| Lobeline | A complex piperidine alkaloid | nAChR agonist/antagonist[11] |
| 1-Deoxynojirimycin | A polyhydroxylated piperidine | α-glucosidase inhibitor[11] |
| 2-Methylamino-1-piperidin-1-yl-ethanone | α-amino ketone with a piperidine moiety | Hypothesized: Neuromodulatory, anticancer, antimicrobial |
Conclusion
The enantioselective synthesis of 2-Methylamino-1-piperidin-1-yl-ethanone presents a compelling challenge with significant potential for the discovery of novel bioactive compounds. The proposed synthetic route, based on asymmetric α-amination, offers a direct and efficient approach to obtaining the individual enantiomers. The outlined biological evaluation strategy provides a comprehensive framework for elucidating their pharmacological profile. Further experimental investigation is warranted to validate these hypotheses and to fully explore the therapeutic potential of this novel class of chiral α-amino ketones.
References
-
Biological activities of piperidine alkaloids. ResearchGate. Available from: [Link]
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Available from: [Link]
-
Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. ResearchGate. Available from: [Link]
-
Asymmetric Synthesis. Part 6.' Asymmetric Reduction of Aminoketones with ( -)-Bornan-2-exo-yloxyaluminium Dichloride. RSC Publishing. Available from: [Link]
-
Piperidine alkaloids – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PubMed Central. Available from: [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available from: [Link]
-
Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science (RSC Publishing). Available from: [Link]
-
Scientists Realize Organocatalyzed Kinetic Resolution of α-Functionalized Ketones. Chinese Academy of Sciences. Available from: [Link]
-
Piperidine alkaloids – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. Available from: [Link]
-
Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 6. Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis [organic-chemistry.org]
- 7. Scientists Realize Organocatalyzed Kinetic Resolution of α-Functionalized Ketones----Chinese Academy of Sciences [english.cas.cn]
- 8. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural confirmation of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride, a piperidine derivative of interest. While X-ray crystallography stands as the gold standard for absolute structure elucidation, a holistic approach integrating spectroscopic methods provides a more complete and robust characterization. This document will delve into the theoretical underpinnings and practical application of these techniques, presenting a hypothetical yet scientifically rigorous case study.
Introduction: The Imperative of Structural Verification
The biological activity of a chemical entity is intrinsically linked to its molecular structure. Even subtle variations in stereochemistry or conformation can dramatically alter a compound's efficacy and safety profile. Therefore, for regulatory approval and to ensure reproducible scientific outcomes, the precise arrangement of atoms within a molecule must be unequivocally established. This compound, as a molecule with potential pharmaceutical applications, requires such rigorous structural analysis.
This guide will first detail the definitive method of single-crystal X-ray diffraction, outlining a complete experimental workflow from crystal growth to final structure refinement. Subsequently, we will explore the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By comparing the data obtained from each technique, we will demonstrate how a multi-faceted analytical approach provides a self-validating system for structural confirmation.
Part 1: The Definitive Answer - Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography offers an unparalleled, direct visualization of the molecular structure in the solid state. The resulting electron density map provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms, including the hydrochloride salt's ionic interactions.
Experimental Protocol: A Step-by-Step Workflow
1. Synthesis and Purification:
The synthesis of this compound can be achieved through various synthetic routes, often involving the reaction of a suitable piperidine precursor with a 2-halo-N-methylethanamine derivative, followed by salt formation. A common synthetic approach is outlined below:
-
Step 1: N-acylation of Piperidine: Piperidine is reacted with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to yield 1-(2-chloroacetyl)piperidine.
-
Step 2: Nucleophilic Substitution: The resulting α-chloro amide is then reacted with methylamine in a suitable solvent to afford 2-(methylamino)-1-(piperidin-1-yl)ethanone.
-
Step 3: Hydrochloride Salt Formation: The free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield high-purity crystals suitable for X-ray diffraction.
2. Crystal Growth:
Obtaining a single crystal of sufficient size and quality is often the most challenging step. For a hydrochloride salt, slow evaporation of a saturated solution is a common and effective technique.
-
Method: A saturated solution of this compound in a solvent such as ethanol is prepared. The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent over several days to weeks should yield well-formed, single crystals.
3. Data Collection and Structure Solution:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
X-ray Diffraction: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure.
Hypothetical Crystallographic Data
Below is a table summarizing the expected crystallographic data for this compound, based on known structures of similar piperidine derivatives.[1][2][3]
| Parameter | Hypothetical Value |
| Chemical Formula | C8H17ClN2O |
| Formula Weight | 192.69 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.5, 8.2, 12.1 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 1005 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.27 |
| R-factor | < 0.05 |
Visualizing the Workflow
Caption: Workflow for X-ray Crystallography.
Part 2: A Symphony of Techniques - Spectroscopic Corroboration
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer valuable insights into the molecule's structure in solution and confirm the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Expected ¹H NMR (400 MHz, D₂O) Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6 - 3.4 | m | 4H | Piperidine H (adjacent to N) |
| ~3.3 | s | 2H | -CH₂- (adjacent to C=O) |
| ~2.7 | s | 3H | -N-CH₃ |
| ~1.7 - 1.5 | m | 6H | Remaining Piperidine H |
Expected ¹³C NMR (100 MHz, D₂O) Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (amide) |
| ~55 | -CH₂- (adjacent to C=O) |
| ~45 | Piperidine C (adjacent to N) |
| ~35 | -N-CH₃ |
| ~25, 23 | Remaining Piperidine C |
The presence of the hydrochloride salt will influence the chemical shifts, particularly of protons and carbons near the nitrogen atoms, due to protonation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR (KBr) Spectral Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | N-H stretch (secondary amine salt) |
| ~2940, 2860 | C-H stretch (aliphatic) |
| ~1640 | C=O stretch (amide) |
| ~1450 | C-H bend |
The broad N-H stretch is characteristic of the ammonium hydrochloride. The strong amide C=O stretch is also a key diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Expected High-Resolution Mass Spectrometry (HRMS-ESI+) Data:
| Calculated m/z | Found m/z | Assignment |
| 157.1335 | ~157.1338 | [M+H]⁺ (protonated free base, C₈H₁₇N₂O⁺) |
The detection of the protonated molecular ion corresponding to the free base confirms the molecular formula of the organic portion of the salt.
Part 3: Comparative Analysis - The Power of Integration
The true strength of structural elucidation lies in the convergence of data from multiple analytical techniques.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure in the solid state, including bond lengths, bond angles, and stereochemistry.[1][2][3] | Unambiguous and definitive structural determination. | Requires a suitable single crystal; structure may differ from solution conformation. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment, and dynamic processes in solution. | Provides detailed structural information in a biologically relevant state (solution). | Does not directly provide bond lengths or angles. |
| FTIR Spectroscopy | Presence of functional groups. | Quick, non-destructive, and provides a characteristic fingerprint of the molecule. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity and accuracy in determining molecular formula. | Does not provide information on stereochemistry or connectivity. |
By combining these techniques, a comprehensive and self-validating picture of the molecule emerges. The NMR data confirms the connectivity of the atoms, the FTIR data verifies the presence of the key functional groups, and the mass spectrometry data confirms the molecular weight. The X-ray crystallography then provides the ultimate, unambiguous 3D structure, with the ionic interaction of the hydrochloride clearly defined.
Logical Relationship of Analytical Techniques
Sources
A Head-to-Head Behavioral Comparison: Mephedrone vs. the Enigmatic 2-Methylamino-1-piperidin-1-yl-ethanone
A Note on the Available Data: A direct, empirical head-to-head comparison of 2-Methylamino-1-piperidin-1-yl-ethanone and mephedrone in behavioral assays is challenging due to a notable scarcity of published research on the former. Mephedrone, a widely studied synthetic cathinone, serves as a well-characterized benchmark. In contrast, 2-Methylamino-1-piperidin-1-yl-ethanone, a structural analog, remains largely uninvestigated in the scientific literature. This guide will therefore provide a comprehensive overview of the established behavioral profile of mephedrone, supported by experimental data, and offer a theoretical framework for predicting the potential behavioral effects of 2-Methylamino-1-piperidin-1-yl-ethanone based on its structural similarities and the known pharmacology of related compounds.
Introduction to the Compounds
Mephedrone (4-methylmethcathinone) is a potent psychostimulant of the substituted cathinone class. Its effects are primarily mediated by its action as a non-selective monoamine transporter substrate, leading to an increase in extracellular levels of dopamine, serotonin, and norepinephrine. This neurochemical action underpins its stimulant, euphoric, and entactogenic effects.
2-Methylamino-1-piperidin-1-yl-ethanone can be considered a structural analog of mephedrone, where the phenyl ring of mephedrone is replaced by a piperidine ring. This modification is expected to significantly alter its pharmacological profile, potentially affecting its potency, selectivity for monoamine transporters, and overall behavioral effects. While empirical data is lacking, its structural similarity to other piperidine-based stimulants suggests it may retain psychostimulant properties.
Comparative Behavioral Profile: Mephedrone as the Benchmark
The behavioral effects of mephedrone have been extensively characterized in various animal models. The following table summarizes key findings from common behavioral assays. Due to the absence of data for 2-Methylamino-1-piperidin-1-yl-ethanone, this section will focus on mephedrone to establish a baseline for future comparative studies.
| Behavioral Assay | Key Findings for Mephedrone | Potential Hypothesized Profile for 2-Methylamino-1-piperidin-1-yl-ethanone |
| Locomotor Activity | Dose-dependently increases locomotor activity and induces stereotyped behaviors at higher doses. This is a classic indicator of psychostimulant effects, primarily linked to increased dopaminergic neurotransmission in the nucleus accumbens. | Likely to induce hyperlocomotion, though the potency and dose-response curve may differ from mephedrone. The piperidine moiety could alter its affinity and efficacy at the dopamine transporter. |
| Conditioned Place Preference (CPP) | Reliably induces CPP, indicating its rewarding and reinforcing properties. This assay is a strong predictor of abuse liability in humans. The magnitude of the preference is often comparable to that of other drugs of abuse like cocaine and methamphetamine. | Expected to induce CPP, suggesting rewarding properties. The degree of place preference would be a critical measure of its relative reinforcing efficacy compared to mephedrone. |
| Drug Discrimination | Animals trained to discriminate mephedrone from saline will generalize to other stimulants like cocaine and MDMA, suggesting a similar subjective interoceptive state. This indicates that the discriminative stimulus effects of mephedrone are shared with other monoamine releasers. | Would likely substitute for mephedrone in drug discrimination paradigms, though the degree of substitution and potential for partial substitution would provide insight into its subjective effects. |
| Self-Administration | Animals will readily self-administer mephedrone, demonstrating its reinforcing effects and abuse potential. This is considered the gold standard for assessing the reinforcing properties of a drug. | Expected to be self-administered, confirming its reinforcing properties. The breaking point in progressive-ratio schedules of reinforcement would offer a quantitative measure of its motivational strength. |
Methodologies for Key Behavioral Assays
The following are detailed protocols for the behavioral assays discussed. These standardized procedures are crucial for generating reliable and reproducible data, which will be essential for any future characterization of 2-Methylamino-1-piperidin-1-yl-ethanone.
Locomotor Activity Assessment
-
Habituation: Individually house rodents in transparent open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared beams for automated activity tracking. Allow for a 30-60 minute habituation period to establish a baseline activity level.
-
Drug Administration: Administer the test compound (e.g., mephedrone, 2-Methylamino-1-piperidin-1-yl-ethanone) or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Data Collection: Immediately after injection, place the animal back into the open-field arena and record locomotor activity for a predefined period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare dose groups to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conditioned Place Preference (CPP) Paradigm
The CPP paradigm is a three-phase procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, place drug-naive animals in the CPP apparatus, which consists of two distinct compartments with different visual and tactile cues, connected by a neutral central area. Allow free access to both compartments for 15 minutes and record the time spent in each to determine any initial preference.
-
Conditioning: This phase typically lasts for 4-8 days. On conditioning days, animals receive an injection of the test compound and are immediately confined to one of the compartments for a set duration (e.g., 30 minutes). On alternate days, they receive a vehicle injection and are confined to the opposite compartment. The drug-paired compartment should be counterbalanced across animals to avoid bias.
-
Post-Conditioning (Preference Test): On the test day, place the animals in the central compartment of the CPP apparatus in a drug-free state and allow them to freely explore both compartments for 15 minutes. Record the time spent in each compartment.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates that the drug has rewarding properties.
Caption: Conditioned Place Preference (CPP) Experimental Workflow.
Mechanistic Insights and Future Directions
The behavioral effects of mephedrone are directly linked to its ability to increase synaptic concentrations of dopamine and serotonin. The initial stimulant and rewarding effects are primarily driven by dopamine release in the mesolimbic pathway. The entactogenic and pro-social effects are attributed to its potent serotonin-releasing properties.
For 2-Methylamino-1-piperidin-1-yl-ethanone, the key question is how the replacement of the phenyl group with a piperidine ring alters its interaction with monoamine transporters. It is plausible that this structural change could shift its selectivity towards the dopamine and norepinephrine transporters, with a potentially reduced effect on serotonin release compared to mephedrone. This would hypothesize a behavioral profile that is more purely stimulant-like, with possibly reduced entactogenic effects.
Future research should prioritize the in vitro characterization of 2-Methylamino-1-piperidin-1-yl-ethanone at monoamine transporters to determine its potency and selectivity. Subsequently, the behavioral assays detailed in this guide should be conducted to establish its in vivo profile. A direct comparison with mephedrone across a range of doses would be invaluable for understanding the structure-activity relationships of this emerging class of synthetic cathinones.
References
Due to the limited specific research on 2-Methylamino-1-piperidin-1-yl-ethanone, the following references primarily support the established behavioral and pharmacological profile of mephedrone and the general principles of the described behavioral assays.
-
Mephedrone: a review of its pharmacology and toxicology. (2014). European Journal of Pharmacology. [Link]
-
The Pharmacology and Toxicology of Mephedrone. (2012). In: Neuropathology of Drug Addictions and Substance Misuse. [Link]
-
Behavioral and neurochemical effects of the new designer drug mephedrone. (2011). Neuropsychopharmacology. [Link]
-
Conditioned Place Preference. (2016). In: Encyclopedia of Behavioral Neuroscience. [Link]
-
Drug Discrimination: A Primer for the Non-Clinical Scientist. (2012). In: Methods in Molecular Biology. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride
Introduction: As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical reagents throughout their lifecycle is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the proper disposal of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride. This aminoketone derivative, like many specialized research chemicals, requires careful handling not just in its application but also in its final disposition. The procedures outlined here are designed to ensure that this material is managed safely, protecting both laboratory personnel and the environment.
Section 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound must always be the primary reference, we can infer key characteristics from analogous structures like 2-Methylamino-1-phenyl-ethanone hydrochloride.
The primary risks associated with this class of compounds include:
-
Respiratory Irritation: Inhalation of the dust or aerosols may cause respiratory irritation.[1][2][3]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2][3]
-
Harmful if Swallowed: Oral ingestion is likely to be harmful.[2][4]
-
Unknown Toxicological Properties: For many research chemicals, the full toxicological profile has not been established.[1] Therefore, it is prudent to treat the substance as potentially hazardous with unknown long-term effects.
Due to these factors, the compound must be managed as a hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) to ensure compliance and safety.[5][6]
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
The principle of causality dictates that the identified hazards must be mitigated through appropriate controls.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and its solutions, including weighing, transfer, and waste consolidation, must be performed inside a certified chemical fume hood.[3] This is the primary method for preventing inhalation exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling.[2]
-
Body Protection: A lab coat and closed-toe shoes are required to prevent skin contact.
Section 3: On-Site Waste Management: A Step-by-Step Protocol
Proper on-site management is a self-validating system that ensures waste is safely contained and correctly identified from the point of generation to its final removal by a licensed vendor.
Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[7][8] This area must be clearly marked with "Hazardous Waste" signage.[5]
Step 2: Select an Appropriate Waste Container
-
Compatibility: The container must be made of a material that does not react with the chemical waste. For this compound (a solid hydrochloride salt), a high-density polyethylene (HDPE) or glass container is suitable. Avoid metal containers for acidic salts.[5][7]
-
Integrity: The container must be in good condition with a secure, screw-top lid to prevent leaks or spills.[7]
-
Headspace: Do not fill the container to more than 90% capacity to allow for expansion.[5][7]
Step 3: Collect and Segregate Waste
-
Solid Waste: Unused or expired pure compound, as well as grossly contaminated items like weigh boats or filter paper, should be placed directly into the designated solid waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container.
-
Contaminated Labware: Items with trace contamination (e.g., gloves, paper towels) should be collected in a container for solid hazardous waste.
-
Segregation: It is critical to store this waste stream separately from incompatible materials, particularly strong oxidizing agents and bases, to prevent unintended reactions.[7]
Step 4: Label the Waste Container Correctly The moment the first drop of waste enters the container, it must be labeled. The label is a critical communication tool.
-
The words "Hazardous Waste" must be prominent.[8]
-
The full chemical name: "this compound" must be listed. For mixtures, all components must be identified.[7]
-
An indication of the hazards (e.g., "Irritant," "Toxic") is required.[8]
-
The Accumulation Start Date (the date the container is first used) must be recorded. This is crucial for tracking storage time limits once the container is moved to a central storage area.[8]
Section 4: Disposal Decision Workflow
The following workflow provides a logical pathway for managing waste from generation to final disposal. This process ensures that all waste streams are handled appropriately.
Caption: Decision workflow for handling this compound waste.
Section 5: Final Disposal Pathways
Primary Method: Licensed Professional Waste Disposal The only universally accepted and regulatory-compliant method for disposing of this type of chemical waste is through a licensed hazardous waste disposal company.[1]
-
Mechanism: These vendors are permitted to transport hazardous waste and ensure its destruction in compliance with EPA regulations. The most common method for organic compounds like this is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]
-
Procedure: Your institution's Environmental Health & Safety (EHS) office will have a contract with a specific vendor. Follow your institution's procedures for requesting a waste pickup. This typically involves submitting a chemical waste manifest that details the contents of your waste containers.
Chemical Neutralization (Not Recommended for Bulk Disposal) While it is chemically possible to neutralize the hydrochloride salt with a weak base (e.g., sodium bicarbonate) to form the free amine, this is not a recommended disposal method .[9] This process simply transforms one chemical into another, creating a new waste stream that must still be disposed of as hazardous. It adds complexity, risk of exposure, and is not a substitute for proper disposal via incineration.
Section 6: Spill and Emergency Procedures
In the event of a spill, a swift and correct response is critical to ensuring safety.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operating.
-
Don PPE: Before cleanup, don the appropriate PPE as described in Section 2 (goggles, gloves, lab coat). For large spills, a respirator may be necessary.[1]
-
Contain and Clean:
-
Package for Disposal: Place all contaminated cleanup materials into a suitable container, label it as "Hazardous Waste" with a full description of the contents (including the spilled chemical and absorbent), and manage it for disposal.[1][2]
-
Decontaminate: Clean the spill area with soap and water.
Section 7: Regulatory and Compliance Summary
Adherence to federal and state regulations is mandatory. The following table summarizes the key regulatory frameworks governing the disposal of this chemical.
| Agency | Regulation/Act | Key Requirements & Relevance |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs all aspects of hazardous waste from generation to disposal ("cradle-to-grave").[5][6] Defines waste characterization, labeling, and storage requirements. |
| OSHA | Hazard Communication Standard (29 CFR 1910.1200) | Requires hazards of chemicals to be evaluated and that information to be communicated to employers and employees through SDSs, labels, and training.[10] |
| OSHA | Hazardous Waste Operations and Emergency Response (HAZWOPER) | Sets standards for safety at hazardous waste sites and for emergency response to hazardous substance releases.[10][11] |
| DOT | Hazardous Materials Regulations (HMR) | Regulates the safe transportation of hazardous materials, which is primarily the responsibility of the licensed waste vendor.[12] |
References
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Google Cloud.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA.
- Are There Specific Regulations for Disposing of Chemical Waste in a Lab? (n.d.). Needle.Tube.
- MSDS of 2-Methylamino-1-phenyl-ethanone hydrochloride. (n.d.). Santa Cruz Biotechnology.
- Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
- Safety Data Sheet - 2-(Methylamino)ethanol. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet - 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride. (2025, December 29). Indagoo Research Chemicals.
- How can I neutralize aminehydrochlorides? (2023, December 27). ResearchGate.
- Safety Data Sheet - 2-Chloro-1-piperidin-1-yl-ethanone. (2024, December 19). Fluorochem.
- Safety Data Sheet - Norquetiapine. (2023, July 19). Biosynth.
- Can anyone suggest how to neutralize aminehydrochlorides? (2014, November 20). ResearchGate.
- Demystify New Regulations for Hazardous Waste. (n.d.). Pharmacy Purchasing & Products Magazine.
- USP 800 & Hazardous Drug Disposal. (2025, May 20). Stericycle.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. biosynth.com [biosynth.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Navigating the Safe Handling of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride: A Guide for Laboratory Professionals
This document provides essential guidance on the safe handling, operational procedures, and disposal of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride (CAS No. 98998-32-4). As a professional in the field of drug development and research, it is imperative to approach this and all chemical compounds with a thorough understanding of their potential hazards and the necessary precautions to mitigate risk. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Disclaimer
A specific Material Safety Data Sheet (MSDS) for this compound was not available at the time of this writing. The following guidance is synthesized from the MSDS of a structurally analogous compound, 2-Methylamino-1-phenyl-ethanone hydrochloride, and established best practices for handling potent chemical powders and active pharmaceutical ingredients (APIs).[1] It is crucial to treat all compounds of unknown toxicity with a high degree of caution.[2]
Hazard Profile: Understanding the Risks
Given its chemical structure as a substituted cathinone derivative, this compound should be handled as a potentially potent and hazardous compound. The primary routes of exposure are inhalation, skin contact, and ingestion.[3]
Potential Health Effects:
-
Inhalation: May cause respiratory irritation.[1] Inhaling fine powders can be particularly harmful, as they can be readily absorbed into the bloodstream through the lungs.[4]
-
Skin Contact: May be harmful if absorbed through the skin.[5] It is prudent to assume the compound can cause skin irritation.
-
Eye Contact: Can cause serious eye irritation.[6]
-
Ingestion: Harmful if swallowed.[5]
Physical Hazards:
-
As a hydrochloride salt, it is likely a crystalline solid at room temperature.[7]
-
The formation of dust during handling presents a significant inhalation hazard.[1][4]
-
Combustion may produce toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride gas.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[2][8]
| Task | Required Personal Protective Equipment |
| Receiving & Storage | - Nitrile gloves- Safety glasses with side shields |
| Weighing & Aliquoting | - Double-gloving with nitrile gloves- Chemical splash goggles or a face shield- Impervious lab coat- Respiratory protection (e.g., N95 or higher-rated respirator) is strongly recommended, especially when handling larger quantities or for prolonged periods.[1] |
| Solution Preparation | - Nitrile gloves- Chemical splash goggles- Lab coat |
| Spill Cleanup | - Double-gloving with nitrile gloves- Chemical splash goggles and a face shield- Impervious lab coat or coveralls- Appropriate respiratory protection |
A Note on Glove Selection: Always inspect gloves for tears or punctures before use. When working with potent compounds, it is advisable to use a double-gloving technique. Remove and dispose of gloves immediately if they become contaminated.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is crucial for minimizing exposure and ensuring the integrity of your research.[9]
Receiving and Storage
-
Verification: Upon receipt, verify the container label matches the product ordered.
-
Inspection: Inspect the container for any damage or leaks. If compromised, handle it within a chemical fume hood while wearing appropriate PPE.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5] The container should be tightly sealed. Keep a detailed inventory of all potent compounds.[10]
Weighing and Aliquoting: A Critical Control Point
Due to the risk of aerosolization, weighing of the solid compound should be performed in a containment device such as a chemical fume hood or a glove box.[11]
-
Preparation: Before starting, ensure the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, vials, etc.).
-
Containment: Perform all manipulations within a certified chemical fume hood with the sash at the lowest practical height.
-
Dispensing: Carefully dispense the powder, avoiding any actions that could create dust. Use a spatula to gently transfer the solid.
-
Cleaning: After weighing, carefully clean all surfaces and equipment. A wet wipe or a HEPA-filtered vacuum is preferred over dry sweeping to avoid generating dust.[1]
Solution Preparation
-
Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Dissolution: Cap the vessel and use sonication or gentle agitation to dissolve the solid.
Safe Handling Workflow
The following diagram illustrates the key stages and safety considerations for handling this compound.
Caption: Safe handling workflow for potent compounds.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including empty containers, contaminated PPE, and unused material, must be treated as hazardous waste.
-
Segregation: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][5] Do not dispose of this chemical down the drain.[1]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Always have a copy of the relevant safety information, including this guide and any available MSDS, readily accessible for emergency responders.[12]
References
- Esco Pharma. (2017, September 25). It's more than just being Fragile : How to Handle Potent Formulation?
- Echemi. 2-amino-1-piperidin-1-yl-ethanone hcl.
- Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs.
- Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry.
- Capot Chemical Co., Ltd. MSDS of 2-Methylamino-1-phenyl-ethanone hydrochloride.
- LookChem. Cas 5437-48-9, 2-AMINO-1-PIPERIDIN-1-YL-ETHANONE HCL.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- PSI-BFM. A Comprehensive Guide to Safe Powder Handling.
- Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- BulkInside. (2025, January 31). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability.
- Indagoo Research Chemicals. (2025, December 29). SAFETY DATA SHEET.
- CRB Insights. Incorporating highly potent drug products into your facility.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals.
- PolyStar Containment. Understanding OSHA Chemical Storage Requirements.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. agnopharma.com [agnopharma.com]
- 4. resources.psi-bfm.com [resources.psi-bfm.com]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. lookchem.com [lookchem.com]
- 8. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 9. crbgroup.com [crbgroup.com]
- 10. capitalresin.com [capitalresin.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
